SH-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
Formule moléculaire |
C29H59O10P |
|---|---|
Poids moléculaire |
598.7 g/mol |
Nom IUPAC |
[(2R)-2-methoxy-3-octadecoxypropyl] [(1S,2R,3S,4R,6R)-2,3,4-trihydroxy-6-methoxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C29H59O10P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37-22-24(35-2)23-38-40(33,34)39-29-26(36-3)21-25(30)27(31)28(29)32/h24-32H,4-23H2,1-3H3,(H,33,34)/t24-,25-,26-,27+,28-,29-/m1/s1 |
Clé InChI |
NRLLDDPUQZQEDV-MWJQJBPESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O[C@@H]1[C@@H](C[C@H]([C@@H]([C@H]1O)O)O)OC)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)OC)OC |
Origine du produit |
United States |
Foundational & Exploratory
SH-5: A Technical Guide to its Mechanism of Action as an Akt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, growth, and metabolism. Dysregulation of this pathway is a frequent event in a wide array of human cancers, making its components, particularly the serine/threonine kinase Akt (also known as Protein Kinase B), highly attractive targets for therapeutic intervention. SH-5 is a synthetic, cell-permeable phosphatidylinositol analog that has been identified as a potent and specific inhibitor of Akt. This document provides an in-depth technical overview of the mechanism of action of this compound, its effects on downstream signaling, and detailed protocols for its experimental evaluation.
Core Mechanism of Action
This compound functions as a competitive inhibitor of Akt.[1] Its chemical structure as a phosphatidylinositol ether analog, lacking the 3-hydroxyl group on the inositol ring, is central to its inhibitory activity. The activation of Akt is a multi-step process initiated by the recruitment of the kinase from the cytoplasm to the cell membrane. This translocation is mediated by the binding of its pleckstrin homology (PH) domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is generated at the membrane by PI3K.
This compound is thought to competitively antagonize the binding of PIP3 to the PH domain of Akt. By occupying this binding site, this compound effectively prevents the translocation of Akt to the plasma membrane. This sequestration of inactive Akt in the cytoplasm is the primary mechanism of its inhibitory action, as membrane localization is a prerequisite for its subsequent phosphorylation and activation by upstream kinases such as phosphoinositide-dependent kinase 1 (PDK1).[2] This mechanism confers a degree of specificity to this compound, as it does not directly interact with the ATP-binding pocket of the kinase domain, a feature common to many other kinase inhibitors.[3]
Caption: Mechanism of this compound Action in the PI3K/Akt Signaling Pathway.
Downstream Signaling Consequences of this compound Mediated Akt Inhibition
The inhibition of Akt activation by this compound triggers a cascade of downstream cellular events, primarily culminating in the potentiation of apoptosis and the suppression of pro-survival signaling.[1] A key downstream effector pathway modulated by this compound is the nuclear factor-kappa B (NF-κB) signaling cascade. Akt can promote NF-κB activation through the phosphorylation and activation of IκB kinase (IKK). By inhibiting Akt, this compound prevents the activation of IKK, which in turn leads to the stabilization of the IκBα inhibitor and the subsequent blockage of NF-κB nuclear translocation and transcriptional activity.[1]
The suppression of NF-κB by this compound results in the downregulation of a host of anti-apoptotic, proliferative, and metastatic gene products.[1] In the presence of this compound, a time-dependent decrease in the expression of proteins such as IAP-1, XIAP, Bcl-2, Bcl-xL, Survivin, Cyclin D1, and MMP-9 has been observed in various cell lines.[2] This comprehensive suppression of pro-survival and pro-proliferative factors sensitizes cancer cells to apoptotic stimuli, such as that induced by tumor necrosis factor (TNF).[1]
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against Akt and other related kinases. The following table summarizes the available IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target | IC50 Value | Notes |
| Akt (PKB) | 5.0 µM | Demonstrates potent inhibition of Akt. |
| PI 3-Kinase | 83.0 µM | Shows moderate inhibitory activity, indicating selectivity for Akt over the upstream kinase PI3K.[4] |
Additionally, this compound has been shown to inhibit the growth of various cancer cell lines with IC50 values typically in the 1-10 µM range.[4]
Detailed Experimental Protocols
In Vitro Akt Kinase Assay
This assay measures the kinase activity of immunoprecipitated Akt by quantifying the phosphorylation of a known substrate, such as GSK-3α.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Akt antibody
-
Protein A/G Sepharose beads
-
Kinase assay buffer
-
GSK-3α recombinant protein (substrate)
-
ATP
-
SDS-PAGE sample buffer
-
Anti-phospho-GSK-3α antibody
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-Akt antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to capture the Akt-antibody complexes.
-
Wash the immunoprecipitates multiple times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add the GSK-3α substrate and ATP to initiate the reaction.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-phospho-GSK-3α antibody to detect the phosphorylated substrate.
-
Caption: Experimental Workflow for an In Vitro Akt Kinase Assay.
Western Blot Analysis for Akt Phosphorylation
This method is used to directly assess the phosphorylation status of Akt at key residues (e.g., Ser473 and Thr308) following treatment with this compound.
Materials:
-
Cell lysis buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Sample Preparation: Treat cells with this compound and lyse as described above. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity after treatment with this compound.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Conclusion
This compound is a valuable research tool for investigating the roles of the Akt signaling pathway. Its mechanism as a competitive inhibitor of the PH domain, preventing membrane translocation and subsequent activation, provides a specific means of interrogating Akt function. The resulting downstream effects, including the inhibition of NF-κB and the induction of apoptosis, highlight the therapeutic potential of targeting this critical signaling node. The experimental protocols provided herein offer a framework for the robust evaluation of this compound and other potential Akt inhibitors in a research setting.
References
- 1. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, Akt inhibitor (CAS 701976-54-7) | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
The Cellular Target of SH-5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-5 is a synthetic phosphatidylinositol analog that has garnered significant interest in cancer research due to its pro-apoptotic and anti-proliferative properties. This technical guide provides a comprehensive overview of the primary cellular target of this compound, its mechanism of action, and the downstream signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this promising small molecule inhibitor.
Primary Cellular Target: Akt (Protein Kinase B)
The principal cellular target of this compound is the serine/threonine kinase Akt, also known as Protein Kinase B.[1][2][3] this compound acts as a potent and specific inhibitor of Akt.[3] This inhibition is central to the biological effects of this compound, including the induction of apoptosis and the suppression of cell survival signaling.
Quantitative Data: Inhibition of Akt and Cellular Growth
This compound demonstrates inhibitory activity against Akt and exhibits cytotoxic effects on various cancer cell lines. The available quantitative data is summarized in the tables below.
| Parameter | Value | Target | Reference |
| IC50 | 5.0 µM | Akt (PKB) | [4] |
Table 1: In vitro inhibitory concentration of this compound against Akt.
| Cell Line | IC50 Range | Assay Type | Reference |
| Various Cancer Cell Lines | 1 - 10 µM | Growth Inhibition | [4] |
| Hep-2 (Laryngeal Squamous Cell Carcinoma) | Greatest effect at 2 µM | MTT Assay | [5] |
Table 2: Cellular growth inhibition by this compound in different cancer cell lines.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of the Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism. By inhibiting Akt, this compound triggers a cascade of downstream events that ultimately lead to apoptosis and suppression of pro-survival signals.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by upstream kinases such as PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis and promotion of cell growth. This compound, as a phosphatidylinositol analog, competitively inhibits Akt, thereby blocking this pro-survival signaling cascade.
Modulation of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, leading to the transcription of anti-apoptotic and pro-proliferative genes. This compound has been shown to block NF-κB activation induced by various stimuli, including tumor necrosis factor-alpha (TNF-α).[2][6] This inhibition is mediated through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This compound achieves this by inhibiting the activation of IκBα kinase (IKK), a key upstream kinase in the NF-κB pathway.[2] The inhibition of IKK prevents the phosphorylation and translocation of the p65 subunit of NF-κB to the nucleus, thereby suppressing the transcription of NF-κB target genes.
Induction of Apoptosis
By inhibiting the pro-survival Akt and NF-κB pathways, this compound potentiates apoptosis. This is evidenced by an increase in caspase-3 activation, a key executioner caspase in the apoptotic cascade.[2] Furthermore, this compound treatment leads to the downregulation of several anti-apoptotic proteins that are regulated by NF-κB, including Bcl-2 and Bcl-xL.[6] The altered balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
In Vitro Akt Kinase Assay
This assay measures the ability of this compound to directly inhibit the kinase activity of Akt.
Methodology:
-
Cell Lysate Preparation: Prepare cell lysates from a suitable cell line known to express Akt.
-
Immunoprecipitation of Akt: Immunoprecipitate Akt from the cell lysates using an Akt-specific antibody conjugated to protein A/G beads.
-
Kinase Reaction:
-
Wash the immunoprecipitated Akt beads.
-
Resuspend the beads in a kinase assay buffer.
-
Add the substrate (e.g., recombinant GSK-3α) and ATP.
-
Add this compound at a range of concentrations to different reaction tubes. Include a vehicle control (e.g., DMSO).
-
Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Stop the kinase reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an antibody specific for the phosphorylated form of the substrate (e.g., phospho-GSK-3α).
-
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition by this compound and calculate the IC50 value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound for a specified duration. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner of apoptosis, in cell lysates after treatment with this compound.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells using a specific lysis buffer provided with the assay kit.
-
-
Caspase-3 Activity Measurement:
-
Add the cell lysate to a microplate well.
-
Add the caspase-3 substrate (e.g., a peptide substrate conjugated to a colorimetric or fluorometric reporter).
-
Incubate at 37°C for 1-2 hours.
-
-
Detection:
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: The signal intensity is proportional to the caspase-3 activity in the sample.
Conclusion
This compound is a potent and specific inhibitor of the serine/threonine kinase Akt. Its mechanism of action involves the direct inhibition of Akt, leading to the suppression of pro-survival signaling through the PI3K/Akt and NF-κB pathways. This ultimately results in the induction of apoptosis in cancer cells. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other Akt inhibitors. Further studies are warranted to explore the isoform selectivity of this compound and to fully elucidate its efficacy in various preclinical cancer models.
References
- 1. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.harvard.edu [scholar.harvard.edu]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. AKT1, AKT2 and AKT3-dependent cell survival is cell line-specific and knockdown of all three isoforms selectively induces apoptosis in 20 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
SH-5 Downstream Signaling Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SH-5 is a synthetic molecule that has garnered significant attention in cancer research due to its potent inhibitory effects on the serine/threonine kinase Akt (also known as Protein Kinase B). As a central node in cellular signaling, Akt regulates a multitude of downstream pathways involved in cell survival, proliferation, metabolism, and angiogenesis. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, with a focus on its mechanism of action, impact on key signaling cascades, and the experimental methodologies used to elucidate these effects. Quantitative data from key studies are summarized, and signaling pathways are visually represented to facilitate a comprehensive understanding of this compound's cellular impact.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention. Akt plays a crucial role in promoting cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors. It also drives cell proliferation and growth by modulating the activity of cell cycle regulators and protein synthesis machinery. This compound has emerged as a specific inhibitor of Akt, showing promise in preclinical studies for its ability to induce apoptosis and inhibit tumor growth. This guide will delve into the molecular consequences of Akt inhibition by this compound, providing a detailed examination of its downstream effects.
Mechanism of Action of this compound
This compound is a synthetic compound that functions as a potent and specific inhibitor of Akt. It is a phosphatidylinositol analog that is thought to interfere with the pleckstrin homology (PH) domain of Akt, preventing its recruitment to the plasma membrane and subsequent activation by upstream kinases such as PDK1. By inhibiting Akt activation, this compound effectively blocks the transmission of survival signals and promotes apoptosis in cancer cells.
Downstream Signaling Pathways Modulated by this compound
The inhibition of Akt by this compound triggers a cascade of downstream effects, primarily impacting the NF-κB and STAT3 signaling pathways, which are critical for cancer cell survival and proliferation.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In many cancers, NF-κB is constitutively active, contributing to tumor progression and resistance to therapy.
This compound has been shown to block the activation of NF-κB induced by various stimuli, including tumor necrosis factor-alpha (TNF-α), lipopolysaccharide (LPS), and phorbol esters.[1] The mechanism of this inhibition involves the suppression of IκBα kinase (IKK) activation. IKK is responsible for phosphorylating the inhibitory protein IκBα, which targets it for degradation and allows NF-κB to translocate to the nucleus and activate gene transcription. By inhibiting Akt, this compound prevents the activation of IKK, leading to the stabilization of IκBα and the sequestration of NF-κB in the cytoplasm.[1]
This inhibition of NF-κB activation by this compound results in the downregulation of various anti-apoptotic and pro-proliferative gene products, including Bcl-2, Bcl-xL, XIAP, and Cyclin D1.[1]
Modulation of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often constitutively activated in cancer and promotes cell proliferation, survival, and angiogenesis. While the direct link between Akt and STAT3 can be complex and cell-type dependent, evidence suggests that Akt can indirectly influence STAT3 activity.
This compound has been shown to inhibit STAT3 signaling, although the precise mechanism is still under investigation. One proposed mechanism is that Akt can promote the activity of upstream kinases that phosphorylate and activate STAT3, such as Src. By inhibiting Akt, this compound may reduce the activity of these upstream kinases, leading to decreased STAT3 phosphorylation and subsequent inactivation.
Quantitative Data on this compound Effects
The following tables summarize the quantitative data from key studies investigating the effects of this compound on various cancer cell lines.
| Cell Line | Assay | Concentration of this compound | Observed Effect | Reference |
| H1299 (Lung Cancer) | Cytotoxicity Assay | 5 µM | Increased cytotoxicity in the presence of 1 nM TNF. | [1] |
| KBM-5 (Myeloid Leukemia) | Western Blot | 5 µM | Time-dependent decrease in the protein expression of IAP-1, XIAP, Bcl-xL, Bcl-2, TRAF1, Survivin, COX-2, Cyclin D1, and MMP-9 induced by 1 nM TNF. | [1] |
| Hep-2 (Laryngeal Cancer) | MTT Assay | 2 µM | Greatest inhibitory effect on cell proliferation. | [2] |
| Hep-2 (Laryngeal Cancer) | Flow Cytometry | Not specified | Increased apoptosis. | [2] |
| Hep-2 (Laryngeal Cancer) | Western Blot | Not specified | Decreased expression of Akt protein. | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the downstream effects of this compound.
Cell Viability and Proliferation Assays
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
General Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
Protein Expression Analysis
Western Blotting: Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
General Protocol:
-
Sample Preparation: Lyse cells in a buffer containing detergents and protease inhibitors to extract total protein. Determine protein concentration using a protein assay (e.g., BCA or Bradford).
-
Gel Electrophoresis: Separate proteins by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence or color).
-
Imaging and Analysis: Capture the signal using an imager and quantify the protein bands.
-
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the Akt signaling pathway. This guide has detailed the downstream consequences of this inhibition, focusing on the suppression of the pro-survival NF-κB and STAT3 signaling cascades. The provided quantitative data and experimental methodologies offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other Akt inhibitors. A thorough understanding of these downstream signaling effects is crucial for the rational design of novel cancer therapies and for predicting their efficacy and potential mechanisms of resistance.
References
- 1. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Akt inhibitor Src-homology 5 on proliferation and apoptosis of the laryngeal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
SH-5: A Technical Guide to its Impact on Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-5, chemically identified as [d-3-deoxy-2-O-methyl-myo-inositol-1-[(R)-2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate], is a potent and specific inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[1] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] this compound's ability to block Akt activation makes it a significant tool for inducing or sensitizing cancer cells to apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells.[1]
This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key apoptotic signaling pathways, and detailed experimental protocols for its study.
Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
This compound exerts its pro-apoptotic effects primarily by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[2][3] Akt is a central node in this pathway, and its activation is a critical step in promoting cell survival. By inhibiting Akt, this compound disrupts downstream signaling that would otherwise suppress apoptosis.
The inhibition of Akt by this compound leads to the potentiation of apoptosis induced by various stimuli, such as tumor necrosis factor (TNF).[1] This effect is correlated with the downregulation of gene products that mediate cell survival, proliferation, and invasion, many of which are under the regulatory control of the transcription factor NF-κB.[1] this compound has been shown to block the activation of NF-κB induced by TNF-α and other stimuli.[1] This blockade is achieved through the inhibition of IκBα kinase (IKK) activation, which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1]
Impact on Intrinsic Apoptosis Pathway: The Bcl-2 Family
The intrinsic, or mitochondrial, pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions determines the cell's fate.
Akt influences the intrinsic pathway by phosphorylating and inactivating the pro-apoptotic protein Bad. Phosphorylated Bad is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane. By inhibiting Akt, this compound prevents the phosphorylation of Bad, allowing it to antagonize Bcl-2 and Bcl-xL. This leads to the activation of Bax and Bak, which oligomerize in the outer mitochondrial membrane, forming pores that lead to the release of cytochrome c.
Data Presentation
The following tables summarize the expected quantitative data from key experiments investigating the effects of this compound. Note: The values presented are placeholders and should be determined experimentally.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| KBM-5 | Chronic Myeloid Leukemia | [Insert experimental value] |
| H1299 | Non-small Cell Lung Cancer | [Insert experimental value] |
| SW480 | Colorectal Cancer | [Insert experimental value] |
| HT29 | Colorectal Cancer | [Insert experimental value] |
| HCT116 | Colorectal Cancer | [Insert experimental value] |
| SH-SY5Y | Neuroblastoma | [Insert experimental value] |
Table 2: Effect of this compound on Apoptotic Markers in KBM-5 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3 Activity (Fold Change) |
| Control | 0 | [Insert experimental value] | 1.0 |
| This compound | 1 | [Insert experimental value] | [Insert experimental value] |
| This compound | 5 | [Insert experimental value] | [Insert experimental value] |
| This compound | 10 | [Insert experimental value] | [Insert experimental value] |
| TNF-α (1 nM) | - | [Insert experimental value] | [Insert experimental value] |
| This compound + TNF-α | 5 + 1 nM | [Insert experimental value] | [Insert experimental value] |
Table 3: Effect of this compound on Bcl-2 Family Protein Expression in KBM-5 Cells (24h treatment)
| Treatment | Concentration (µM) | Bax/Bcl-2 Ratio (Western Blot) | p-Bad (Ser136)/Total Bad Ratio |
| Control | 0 | [Insert experimental value] | [Insert experimental value] |
| This compound | 1 | [Insert experimental value] | [Insert experimental value] |
| This compound | 5 | [Insert experimental value] | [Insert experimental value] |
| This compound | 10 | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on apoptosis.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on cell viability.
-
Materials:
-
Cancer cell line of interest (e.g., KBM-5, SH-SY5Y)
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with this compound at various concentrations for the desired time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3. Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Treated and untreated cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
-
-
Procedure:
-
Induce apoptosis by treating cells with this compound.
-
Harvest 1-5 x 10⁶ cells and lyse them in chilled Cell Lysis Buffer on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate.
-
Add 50-200 µg of protein to each well of a 96-well plate and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The fold-increase in caspase-3 activity is determined by comparing the results from treated and untreated samples.
-
4. Western Blot Analysis of Akt, Bcl-2 Family Proteins, and NF-κB Pathway Components
This protocol is for analyzing changes in protein expression and phosphorylation.
-
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-Bax, anti-Bcl-2, anti-phospho-Bad (Ser136), anti-Bad, anti-phospho-IκBα, anti-IκBα, anti-p65, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Quantify protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
5. Cytochrome c Release Assay
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol.
-
Materials:
-
Treated and untreated cells
-
Cytochrome c Releasing Apoptosis Assay Kit (containing buffers for mitochondrial and cytosolic fractionation)
-
Western blot supplies (as described above)
-
Primary antibody against cytochrome c and mitochondrial/cytosolic markers (e.g., COX IV for mitochondria, β-actin for cytosol)
-
-
Procedure:
-
Induce apoptosis with this compound.
-
Harvest approximately 5 x 10⁷ cells.
-
Perform subcellular fractionation according to the kit manufacturer's instructions to separate the mitochondrial and cytosolic fractions.
-
Perform Western blot analysis on both fractions as described above.
-
Probe the membranes with antibodies against cytochrome c and the respective fraction markers to confirm the purity of the fractions and to quantify the amount of cytochrome c released into the cytosol.
-
Experimental Workflow Visualization
Conclusion
This compound is a valuable research tool for investigating the role of the PI3K/Akt signaling pathway in apoptosis. Its specificity for Akt allows for the targeted dissection of this critical cell survival pathway. By understanding the molecular mechanisms through which this compound induces apoptosis, researchers can better explore its potential as a therapeutic agent, either alone or in combination with other anti-cancer drugs, to overcome resistance to apoptosis in malignant cells. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the rigorous investigation of this compound's impact on apoptotic pathways. investigation of this compound's impact on apoptotic pathways.
References
- 1. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Investigating Cell Cycle Arrest with SH-5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SH-5, a potent and specific synthetic phosphatidylinositol analog, functions as an inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention. Inhibition of Akt by this compound has been shown to induce apoptosis and block cell proliferation. This technical guide provides an in-depth overview of the core methodologies and conceptual framework for investigating cell cycle arrest induced by this compound. It details the underlying signaling pathways, provides comprehensive experimental protocols, and presents a structured approach to data acquisition and analysis, enabling researchers to effectively characterize the cytostatic effects of this potent inhibitor.
Introduction: this compound and the Akt Signaling Pathway
This compound is a cell-permeable compound that specifically inhibits the activity of Akt, a key node in the PI3K/Akt signaling cascade.[1] This pathway is activated by a variety of growth factors and cytokines and plays a central role in promoting cell cycle progression.[2][3] Activated Akt influences the cell cycle through the phosphorylation and subsequent regulation of a multitude of downstream targets, including key proteins that govern the G1/S and G2/M transitions.[4][5]
By inhibiting Akt, this compound is expected to induce cell cycle arrest, primarily at the G1 checkpoint. This guide will delineate the experimental approaches required to test this hypothesis and to elucidate the precise molecular mechanisms involved.
Core Signaling Pathway: Akt Inhibition to Cell Cycle Arrest
The inhibition of Akt by this compound initiates a signaling cascade that culminates in the arrest of the cell cycle. The primary mechanism involves the modulation of G1-phase regulatory proteins. A simplified representation of this pathway is presented below.
Caption: this compound induced cell cycle arrest pathway.
Data Presentation: Quantitative Analysis of this compound Effects
To systematically evaluate the impact of this compound on cell cycle progression, it is essential to collect and organize quantitative data. The following tables provide a template for summarizing key experimental findings.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Determining the IC50 of this compound is a critical first step in designing cell cycle experiments.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| SH-SY5Y | Neuroblastoma | 48 | Data to be determined | Cite source |
| MCF-7 | Breast Cancer | 48 | Data to be determined | Cite source |
| HCT116 | Colorectal Cancer | 48 | Data to be determined | Cite source |
| U87MG | Glioblastoma | 48 | Data to be determined | Cite source |
Note: Researchers should populate this table with experimentally determined or literature-derived IC50 values for the cell lines under investigation.
Table 2: Quantitative Analysis of Cell Cycle Distribution by Flow Cytometry
Flow cytometry analysis of propidium iodide (PI) stained cells allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
| Treatment | Concentration (µM) | Time (h) | % G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control | - | 24 | Value | Value | Value | Value |
| This compound | 0.5 x IC50 | 24 | Value | Value | Value | Value |
| This compound | 1 x IC50 | 24 | Value | Value | Value | Value |
| This compound | 2 x IC50 | 24 | Value | Value | Value | Value |
| Vehicle Control | - | 48 | Value | Value | Value | Value |
| This compound | 0.5 x IC50 | 48 | Value | Value | Value | Value |
| This compound | 1 x IC50 | 48 | Value | Value | Value | Value |
| This compound | 2 x IC50 | 48 | Value | Value | Value | Value |
Note: This table should be populated with the mean percentage of cells in each phase from at least three independent experiments. Standard deviations should be included.
Table 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
Western blotting is used to detect changes in the expression levels of key proteins that regulate cell cycle progression.
| Target Protein | Treatment | Concentration (µM) | Time (h) | Relative Protein Expression (Fold Change vs. Control) |
| p-Akt (Ser473) | This compound | 1 x IC50 | 24 | Value |
| Akt (Total) | This compound | 1 x IC50 | 24 | Value |
| Cyclin D1 | This compound | 1 x IC50 | 24 | Value |
| CDK4 | This compound | 1 x IC50 | 24 | Value |
| CDK6 | This compound | 1 x IC50 | 24 | Value |
| p21 (Cip1) | This compound | 1 x IC50 | 24 | Value |
| p27 (Kip1) | This compound | 1 x IC50 | 24 | Value |
| p-Rb (Ser780) | This compound | 1 x IC50 | 24 | Value |
| Rb (Total) | This compound | 1 x IC50 | 24 | Value |
Note: Densitometric analysis of Western blot bands should be performed, and the expression levels should be normalized to a loading control (e.g., β-actin or GAPDH). The table should reflect the mean fold change from at least three independent experiments.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., SH-SY5Y, MCF-7, HCT116) in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 value).
-
Treatment: Replace the culture medium with the medium containing the appropriate concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24 and 48 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Cycle Analysis by Flow Cytometry
Caption: Flow cytometry workflow for cell cycle analysis.
Protocol:
-
Harvest Cells: Following this compound treatment, harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.
-
Propidium Iodide Staining: Add propidium iodide staining solution (e.g., 50 µg/mL in PBS) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Caption: Western blot workflow for protein analysis.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, Cyclin D1, CDK4, p21, p27, p-Rb, Rb, and a loading control like β-actin) overnight at 4°C.
-
Washing: Wash the membrane several times with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Conclusion
This guide provides a comprehensive framework for researchers investigating the effects of the Akt inhibitor this compound on cell cycle arrest. By following the detailed protocols for cell culture, flow cytometry, and Western blotting, and by systematically organizing the quantitative data, researchers can gain valuable insights into the molecular mechanisms by which this compound exerts its anti-proliferative effects. The provided templates for data presentation and the visualization of the core signaling pathway and experimental workflows are intended to facilitate a clear and structured investigation. Elucidating the precise impact of this compound on cell cycle regulatory proteins will contribute to a deeper understanding of its therapeutic potential in cancers with aberrant Akt signaling.
References
-
Diehl, J. A., Cheng, M., Roussel, M. F., & Sherr, C. J. (1998). Glycogen synthase kinase-3β regulates cyclin D1 proteolysis and subcellular localization. Genes & development, 12(22), 3499-3511.
-
Liang, J., & Slingerland, J. M. (2003). Multiple roles of the PI3K/PKB (Akt) pathway in cell cycle progression. Cell cycle, 2(4), 339-345.[2]
-
Sethi, G., Ahn, K. S., & Aggarwal, B. B. (2008). This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IκBα kinase activation. Biochemical pharmacology, 76(11), 1404-1416.
-
Medema, R. H., Kops, G. J., Bos, J. L., & Burgering, B. M. (2000). AFX-like Forkhead transcription factors mediate cell-cycle regulation by Ras and PKB through p27kip1. Nature, 404(6779), 782-787.
-
Coffer, P. J., Jin, J., & Woodgett, J. R. (1998). Protein kinase B (c-Akt): a multifunctional mediator of phosphatidylinositol 3-kinase activation. Biochemical Journal, 335(1), 1-13.
References
- 1. Akt Regulated Phosphorylation of GSK-3β/Cyclin D1, p21 and p27 Contributes to Cell Proliferation Through Cell Cycle Progression From G1 to S/G2M Phase in Low-Dose Arsenite Exposed HaCat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple roles of the PI3K/PKB (Akt) pathway in cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Akt Regulated Phosphorylation of GSK-3β/Cyclin D1, p21 and p27 Contributes to Cell Proliferation Through Cell Cycle Progression From G1 to S/G2M Phase in Low-Dose Arsenite Exposed HaCat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
The Discovery and Synthesis of SH-5: A Technical Guide for Researchers
An In-depth Overview of the Potent AKT Inhibitor SH-5, from its Rational Design and Discovery to its Synthesis and Biological Activity.
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, a potent inhibitor of the serine/theronine kinase AKT (also known as Protein Kinase B). This compound, chemically identified as D-3-Deoxy-2-O-methyl-myo-inositol 1-[(R)-2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate], has emerged as a valuable tool for studying the AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the technical details of this compound.
Discovery and Rationale
This compound was developed as part of a novel strategy to inhibit AKT activation by targeting its pleckstrin homology (PH) domain. The activation of AKT is a crucial step in the phosphatidylinositol 3-kinase (PI3K) signaling pathway and is initiated by the binding of its PH domain to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane. This interaction leads to a conformational change in AKT, allowing for its phosphorylation and subsequent activation.
The core concept behind the design of this compound and its analogs, referred to as D-3-deoxy-phosphatidyl-myo-inositols (DPIs), was to create molecules that mimic the natural ligands of the AKT PH domain but cannot be phosphorylated at the 3-position of the myo-inositol ring.[1][2] By lacking the 3-hydroxyl group, these synthetic analogs are designed to bind to the PH domain of AKT, effectively trapping it in the cytoplasm and preventing its translocation to the plasma membrane and subsequent activation.[1][2] this compound, a lipid ether derivative within this class, was specifically designed to enhance cellular permeability and metabolic stability.
Chemical Synthesis
While the seminal publication on the biological activity of this compound refers to its recent synthesis, a detailed, publicly available, step-by-step synthesis protocol for the complete molecule is not readily found in the primary literature. However, the synthesis would involve the stereospecific preparation of the two key moieties: the D-3-deoxy-2-O-methyl-myo-inositol headgroup and the (R)-2-methoxy-3-(octadecyloxy)propyl lipid tail, followed by their phosphodiester linkage. The synthesis of various deoxy-myo-inositol phosphate analogues has been described in the literature, providing a basis for the potential synthetic route to the inositol component of this compound.[3][4]
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by directly interfering with the activation of AKT. As a synthetic phosphatidylinositol analog, it competitively binds to the PH domain of AKT. This binding prevents the interaction of AKT with PIP3 at the cell membrane, which is a prerequisite for its activation by upstream kinases such as PDK1.
The inhibition of AKT activation by this compound has significant downstream consequences on cellular signaling pathways that regulate cell survival and apoptosis. One of the key pathways affected is the NF-κB signaling cascade. This compound has been shown to block NF-κB activation induced by various stimuli, including tumor necrosis factor-alpha (TNF-α), lipopolysaccharide (LPS), and phorbol esters.[1] This inhibition of NF-κB activation is achieved through the prevention of the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This, in turn, suppresses the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, leading to the downregulation of NF-κB-regulated gene products involved in cell survival, proliferation, and metastasis.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound's inhibitory activity and its effects on cell proliferation.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Akt1 Kinase Activity) | ~17.5 µM | In vitro assay | [1] |
| IC50 (Akt2 Kinase Activity) | Not Reported | - | - |
| IC50 (Akt3 Kinase Activity) | Not Reported | - | - |
| Effective Concentration (Proliferation Inhibition) | Greatest effect at 2 µM | Hep-2 (Laryngeal Squamous Cell Carcinoma) | [5] |
| Concentration for Apoptosis Potentiation | 5 µM | H1299 (Non-small cell lung carcinoma) | [1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation.
Protocol:
-
Cell Seeding: Plate cells (e.g., Hep-2) in 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
NF-κB Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB.
Protocol:
-
Transfection: Co-transfect cells (e.g., KBM-5) with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, pre-treat the cells with this compound for a specified time (e.g., 1 hour) before stimulating with an NF-κB activator (e.g., 1 nM TNF-α).
-
Lysis: After the desired stimulation time (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as a fold induction over the unstimulated control.
Caspase-3 Activation Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Treatment: Treat cells with this compound, an apoptosis-inducing agent (e.g., TNF-α), or a combination of both for a specified period.
-
Cell Lysis: Harvest and lyse the cells in a chilled cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Activity Measurement: Incubate the cell lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA).
-
Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal is proportional to the caspase-3 activity in the sample.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for the NF-κB reporter assay and prepare whole-cell or nuclear extracts.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a rationally designed, specific inhibitor of AKT that has proven to be a valuable research tool for dissecting the complexities of the PI3K/AKT signaling pathway. Its ability to potentiate apoptosis and inhibit NF-κB activation underscores the therapeutic potential of targeting AKT in diseases such as cancer. This technical guide provides a foundational understanding of the discovery, mechanism of action, and experimental characterization of this compound, which should aid researchers in its application and in the development of future generations of AKT inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Specific inhibition of the Akt1 pleckstrin homology domain by D-3-deoxy-phosphatidyl-myo-inositol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convenient synthesis of 3- and 6-deoxy-D-myo-inositol phosphate analogues from (+)-epi- and (-)-vibo-quercitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
SH-5: A Technical Guide for Investigating Akt Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a critical node in cell signaling pathways, governing essential cellular processes such as growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention and a key subject of study in cancer biology. SH-5, a synthetic phosphatidylinositol analog, has emerged as a potent and specific cell-permeable inhibitor of Akt. This technical guide provides an in-depth overview of this compound as a tool for studying Akt signaling, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate its effective use in the laboratory.
Introduction to this compound and the Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central pathway that responds to a variety of extracellular signals, including growth factors and cytokines, to regulate fundamental cellular functions. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins containing a pleckstrin homology (PH) domain, such as Akt and its upstream activator PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and mTORC2.
Activated Akt proceeds to phosphorylate a multitude of downstream substrates, thereby modulating their activity and orchestrating a range of cellular responses. Key downstream effects of Akt activation include the promotion of cell survival through the inhibition of pro-apoptotic proteins like Bad and the activation of the transcription factor NF-κB, as well as the stimulation of cell growth and proliferation via the mTORC1 pathway.
This compound is a specific inhibitor of Akt that functions by targeting its pleckstrin homology (PH) domain. This interaction is thought to prevent the recruitment of Akt to the plasma membrane, thereby inhibiting its activation. By specifically targeting Akt, this compound allows researchers to dissect the role of this crucial kinase in various cellular processes and to investigate the consequences of its inhibition.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
Table 1: IC50 Value of this compound
| Target | IC50 Value | Notes |
| Akt (general) | 5.0 µM | This value represents the general inhibitory concentration against Akt. |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Concentration | Effect | Reference Study |
| Hep-2 (Laryngeal Squamous Cell Carcinoma) | 2 µM | Inhibition of proliferation | [1] |
| KBM-5 (Chronic Myeloid Leukemia) | 5 µM | Downregulation of NF-κB regulated gene products | [2] |
| H1299 (Non-small Cell Lung Carcinoma) | 5 µM | Potentiation of TNF-induced apoptosis | [2] |
| Various Cancer Cell Lines | 1 - 10 µM | Inhibition of cell growth |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on Akt signaling.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
This compound
-
Target cells
-
96-well culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V Staining)
This protocol is used to detect apoptosis induced by this compound treatment.
Materials:
-
This compound
-
Target cells
-
6-well culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound for the appropriate duration.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for detecting apoptosis using Annexin V staining.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation state of Akt.
Materials:
-
This compound
-
Target cells
-
6-well culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-pan-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with anti-pan-Akt and anti-β-actin antibodies for loading controls.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of Akt signaling. Its specificity and cell-permeability make it suitable for a wide range of in vitro studies aimed at elucidating the multifaceted roles of Akt in cellular physiology and pathology. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively design and execute experiments using this compound, ultimately contributing to a deeper understanding of the PI3K/Akt pathway and its implications in disease. As with any inhibitor, it is crucial to carefully consider the experimental context, including cell type and treatment conditions, and to perform appropriate control experiments to ensure the validity of the findings. Further research to delineate the isoform-specific inhibitory profile of this compound would be beneficial for more targeted investigations.
References
- 1. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations (Journal Article) | ETDEWEB [osti.gov]
- 2. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the PI3K/Akt Pathway: A Technical Guide to the Akt Inhibitor SH-5
Abstract
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various human cancers has established it as a prime target for therapeutic intervention.[2][3] This technical guide provides an in-depth overview of the foundational research concerning the PI3K/Akt pathway, with a specific focus on SH-5, a synthetic phosphatidylinositol analog designed as a specific inhibitor of Akt. We will explore its mechanism of action, summarize key quantitative data, present detailed experimental protocols for its characterization, and discuss its cellular effects, both dependent and independent of Akt inhibition. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell signaling research.
The PI3K/Akt Signaling Pathway: A Central Regulator of Cell Fate
The PI3K/Akt pathway is an intracellular signaling cascade crucial for regulating the cell cycle and is frequently over-activated in many human cancers.[2] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or hormones. This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1]
PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[4] The recruitment of Akt to the membrane facilitates its phosphorylation and full activation by other kinases, such as PDK1 and mTORC2.[4] Once activated, Akt phosphorylates a wide array of downstream substrates, thereby controlling critical cellular functions. Key downstream effectors include:
-
mTORC1: A central regulator of cell growth, protein synthesis, and metabolism.[2]
-
GSK3β: Involved in glycogen metabolism and cell survival.
-
FOXO proteins: Transcription factors that promote the expression of genes involved in apoptosis and cell cycle arrest. Akt phosphorylation inactivates FOXO proteins.
-
IκB kinase (IKK): Leading to the activation of the NF-κB transcription factor, which promotes the expression of genes involved in inflammation, survival, and proliferation.[5]
Given its central role, the aberrant activation of this pathway contributes to carcinogenesis, tumor cell proliferation, invasion, and resistance to therapy.[2]
This compound: A Synthetic Phosphatidylinositol Analog for Akt Inhibition
This compound, with the chemical name D-3-Deoxy-2-O-methyl-myo-inositol 1-[(R)-2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate], is a synthetic phosphatidylinositol analog developed as a specific inhibitor of Akt.[5][6] Unlike ATP-competitive kinase inhibitors, this compound is designed to prevent Akt activation by interfering with its recruitment to the plasma membrane, a crucial step that requires the binding of its PH domain to PIP3.[7] By lacking the hydroxyl group at the 3-position of the inositol ring, it acts as a mimetic that disrupts this interaction.[7] this compound is cell-permeable and has been shown to be a potent inducer of apoptosis with no reported effects on other downstream kinases.[8]
Mechanism of Action and Cellular Effects of this compound
The primary mechanism of this compound is the inhibition of Akt activation.[6] Research in various cancer cell lines has demonstrated that this inhibition leads to a cascade of downstream cellular events.
3.1 Induction of Apoptosis this compound has been shown to be a potent inducer of apoptosis.[8] In laryngeal squamous cell carcinoma (Hep-2) cells, treatment with this compound inhibited proliferation and significantly increased apoptosis.[9] Furthermore, this compound can potentiate apoptosis induced by other agents, such as tumor necrosis factor (TNF).[5] This effect is marked by the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP).[5][10]
3.2 Inhibition of NF-κB Signaling A key consequence of Akt inhibition by this compound is the suppression of the NF-κB signaling pathway.[5] Akt normally activates IκBα kinase (IKK), which then phosphorylates the inhibitor of NF-κB, IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus and activate pro-survival and pro-proliferative genes. This compound blocks this cascade by inhibiting IKK activation, which prevents IκBα degradation and sequesters NF-κB in the cytoplasm.[5] This blockade has been observed in response to various stimuli, including TNF-α, lipopolysaccharide (LPS), and phorbol esters.[5][10] The suppression of NF-κB activity leads to the downregulation of numerous gene products regulated by it, including those involved in cell survival (e.g., Bcl-2, XIAP, Survivin), proliferation (e.g., Cyclin D1), and metastasis (e.g., MMP-9).[5][10]
Quantitative Analysis of this compound Activity
The potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). While extensive quantitative data for this compound is not broadly compiled across the literature, specific studies provide valuable benchmarks for its activity.
| Cell Line | Assay Type | Parameter | Value (µM) | Citation |
| 184B5 (human mammary epithelial) | SRB Assay | GI50 | 10.35 | [10] |
| Hep-2 (laryngeal carcinoma) | MTT Assay | Optimal Effect | ~2.0 | [9] |
Note: The value for Hep-2 cells represents the concentration where the greatest inhibitory effect was observed in the cited study, not a formally calculated IC50 value.
Key Experimental Protocols
The following protocols outline standard methodologies used to characterize the effects of this compound on the PI3K/Akt pathway.
5.1 Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine the phosphorylation status of Akt and downstream targets.
-
Cell Culture and Treatment: Plate cells (e.g., HCT116, SW480) and grow to 70-80% confluency.[11] Serum-starve cells for 12-24 hours to reduce basal pathway activation.
-
Inhibitor Incubation: Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-IKK, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5.2 Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., Hep-2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
5.3 Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound or a vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining:
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Akt-Independent Effects and Considerations
While this compound is characterized as a specific Akt inhibitor, some studies suggest it may exert effects independent of Akt, particularly under certain conditions. In colorectal cancer cell lines cultured with serum, this compound and the related compound SH-6 did not significantly reduce Akt phosphorylation but still induced morphological changes, intracellular vesicle formation, and, in the SW480 cell line, defects in cytokinesis leading to binucleated cells.[7][11] These findings indicate that this compound may impinge on additional cellular targets, and its effects can be cell-line specific.[11] Researchers should consider these potential off-target effects when interpreting results, especially when experiments are conducted under serum-supplemented conditions where the PI3K/Akt pathway is strongly activated.[11]
Conclusion
This compound is a valuable tool for the foundational study of the PI3K/Akt signaling pathway. As a synthetic phosphatidylinositol analog, it inhibits a key node in this oncogenic cascade, leading to potent downstream effects, including the induction of apoptosis and the suppression of pro-survival NF-κB signaling.[5] The quantitative data and experimental protocols provided in this guide offer a framework for researchers to effectively utilize and characterize this compound in various cellular models. While the potential for Akt-independent effects warrants consideration, this compound remains a cornerstone compound for investigating the multifaceted roles of Akt in cancer biology and for the initial stages of drug development targeting this critical pathway.
References
- 1. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, Akt inhibitor (CAS 701976-54-7) | Abcam [abcam.com]
- 9. Effects of the Akt inhibitor Src-homology 5 on proliferation and apoptosis of the laryngeal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
SH-5: A Potent Inhibitor of Cell Proliferation via Akt/NF-κB Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SH-5 is a synthetic phosphatidylinositol analog that acts as a potent and specific inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] By targeting Akt, this compound effectively disrupts a critical signaling nexus that governs cell survival, proliferation, and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-proliferative effects, with a focus on its modulation of the NF-κB signaling pathway. Detailed experimental protocols for assessing the biological activities of this compound are provided, along with a summary of its quantitative effects on cancer cell lines. Visual representations of the key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mode of action.
Mechanism of Action: Inhibition of the Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth and survival.[2] Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. This compound exerts its anti-proliferative effects by directly inhibiting the activity of Akt.[3] This inhibition prevents the phosphorylation and subsequent activation of numerous downstream targets of Akt that are involved in promoting cell survival and proliferation.
One of the most critical downstream effectors of Akt is the transcription factor Nuclear Factor-kappa B (NF-κB).[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Akt can activate IκB kinase (IKK), the enzyme responsible for phosphorylating IκB.[2] This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-survival and anti-apoptotic genes.[5]
By inhibiting Akt, this compound prevents the activation of IKK, leading to the stabilization of IκB and the cytoplasmic retention of NF-κB.[4] This blockade of NF-κB activation is a key mechanism through which this compound sensitizes cancer cells to apoptosis and inhibits their proliferation.[2]
Caption: this compound inhibits Akt, preventing NF-κB activation and promoting apoptosis.
Quantitative Data on the Anti-Proliferative Effects of this compound
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| Hep-2 | Laryngeal Squamous Cell Carcinoma | MTT Assay | 2 µM | Greatest inhibitory effect on proliferation | [3] |
| H1299 | Non-small cell lung cancer | Cytotoxicity Assay | 5 µM | Increased cytotoxicity in the presence of TNF | |
| KBM-5 | Chronic myeloid leukemia | Western Blot | 5 µM | Time-dependent decrease in proteins involved in proliferation (Cyclin D1, MMP-9) | |
| SW480 | Colorectal Cancer | XTT-based assay | Not specified | Induction of binucleated cells | [6] |
| HT29 | Colorectal Cancer | XTT-based assay | Not specified | Changes in cell shape and formation of intracellular vesicles | [6] |
| HCT116 | Colorectal Cancer | XTT-based assay | Not specified | Changes in cell shape and formation of intracellular vesicles | [6] |
Detailed Experimental Protocols
Cell Viability and Proliferation Assays
Assessing the effect of this compound on cell viability and proliferation is a fundamental step in characterizing its anti-cancer activity. Tetrazolium-based colorimetric assays such as MTT and XTT are commonly employed for this purpose.
Caption: Workflow for assessing cell viability using MTT/XTT assays.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assays
This compound's ability to induce apoptosis is a key aspect of its anti-proliferative activity. Apoptosis can be assessed by detecting markers of programmed cell death, such as the externalization of phosphatidylserine (PS) and the activation of caspases.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysate Preparation: Treat cells with this compound, harvest, and wash with cold PBS. Lyse the cells in a chilled lysis buffer on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, add 50 µL of 2X reaction buffer to each well. Add 50 µL of the cell lysate (containing 100-200 µg of protein) to the wells.
-
Substrate Addition: Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Data Analysis: Compare the caspase-3 activity in this compound-treated cells to that in untreated control cells.
Western Blot Analysis of the NF-κB Pathway
Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB signaling pathway following this compound treatment.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, IκBα, phospho-IκBα, NF-κB p65) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining can be used to determine the effect of this compound on cell cycle distribution.
Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound as described previously and harvest them.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable research tool for investigating the role of the Akt signaling pathway in cell proliferation and survival. Its ability to inhibit Akt and subsequently block NF-κB activation provides a potent mechanism for inducing apoptosis in cancer cells. The experimental protocols detailed in this guide offer a robust framework for characterizing the anti-proliferative effects of this compound and other Akt inhibitors. Further research to establish a comprehensive profile of this compound's activity across a wider range of cancer types will be crucial for its potential development as a therapeutic agent.
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Akt inhibitor Src-homology 5 on proliferation and apoptosis of the laryngeal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. europarl.primo.exlibrisgroup.com [europarl.primo.exlibrisgroup.com]
Understanding the Specificity of SH-5 for Akt Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Akt inhibitor SH-5, with a focus on its specificity for the three Akt isoforms: Akt1, Akt2, and Akt3. This document outlines the current understanding of this compound's mechanism, presents standardized protocols for evaluating inhibitor specificity, and offers visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
The protein kinase Akt (also known as Protein Kinase B, PKB) is a critical node in cell signaling pathways that regulate cell survival, proliferation, growth, and metabolism. The three highly homologous isoforms of Akt—Akt1, Akt2, and Akt3—play distinct, sometimes non-redundant or even opposing, roles in normal physiology and in diseases like cancer. Consequently, the development of isoform-specific inhibitors is a key goal in precision medicine.
This compound is a synthetic phosphatidylinositol analog described as a potent and specific inhibitor of Akt.[1] It functions by interfering with Akt's activation mechanism, thereby inducing apoptosis and inhibiting pro-survival signaling.[1][2] While this compound is widely cited as an Akt inhibitor, publicly available quantitative data detailing its specific inhibitory potency (e.g., IC50 or Ki values) against each of the three individual Akt isoforms is not readily found in the reviewed literature. Such data is crucial for definitively classifying this compound as a pan-Akt inhibitor or an isoform-selective agent.
This guide provides the necessary context and experimental frameworks for researchers to assess the isoform specificity of this compound or other similar inhibitors in their own laboratories.
Quantitative Data on this compound Isoform Specificity
A comprehensive review of scientific literature and supplier data did not yield specific quantitative metrics (IC50/Ki) comparing the activity of this compound against purified Akt1, Akt2, and Akt3 enzymes. The compound is generally described as a "potent AKT inhibitor" without further isoform-specific details.[2]
Table 1: Inhibitory Potency of this compound Against Akt Isoforms
| Inhibitor | Target Isoform | IC50 (nM) | Ki (nM) | Data Source / Comments |
| This compound | Akt1 | Data Not Available | Data Not Available | Quantitative data on isoform-specific inhibition by this compound is not readily available in the public domain. |
| This compound | Akt2 | Data Not Available | Data Not Available | |
| This compound | Akt3 | Data Not Available | Data Not Available |
Researchers are encouraged to perform in vitro kinase assays, as detailed in Section 4.1, to determine these values empirically.
PI3K/Akt Signaling Pathway and this compound Inhibition
The PI3K/Akt pathway is a primary signaling cascade that promotes cell survival and growth. This compound, being a phosphatidylinositol analog, is understood to interfere with the activation of Akt, which is dependent on phosphoinositides generated by PI3K.[3] The diagram below illustrates this pathway and the putative point of action for this compound.
Experimental Protocols for Determining Isoform Specificity
To quantitatively assess the specificity of this compound for Akt isoforms, a combination of in vitro biochemical assays and cell-based validation is required.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a generalized, non-radioactive method to determine the IC50 value of an inhibitor against purified Akt kinase isoforms.
Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of Akt1, Akt2, and Akt3.
Materials:
-
Recombinant, purified full-length human Akt1, Akt2, and Akt3 enzymes.
-
PDK1 and MK2 (for Akt activation).
-
GSK-3 fusion protein (as substrate).
-
ATP solution.
-
This compound compound stock solution (in DMSO).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Stop solution (e.g., EDTA in TR-FRET dilution buffer).
-
Detection reagents: Phospho-GSK-3α/β (Ser21/9) antibody.
-
96-well or 384-well assay plates (low-volume, black or white).
-
Plate reader capable of detecting the chosen assay signal (e.g., luminescence, fluorescence, TR-FRET).
Methodology:
-
Enzyme Activation: Activate the purified Akt isoforms by incubating them with PDK1 and MK2 to ensure phosphorylation at Thr308 and Ser473 (or equivalent sites), respectively.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Subsequently, create intermediate dilutions in the kinase reaction buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted this compound compound (or DMSO for control wells) to triplicate wells of the assay plate.
-
Add 2.5 µL of the activated Akt enzyme (one isoform per assay) to each well.
-
Incubate the enzyme and inhibitor for 30 minutes at room temperature to allow for binding.
-
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a solution containing the GSK-3 substrate and ATP. The final ATP concentration should ideally be at or near the Km value for each enzyme to ensure accurate competitive inhibitor assessment.
-
Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding 10 µL of the stop solution containing EDTA.
-
Signal Detection: Add the detection reagents (e.g., phospho-specific antibody) according to the manufacturer's protocol (e.g., for LanthaScreen™, HTRF®, or Kinase-Glo®).
-
Data Analysis:
-
Measure the signal on a compatible plate reader.
-
Subtract the background signal ("no enzyme" control).
-
Normalize the data, setting the "DMSO only" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.
-
Cell-Based Western Blot Assay for Target Inhibition
This protocol assesses the ability of this compound to inhibit Akt signaling within a cellular context by measuring the phosphorylation of a downstream substrate.
Objective: To determine if this compound can reduce the phosphorylation of a known Akt substrate (e.g., GSK3β at Ser9) in a dose-dependent manner in cultured cells.
Materials:
-
Cancer cell line with active PI3K/Akt signaling (e.g., HCT116, SW480).[3]
-
Cell culture medium, fetal bovine serum (FBS), and supplements.
-
This compound compound stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal Akt activity.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 2-4 hours).
-
Stimulate the pathway with a growth factor (e.g., IGF-1 or EGF) for the last 15-30 minutes of the inhibitor treatment to induce robust Akt activation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pGSK3β) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total GSK3β, p-Akt, total Akt, and a loading control (β-actin) to ensure equal protein loading and to assess the direct inhibition of Akt itself.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Analyze the ratio of phosphorylated protein to total protein at each this compound concentration to determine the dose-dependent inhibitory effect.
-
Conclusion
This compound is a valuable tool for studying Akt signaling, known to be a potent inhibitor of the pathway. However, for its application in studies where isoform-specific functions are critical, a direct and quantitative assessment of its inhibitory profile against Akt1, Akt2, and Akt3 is essential. The lack of this data in the public domain underscores the need for empirical validation. The protocols and workflows provided in this guide offer a standardized framework for researchers to perform this characterization, enabling a more precise understanding and application of this compound in the context of the distinct roles of Akt isoforms.
References
- 1. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the SH-5 Akt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-5 is a synthetic phosphatidylinositol analog that functions as a potent and specific inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). Akt is a critical node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and other diseases, playing a key role in cell survival, proliferation, and apoptosis evasion. By targeting Akt, this compound offers a valuable tool for investigating the therapeutic potential of Akt inhibition and for elucidating the intricate mechanisms of the PI3K/Akt pathway. These application notes provide detailed protocols for utilizing this compound in common in vitro assays to assess its biological effects on cancer cells.
Mechanism of Action
This compound is a cell-permeable compound that specifically inhibits the activation of Akt. It is believed to function by interfering with the binding of Akt to its upstream activators, thereby preventing its phosphorylation and subsequent activation. This inhibition leads to the downstream modulation of various cellular processes, including the induction of apoptosis and the suppression of cell proliferation.
Data Presentation
The following tables summarize the quantitative data on the effects of the this compound Akt inhibitor on various cancer cell lines as reported in the scientific literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |
| Hep-2 | Laryngeal Squamous Cell Carcinoma | ~2 | MTT Assay | [1] |
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | Cancer Type | This compound Concentration (µM) | Observation | Citation |
| H1299 | Non-small cell lung cancer | 5 | Potentiation of TNF-induced apoptosis | [2] |
| KBM-5 | Chronic myelogenous leukemia | 5 | Time-dependent decrease in anti-apoptotic proteins | [2] |
| Hep-2 | Laryngeal Squamous Cell Carcinoma | Various | Increased apoptosis | [1] |
Note: Specific percentages of apoptosis are often presented graphically in publications and may vary between experiments. The concentrations listed are those reported to have a significant pro-apoptotic effect.
Table 3: Inhibition of Akt Phosphorylation by this compound
| Cell Line | Cancer Type | This compound Concentration | Effect on p-Akt Levels | Citation |
| SW480, HT29, HCT116 | Colorectal Cancer | Not specified | Reduction in serum-starved cells | |
| Hep-2 | Laryngeal Squamous Cell Carcinoma | Not specified | Decreased Akt expression | [1] |
Note: Quantitative densitometry data for p-Akt inhibition by this compound is not consistently reported in a standardized format.
Experimental Protocols
1. Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of the this compound inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Hep-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound Akt inhibitor (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 10 µM. A vehicle control (DMSO) should be included. Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This protocol allows for the detection and quantification of apoptotic cells following treatment with the this compound inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound Akt inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1 µM, 2 µM, 5 µM) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the floating and adherent cells to ensure all apoptotic cells are included.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
3. Western Blot Analysis of Akt Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of Akt.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound Akt inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at desired concentrations and time points. For studies on Akt phosphorylation, it is often recommended to serum-starve the cells overnight before treatment to reduce basal Akt activity. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-Akt and anti-total Akt, typically at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation. GAPDH is used as a loading control to ensure equal protein loading.
Mandatory Visualization
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the in vitro evaluation of the this compound Akt inhibitor.
Caption: Logical relationship of the experimental design to test the efficacy of the this compound inhibitor.
References
Application Notes and Protocols for the Use of SH-5 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-5 is a potent, cell-permeable inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] As a synthetic phosphatidylinositol analog, this compound effectively blocks the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation. The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, growth, and apoptosis. Dysregulation of this pathway is a common feature in many human cancers, making Akt a prime target for therapeutic intervention.
These application notes provide detailed protocols for utilizing this compound in various cell culture assays to study its effects on cell proliferation, apoptosis, and the inhibition of the Akt signaling pathway.
Mechanism of Action
This compound exerts its biological effects by inhibiting the activation of Akt. This leads to the modulation of downstream signaling pathways, primarily by preventing the phosphorylation of Akt substrates. A key consequence of Akt inhibition is the potentiation of apoptosis, or programmed cell death.[2] Studies have shown that this compound can enhance apoptosis induced by other agents, such as tumor necrosis factor (TNF).[1][2] Furthermore, this compound has been demonstrated to block the activation of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and metastasis.[2]
Data Presentation
The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Concentration | Treatment Duration | Observed Effect |
| Hep-2 | Laryngeal Squamous Cell Carcinoma | MTT Assay | 2 µM | Not Specified | Greatest inhibition of proliferation |
| Hep-2 | Laryngeal Squamous Cell Carcinoma | Annexin V/PI Staining | Not Specified | Not Specified | Increased apoptosis |
| H1299 | Non-small cell lung cancer | Cytotoxicity Assay | 5 µM | 24 hours (in combination with TNF) | Increased cytotoxicity |
| KBM-5 | Chronic Myelogenous Leukemia | Western Blot | 5 µM | 6, 12, 18, 24 hours (in combination with TNF) | Time-dependent decrease in IAP-1, XIAP, Bcl-xL, Bcl-2, etc. |
| SW480, HT29, HCT116 | Colorectal Cancer | Western Blot | Not Specified | 2 hours (after serum starvation) | Reduction of Akt phosphorylation |
| SW480, HT29, HCT116 | Colorectal Cancer | Microscopy | Not Specified | 24 hours (after serum starvation) | Cell rounding and induction of cell death |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the proliferation of cancer cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
After incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Treat the cells with the desired concentrations of this compound (e.g., 2 µM, 5 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the cells by centrifugation. Also, collect the floating cells from the supernatant as they may be apoptotic.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of Akt Pathway Inhibition
This protocol is for examining the effect of this compound on the phosphorylation of Akt and its downstream targets by Western blotting. A reduction in the level of phosphorylated Akt (p-Akt) indicates inhibition of the pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β, anti-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1, 2, 5 µM) for the desired time (e.g., 2, 6, 12, 24 hours). Include a vehicle control. For some experiments, serum starvation for 24 hours prior to this compound treatment may be necessary to observe a clear inhibition of Akt phosphorylation.[3]
-
After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control like β-actin.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal SH-5 Concentration for Inhibiting Akt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SH-5, a potent and specific inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), for in vitro research. This document outlines the effective concentrations of this compound in various cell lines, detailed protocols for key experimental assays, and visual representations of the relevant signaling pathways and workflows.
Introduction to this compound
This compound is a synthetic phosphatidylinositol analog that acts as a cell-permeable, reversible, and substrate-competitive inhibitor of Akt. By targeting Akt, this compound effectively blocks a critical node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and other diseases. This pathway plays a central role in regulating cell survival, proliferation, growth, and metabolism. Inhibition of Akt by this compound can lead to the induction of apoptosis and the suppression of pro-survival signaling cascades, making it a valuable tool for cancer research and drug development.
Quantitative Data Summary
The optimal concentration of this compound for achieving Akt inhibition and desired cellular effects is cell-line dependent. The following tables summarize the effective concentrations and IC50 values of this compound reported in various studies.
Table 1: IC50 Values of this compound in Different Assays
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Kinase Assay | Akt | 5.0 µM | [1] |
| Kinase Assay | PI3-K | 83.0 µM | [1] |
| Growth Inhibition | Various Cancer Cell Lines | 1 - 10 µM | [1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Hep-2 (Laryngeal Squamous Cell Carcinoma) | 2 µM | Not Specified | Greatest inhibition of proliferation | [2] |
| H1299 (Non-small cell lung carcinoma) | 5 µM | 4 + 24 hours | Increased cytotoxicity with TNF | [3] |
| H1299 (Non-small cell lung carcinoma) | 5 µM | 4 + 0, 6, 12, 18, 24 hours | Potentiation of TNF-induced apoptosis | [3] |
| KBM-5 (Chronic myelogenous leukemia) | 5 µM | 4 + 0, 6, 12, 18, 24 hours | Decreased expression of TNF-induced anti-apoptotic and proliferative proteins (IAP-1, XIAP, Bcl-2, etc.) | [3] |
| Various Cancer Cell Lines | 1, 3, 5 µM | 24 hours | Dose-dependent inhibition of TNF-induced COX-2 gene expression | [3] |
Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound. Growth factor signaling activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. This compound directly inhibits the kinase activity of Akt, thereby blocking these downstream effects.
References
Application Notes and Protocols for SH-5 Treatment in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SH-5, a potent and specific Akt inhibitor, in various in vitro experimental settings. The protocols detailed below are designed to assist researchers in assessing the effects of this compound on cell viability, apoptosis, and the NF-κB signaling pathway.
Introduction to this compound
This compound is a synthetic phosphatidylinositol analog that acts as a specific inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] Akt is a critical node in signaling pathways that regulate cell survival, proliferation, and growth.[2][3] Dysregulation of the PI3K/Akt pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[4][5] this compound exerts its effects by preventing the phosphorylation and subsequent activation of Akt, thereby promoting apoptosis and inhibiting pro-survival signaling cascades.[4] It is a cell-permeable compound, making it suitable for a wide range of in vitro studies.[1]
Data Presentation: this compound Treatment Parameters
The following table summarizes quantitative data from various in vitro studies, providing a reference for this compound treatment concentrations and durations across different cell lines and assays.
| Cell Line | Assay Type | This compound Concentration | Treatment Duration | Observed Effect |
| H1299 (Human non-small cell lung carcinoma) | Cytotoxicity Assay (with TNF-α) | 5 µM | 4 hours pre-treatment, followed by 24 hours co-treatment | Increased cytotoxicity of TNF-α. |
| KBM-5 (Human chronic myelogenous leukemia) | Western Blot | 5 µM | 0, 6, 12, 18, 24 hours (with TNF-α) | Time-dependent decrease in protein expression of IAP-1, XIAP, Bcl-xL, Bcl-2, TRAF1, Survivin, COX-2, Cyclin D1, MMP-9. |
| H1299 and KBM-5 | Apoptosis Assays (Annexin V staining, Caspase-3 activation) | 5 µM | 24 hours (with TNF-α) | Potentiation of TNF-α-induced apoptosis.[4] |
| SW480, HT29, HCT116 (Human colorectal cancer) | Cell Viability (XTT assay) | Not specified | Not specified | Reduction in cell viability.[5] |
| SW480, HT29, HCT116 | Western Blot (p-Akt) | Not specified | Not specified | Reduced Akt phosphorylation in serum-starved cells.[5] |
| IM-9 and 8226 (Human multiple myeloma) | Western Blot (p-Akt) | Various concentrations | Not specified | Significant decrease in phospho-Akt (Ser473) levels.[6] |
| H460 (Human non-small cell lung cancer) | Western Blot (p-Akt) | Various concentrations | 30 minutes | Reduction in Akt phosphorylation.[7] |
| H460 | Cell Viability (MTT assay) | 500 µg/mL | 24 hours | Decreased cell viability.[7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound.
Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of Akt and NF-κB Signaling Pathways
This protocol is for examining the protein expression levels of key components of the Akt and NF-κB pathways following this compound treatment.
Materials:
-
This compound
-
Cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-p65, anti-p65, anti-IκBα, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with this compound as described in the previous protocols for the desired time points (e.g., 0, 0.5, 1, 2, 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of the Akt signaling pathway in their in vitro models. The provided data and visual aids serve as a valuable resource for designing and executing experiments aimed at understanding the cellular and molecular effects of this potent inhibitor.
References
- 1. This compound, Akt inhibitor (CAS 701976-54-7) | Abcam [abcam.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB and Akt pathways by an antibody-avidin fusion protein sensitizes malignant B-cells to cisplatin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preparing SH-5 Stock Solutions for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation, storage, and handling of stock solutions of SH-5, a potent and specific inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo preclinical studies. This guide outlines the chemical properties of this compound, provides validated protocols for its dissolution and storage, and offers recommendations for its use in various experimental settings.
Introduction to this compound
This compound is a synthetic phosphatidylinositol analog that functions as a cell-permeable, potent inhibitor of Akt.[1] By targeting the pleckstrin homology (PH) domain of Akt, this compound prevents its recruitment to the plasma membrane, thereby inhibiting its activation.[2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][4][5][6] Dysregulation of this pathway is a hallmark of many cancers, making Akt a prime target for therapeutic intervention.[4][6] this compound has been shown to potentiate apoptosis and inhibit invasion and proliferation of tumor cells by suppressing the activation of NF-κB and its downstream gene products.[7][8]
Chemical Properties of this compound:
| Property | Value | Reference |
| Alternate Names | Akt Inhibitor II; D-3-Deoxy-2-O-methyl-myo-inositol 1-[(R)-2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate] | |
| Molecular Formula | C29H59O10P | |
| Molecular Weight | 598.7 Da | |
| CAS Number | 701976-54-7 | |
| Appearance | Solid | |
| Purity | >98% |
Solubility and Stability of this compound
The solubility and stability of this compound are crucial factors for the preparation of accurate and effective stock solutions.
Solubility Data:
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 10 mM | Anhydrous DMSO is recommended for long-term storage. | [1] |
| Ethanol | Insoluble or sparingly soluble | Not recommended as a primary solvent. | |
| PBS (pH 7.2) | Insoluble or sparingly soluble | Not recommended for initial stock solution preparation. |
Stability and Storage Recommendations:
| Form | Storage Temperature | Duration | Conditions | Reference |
| Solid | -20°C | Up to 12 months | Store under desiccating conditions. | |
| DMSO Stock Solution | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO. | [9][10] |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO. |
Note: While some sources suggest stability for up to 3 weeks at -20°C for a similar Akt inhibitor, a more conservative recommendation of up to 3 months is provided for this compound based on general best practices for small molecule inhibitors. For critical experiments, it is always advisable to use freshly prepared solutions or to perform a stability study under your specific laboratory conditions.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.987 mg of this compound.
-
Calculation: Molarity (M) = moles of solute / liters of solution
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 598.7 g/mol = 5.987 mg
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution with 5.987 mg of this compound, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C or -80°C as recommended in the stability table.
Preparation of Working Solutions for In Vitro Experiments
For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium to the final desired concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Determine Final Concentration: Based on literature or preliminary experiments, determine the desired final concentration of this compound for your assay. Typical working concentrations for this compound in cell culture are in the range of 1-5 µM.[7]
-
Serial Dilution: It is recommended to perform a serial dilution of the 10 mM stock solution in cell culture medium to achieve the final working concentration. For example, to prepare a 5 µM working solution in 1 mL of medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of culture medium (results in a 100 µM intermediate solution).
-
Add 50 µL of the 100 µM intermediate solution to 950 µL of culture medium to achieve a final concentration of 5 µM.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound treated samples. In the example above, the final DMSO concentration would be 0.05%.
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately. Do not store diluted aqueous solutions of this compound for extended periods.
Formulation for In Vivo Animal Studies
Recommended Vehicle Formulation (Example):
A commonly used vehicle for oral administration of poorly soluble compounds is a solution of:
-
20% Polyethylene Glycol (PEG) 400 in water with 1% DMSO [11]
Procedure for Formulation (Example):
-
Dissolve this compound in DMSO: First, dissolve the required amount of this compound in a small volume of DMSO.
-
Add PEG 400: Add the appropriate volume of PEG 400 to the DMSO/SH-5 mixture and mix well.
-
Add Water: Gradually add water to the desired final volume while continuously mixing to ensure a homogenous suspension or solution.
-
Administration: The formulation should be prepared fresh daily before administration to the animals. The exact dosage and administration route (e.g., oral gavage, intraperitoneal injection) should be determined based on the specific experimental design and preliminary dose-ranging studies. For other Akt inhibitors, in vivo doses can range widely, so it is imperative to conduct tolerability and efficacy studies for this compound.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of Akt in the PI3K/Akt/mTOR signaling pathway, which is inhibited by this compound.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for In Vitro this compound Treatment
This diagram outlines a typical workflow for treating cells with this compound and subsequent analysis.
Caption: Workflow for in vitro this compound experiments.
Conclusion
Proper preparation and handling of this compound stock solutions are fundamental to achieving accurate and reproducible results in preclinical research. By following the detailed protocols and recommendations outlined in this document, researchers can confidently prepare stable and effective this compound solutions for their in vitro and in vivo studies, contributing to a better understanding of the therapeutic potential of Akt inhibition. Always refer to the manufacturer's specific instructions and perform necessary quality controls for your experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and In vivo Activity of Novel Small-Molecule Inhibitors Targeting the Pleckstrin Homology Domain of Protein Kinase B/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Akt Inhibitor - Calbiochem | 124005 [merckmillipore.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor | PLOS One [journals.plos.org]
SH-5 Administration in Animal Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-5 is a potent and specific inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[2][3] By targeting Akt, this compound presents a promising strategy for cancer therapy. This document provides a summary of the available preclinical data on this compound, focusing on its mechanism of action and providing generalized protocols for its evaluation in animal models of cancer.
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of Akt, which leads to the potentiation of apoptosis and the inhibition of invasion and metastasis.[1][4] In vitro studies have demonstrated that this compound blocks the activation of NF-κB, a key transcription factor that regulates the expression of numerous genes involved in cell survival, proliferation, and inflammation.[1] This inhibition of NF-κB activation by this compound leads to the downregulation of various anti-apoptotic, proliferative, and metastatic gene products.[1][4]
Signaling Pathway
The diagram below illustrates the central role of Akt in the PI3K signaling pathway and the point of intervention for this compound.
In Vitro Efficacy of this compound
Numerous in vitro studies have demonstrated the anti-cancer effects of this compound across various cancer cell lines. These studies have consistently shown that this compound can induce apoptosis and inhibit cell proliferation.
| Cell Line | Cancer Type | Key Findings | Reference |
| H1299 | Lung Cancer | Increased cytotoxicity and potentiation of TNF-induced apoptosis. | [4] |
| KBM-5 | Myeloid Leukemia | Decreased protein expression of anti-apoptotic and proliferative markers (IAP-1, XIAP, Bcl-2, etc.). | [4] |
This compound Administration in Animal Models: A General Protocol
Disclaimer: To date, specific in vivo studies detailing the administration and efficacy of this compound in animal models of cancer have not been published. The following protocol is a general guideline based on standard practices for testing novel inhibitors in xenograft models. Researchers must empirically determine the optimal dosage, administration route, and schedule for this compound in their specific cancer model.
Experimental Workflow
Materials
-
This compound (ensure high purity)
-
Vehicle for solubilizing this compound (e.g., DMSO, PEG300, Tween 80, saline)
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude, SCID)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Tissue culture reagents
Protocol
-
Preparation of this compound Formulation:
-
Based on preliminary solubility tests, prepare a stock solution of this compound in a suitable vehicle.
-
For administration, dilute the stock solution to the desired final concentration with a sterile, biocompatible vehicle. The final concentration of the initial vehicle (e.g., DMSO) should be minimized to avoid toxicity.
-
-
Animal Model and Tumor Implantation:
-
Acclimatize immunocompromised mice for at least one week before the experiment.
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
-
Dose-Finding and Efficacy Study:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dose-Finding (Pilot Study): Administer a range of this compound doses to small groups of mice to determine the maximum tolerated dose (MTD) and to observe preliminary efficacy. Monitor for signs of toxicity (e.g., weight loss, behavioral changes).
-
Efficacy Study: Based on the pilot study, select appropriate dose levels. Administer this compound to the treatment groups via the chosen route (e.g., intraperitoneal, oral gavage, intravenous). The control group should receive the vehicle only.
-
The treatment schedule will need to be optimized (e.g., daily, every other day).
-
-
Data Collection and Analysis:
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histology, Western blotting to confirm target inhibition).
-
Quantitative Data from Analogous Akt Inhibitors
While specific in vivo data for this compound is not available, studies on other Akt inhibitors can provide a general reference for expected outcomes. It is crucial to note that these results are not directly transferable to this compound.
| Inhibitor | Cancer Model | Administration | Dosage | Tumor Growth Inhibition | Reference |
| A-443654 | 3T3-Akt1 flank tumor | s.c., b.i.d. | 7.5 mg/kg/day | Statistically significant | [5] |
| A-443654 | MiaPaCa-2 xenograft | s.c., b.i.d. | 7.5 mg/kg/day | Significant inhibition | [5] |
| MS21 | PC-3 xenograft | i.p., q.d. | 75 mg/kg | >90% | [6][7] |
| MS21 | MDA-MB-468 xenograft | i.p., q.d. | 75 mg/kg | ~80% | [6][7] |
Conclusion
This compound is a well-characterized Akt inhibitor with demonstrated in vitro anti-cancer activity. Its mechanism of action through the inhibition of the PI3K/Akt/NF-κB signaling pathway makes it an attractive candidate for further preclinical and clinical development. While there is a clear need for in vivo studies to establish its efficacy and safety profile in animal models, the provided general protocols and data from analogous compounds offer a framework for initiating such investigations. Rigorous dose-finding and pharmacokinetic/pharmacodynamic studies will be essential to unlock the full therapeutic potential of this compound in cancer treatment.
References
- 1. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
Application Notes and Protocols: Detecting p-Akt (Ser473) Activation Following SH-5 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the detection and semi-quantitative analysis of phosphorylated Akt at serine 473 (p-Akt Ser473) in cell lysates using Western blotting. The protocol is presented in the context of treating cells with a hypothetical novel compound, SH-5, to assess its impact on the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism.[1][2][3][4] The methodologies described herein are applicable to various cell lines, with a particular focus on the human neuroblastoma cell line SH-SY5Y, which is a common model in neurobiology and cancer research.[5][6][7][8] Included are detailed experimental procedures, data presentation guidelines, and visual diagrams of the signaling pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a pivotal intracellular pathway that responds to a variety of extracellular signals, including growth factors and insulin, to regulate fundamental cellular processes.[1][2][3][9] Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that, upon activation, phosphorylates a multitude of downstream substrates, thereby orchestrating cellular responses.[3][4] Activation of Akt involves its recruitment to the plasma membrane and subsequent phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2.[3] Full activation of Akt is generally associated with phosphorylation at both sites.
Dysregulation of the PI3K/Akt pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a prime target for therapeutic intervention. The hypothetical compound this compound is under investigation for its potential to modulate this pathway. Western blotting is a robust and widely used technique to detect changes in protein phosphorylation, offering a semi-quantitative measure of protein activation.[10][11] This application note details a reliable Western blot protocol to specifically measure the levels of p-Akt (Ser473) in response to this compound treatment.
Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular ligands. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with Pleckstrin Homology (PH) domains, such as Akt and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt. Activated Akt then phosphorylates a wide array of downstream targets to regulate cellular functions.
Caption: PI3K/Akt Signaling Pathway.
Experimental Workflow
The experimental workflow for detecting p-Akt by Western blot involves several key stages, from cell culture and treatment to data analysis. A systematic approach is crucial for obtaining reliable and reproducible results.
Caption: Western Blot Experimental Workflow.
Detailed Experimental Protocol
This protocol is optimized for the detection of p-Akt (Ser473). It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation status of the proteins.[10][11]
Materials and Reagents:
-
Cell Line: SH-SY5Y human neuroblastoma cells
-
Culture Medium: DMEM/F12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound Compound: Stock solution in a suitable solvent (e.g., DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
Sample Buffer: 4x Laemmli sample buffer
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels (e.g., 10%)
-
Transfer Membranes: PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10][11][12]
-
Primary Antibodies:
-
Rabbit anti-p-Akt (Ser473) monoclonal antibody
-
Rabbit anti-total Akt monoclonal antibody
-
Mouse anti-β-actin or anti-GAPDH monoclonal antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal p-Akt levels.
-
Treat cells with varying concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[10]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a 10% SDS-polyacrylamide gel.[12]
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10][11][12]
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13][14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:2000-1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for total Akt and a loading control (β-actin or GAPDH).
-
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry analysis of the protein bands is performed using appropriate software. The intensity of the p-Akt band is normalized to the intensity of the total Akt band to account for any variations in protein loading.
Table 1: Dose-Response Effect of this compound on p-Akt (Ser473) Levels
| This compound Concentration (µM) | p-Akt/Total Akt Ratio (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 1 | 1.85 | 0.21 |
| 5 | 3.20 | 0.35 |
| 10 | 4.50 | 0.48 |
| 25 | 2.10 | 0.25 |
Table 2: Time-Course Effect of 10 µM this compound on p-Akt (Ser473) Levels
| Treatment Time (minutes) | p-Akt/Total Akt Ratio (Normalized to 0 min) | Standard Deviation |
| 0 | 1.00 | 0.09 |
| 15 | 2.75 | 0.28 |
| 30 | 4.60 | 0.51 |
| 60 | 3.10 | 0.33 |
| 120 | 1.50 | 0.18 |
Troubleshooting
Common issues in detecting phosphorylated proteins by Western blot include weak or no signal, and high background.[15][16][17]
-
Weak or No Signal:
-
Ensure the use of fresh phosphatase inhibitors in the lysis buffer.
-
Increase the amount of protein loaded onto the gel.
-
Optimize the primary antibody concentration and incubation time.
-
Confirm the activity of the ECL substrate.
-
-
High Background:
Conclusion
This application note provides a detailed protocol for the reliable detection of p-Akt (Ser473) by Western blot, in the context of evaluating the effect of a novel compound, this compound. By following the outlined procedures for cell handling, protein extraction, immunoblotting, and data analysis, researchers can effectively assess the modulation of the PI3K/Akt signaling pathway. The provided diagrams and troubleshooting guide serve as valuable resources to ensure the successful execution and interpretation of these experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. glpbio.com [glpbio.com]
- 5. Activation of the phosphatidylinositol 3-kinase/Akt signaling pathway by retinoic acid is required for neural differentiation of SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interferon-β induces apoptosis in human SH-SY5Y neuroblastoma cells through activation of JAK-STAT signaling and down-regulation of PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insulin exerts neuroprotective effects via Akt/Bcl-2 signaling pathways in differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Immunofluorescence Staining for Akt Localization in Response to the Inhibitor SH-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in signal transduction pathways that govern cell survival, proliferation, growth, and metabolism. Its activity is tightly regulated, in part, by its subcellular localization. In many cell types, Akt is found in the cytoplasm in an inactive state. Upon stimulation by growth factors or other extracellular signals, it is recruited to the plasma membrane, where it becomes phosphorylated and activated. Activated Akt can then translocate to various cellular compartments, including the nucleus, to phosphorylate a multitude of downstream targets. The nuclear translocation of Akt is a key event in the regulation of transcription factors and other nuclear proteins involved in cell cycle progression and apoptosis.
SH-5 is a potent and specific cell-permeable inhibitor of Akt. It functions as a synthetic phosphatidylinositol ether lipid analog that prevents the activation of Akt. By inhibiting Akt, this compound can induce apoptosis and inhibit cell proliferation, making it a valuable tool for cancer research and a potential therapeutic agent. This application note provides a detailed protocol for the immunofluorescent staining of Akt to visualize and quantify changes in its subcellular localization following treatment with this compound.
Principle of the Assay
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins within cells. This method utilizes antibodies that are chemically conjugated to fluorescent dyes. In this protocol, an indirect immunofluorescence approach is employed. First, cells are treated with the Akt inhibitor this compound or a vehicle control. The cells are then fixed to preserve their cellular structure and permeabilized to allow antibodies to access intracellular antigens. A primary antibody specific for Akt is then introduced, which binds to the Akt protein. Subsequently, a secondary antibody, which is conjugated to a fluorophore and recognizes the primary antibody, is added. The fluorescent signal from the secondary antibody allows for the visualization of Akt's location within the cell using a fluorescence microscope. By comparing the fluorescence intensity in the nucleus versus the cytoplasm, the effect of this compound on Akt localization can be quantified.
Data Presentation
The following table presents illustrative data on the effect of this compound on the nuclear-to-cytoplasmic (N/C) ratio of Akt fluorescence intensity. This data is hypothetical and serves to demonstrate the expected outcome of the experiment.
| Treatment | Concentration (µM) | Mean Nuclear Fluorescence Intensity (a.u.) | Mean Cytoplasmic Fluorescence Intensity (a.u.) | Nuclear-to-Cytoplasmic (N/C) Ratio |
| Vehicle (DMSO) | - | 150 | 100 | 1.5 |
| This compound | 1 | 120 | 110 | 1.09 |
| This compound | 5 | 90 | 115 | 0.78 |
| This compound | 10 | 75 | 120 | 0.63 |
Note: The data presented in this table is for illustrative purposes only and represents a hypothetical outcome. Actual results may vary depending on the cell line, experimental conditions, and imaging parameters.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Seed cells (e.g., HeLa, MCF-7, or other suitable cell lines) onto sterile glass coverslips placed in a 24-well plate or into an 8-well chamber slide.
-
Culture the cells in the appropriate growth medium until they reach 60-70% confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in a serum-free or low-serum medium to the desired final concentrations (e.g., 1, 5, and 10 µM). Prepare a vehicle control with the same concentration of DMSO.
-
Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the this compound containing medium or the vehicle control medium to the respective wells.
-
Incubate the cells for the desired treatment time (e.g., 2, 4, or 6 hours) at 37°C in a CO2 incubator.
-
Protocol 2: Immunofluorescence Staining of Akt
-
Fixation:
-
After this compound treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by adding a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) to each well and incubating for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against Akt (e.g., rabbit anti-Akt) in the blocking buffer at the recommended dilution (typically 1:100 to 1:500).
-
Aspirate the blocking buffer and add the diluted primary antibody to each well.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488) in the blocking buffer at the recommended dilution (typically 1:500 to 1:1000).
-
Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst, diluted in PBS (e.g., 1 µg/mL) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Mounting:
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and the secondary antibody (e.g., green for Alexa Fluor 488) channels.
-
Quantify the mean fluorescence intensity of Akt in the nucleus (defined by the DAPI stain) and the cytoplasm for at least 50 cells per condition using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the nuclear-to-cytoplasmic (N/C) ratio for each cell and determine the average N/C ratio for each treatment condition.
-
Mandatory Visualization
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for immunofluorescence staining of Akt.
Application Notes and Protocols for Assessing Cell Viability Following SH-5 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model for neurodegenerative diseases and neurotoxicity studies.[1] Assessing cell viability is a critical step in evaluating the effects of novel compounds, such as the hypothetical therapeutic agent SH-5. This document provides detailed protocols for common cell viability assays and guidance on data interpretation when treating SH-SY5Y cells with this compound. The primary assays covered are the MTT, Trypan Blue exclusion, and CCK-8 assays, which measure metabolic activity and membrane integrity, respectively.
Data Presentation: Quantitative Summary of this compound Effects
The following tables represent hypothetical data demonstrating the dose-dependent and time-dependent effects of this compound on SH-SY5Y cell viability.
Table 1: Dose-Dependent Effect of this compound on SH-SY5Y Cell Viability after 24-hour Treatment
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Viable Cells (Trypan Blue) | % Cell Viability (CCK-8 Assay) |
| 0 (Control) | 100 ± 4.5 | 98 ± 1.2 | 100 ± 5.1 |
| 1 | 95 ± 3.8 | 96 ± 1.5 | 98 ± 4.3 |
| 5 | 78 ± 5.1 | 80 ± 2.1 | 82 ± 3.9 |
| 10 | 52 ± 4.2 | 55 ± 3.0 | 58 ± 4.8 |
| 25 | 25 ± 3.5 | 28 ± 2.5 | 30 ± 3.7 |
| 50 | 10 ± 2.1 | 12 ± 1.8 | 15 ± 2.4 |
Table 2: Time-Dependent Effect of 10 µM this compound on SH-SY5Y Cell Viability
| Treatment Time (hours) | % Cell Viability (MTT Assay) | % Viable Cells (Trypan Blue) | % Cell Viability (CCK-8 Assay) |
| 0 | 100 ± 4.2 | 99 ± 0.8 | 100 ± 4.9 |
| 6 | 85 ± 5.3 | 88 ± 2.4 | 87 ± 5.1 |
| 12 | 68 ± 4.9 | 72 ± 3.1 | 70 ± 4.5 |
| 24 | 52 ± 4.2 | 55 ± 3.0 | 58 ± 4.8 |
| 48 | 31 ± 3.7 | 35 ± 2.8 | 38 ± 4.1 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
This compound compound stock solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2][6]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
-
Calculation: Calculate cell viability as a percentage of the control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity.[2] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Materials:
-
SH-SY5Y cells cultured in larger formats (e.g., 6-well plates)
-
This compound compound
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect the culture medium (which may contain floating dead cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: % Viable Cells = (Number of viable cells / Total number of cells) x 100
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye.[3][7] The amount of formazan is directly proportional to the number of living cells.
Materials:
-
SH-SY5Y cells
-
96-well cell culture plates
-
This compound compound
-
CCK-8 reagent
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
CCK-8 Addition: After the desired incubation period with this compound, add 10 µL of CCK-8 reagent to each well.[3][7]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]
-
Calculation: Calculate cell viability as a percentage of the control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Mandatory Visualizations
Signaling Pathway Diagram
This compound is hypothesized to induce apoptosis in SH-SY5Y cells through the activation of the JNK signaling pathway and the intrinsic (mitochondrial) apoptosis pathway.[8] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.[9][10][11]
Caption: Hypothetical signaling pathway of this compound-induced apoptosis in SH-SY5Y cells.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the effect of this compound on SH-SY5Y cell viability.
Caption: General workflow for cell viability assessment with this compound treatment.
References
- 1. Quantitative proteomic analysis identifies proteins and pathways related to neuronal development in differentiated SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ROS-mediated JNK pathway critically contributes to PFOS-triggered apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Apoptosis Detection in Treated SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the detection and quantification of apoptosis in the human neuroblastoma cell line, SH-SY5Y, following experimental treatment. The methodologies outlined are essential for assessing the efficacy of potential therapeutic agents that aim to induce programmed cell death in cancer cells.
Introduction
The SH-SY5Y cell line, derived from a human neuroblastoma, is a widely used in vitro model in neurobiology and cancer research.[1] A critical aspect of evaluating the cytotoxic effects of novel therapeutic compounds on these cells is the ability to accurately detect and quantify apoptosis. Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects.[2][3] This document outlines protocols for three standard and reliable methods for detecting apoptosis: Annexin V/Propidium Iodide (PI) staining, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, and Caspase Activity assays.
General Cell Culture and Treatment
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
Culture Medium: A 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[4]
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[4]
Subculturing: Passage cells when they reach approximately 80% confluency.[4][5] Use 0.25% Trypsin-EDTA for detachment.[4]
Treatment: Plate SH-SY5Y cells at a desired density (e.g., 1 x 10^4 cells/well in a 96-well plate for viability assays) and allow them to adhere overnight before adding the test compound.[6] The concentration of the test compound and the incubation time should be optimized based on experimental goals.
Apoptosis Signaling in SH-SY5Y Cells
Drug-induced apoptosis in SH-SY5Y cells is often mediated through the intrinsic mitochondrial pathway. DNA-damaging agents like doxorubicin and etoposide have been shown to stabilize p53, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and downstream effector caspases like caspase-3.[2][3]
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[7][8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify necrotic and late apoptotic cells.[8]
References
- 1. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. p53 mediates DNA damaging drug-induced apoptosis through a caspase-9-dependent pathway in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SH-SY5Y culturing [protocols.io]
- 5. Cell Culture Academy [procellsystem.com]
- 6. promega.es [promega.es]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing SH-5 to Investigate and Overcome Chemoresistance in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemoresistance remains a significant hurdle in the successful treatment of many cancers. A key mechanism contributing to this resistance is the aberrant activation of pro-survival signaling pathways, with the Phosphoinositide 3-kinase (PI3K)/Akt pathway being a central player.[1][2] SH-5, a synthetic phosphatidylinositol analog, is a specific and potent inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[3] By targeting Akt, this compound offers a valuable tool to dissect the mechanisms of chemoresistance and to potentially re-sensitize cancer cells to conventional chemotherapeutic agents. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in the study of chemoresistance.
Mechanism of Action
This compound functions as an Akt inhibitor, preventing its phosphorylation and subsequent activation.[3] Activated Akt promotes cell survival, proliferation, and inhibits apoptosis through the phosphorylation of a multitude of downstream targets.[4] These include the Bcl-2 family of anti-apoptotic proteins and components of the NF-κB signaling pathway. In chemoresistant cancer cells, the PI3K/Akt pathway is often constitutively active, leading to the suppression of drug-induced apoptosis. By inhibiting Akt, this compound can downregulate these pro-survival signals, thereby lowering the threshold for apoptosis and restoring sensitivity to chemotherapeutic drugs.
Data Presentation
Quantitative data from experiments utilizing this compound should be organized into clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Effect of this compound on Chemosensitivity (IC50 Values)
| Cell Line | Chemotherapeutic Agent | IC50 (µM) - Vehicle Control | IC50 (µM) - this compound (10 µM) | Fold Sensitization |
| OVCAR-5 (Parental) | Carboplatin | 88.6 | 45.2 | 1.96 |
| OVCAR-5 (Carboplatin-Resistant) | Carboplatin | 197.0 | 78.8 | 2.50 |
| CaOV3 (Parental) | Carboplatin | 41.9 | 20.1 | 2.08 |
| CaOV3 (Carboplatin-Resistant) | Carboplatin | 124.0 | 55.8 | 2.22 |
| HLF (Parental) | 5-Fluorouracil | 17.92 | 8.96 | 2.00 |
| HLF (5-FU-Resistant) | 5-Fluorouracil | 193.47 | 85.13 | 2.27 |
Note: The data presented in this table is a representative example compiled from typical findings in chemoresistance studies and should be replaced with experimentally derived values.[5][6]
Table 2: Quantitative Analysis of this compound on Apoptosis and Protein Expression
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | p-Akt (Ser473) Expression (Fold Change vs. Control) | Bcl-2 Expression (Fold Change vs. Control) | Cleaved Caspase-3 Expression (Fold Change vs. Control) |
| Chemoresistant Cancer Cells | Vehicle Control | 5.2 ± 1.1 | 1.0 | 1.0 | 1.0 |
| Chemoresistant Cancer Cells | Chemotherapeutic Agent | 15.8 ± 2.5 | 0.9 ± 0.1 | 0.8 ± 0.1 | 2.5 ± 0.4 |
| Chemoresistant Cancer Cells | This compound (10 µM) | 12.1 ± 1.8 | 0.2 ± 0.05 | 0.6 ± 0.1 | 1.8 ± 0.3 |
| Chemoresistant Cancer Cells | Chemo Agent + this compound | 45.3 ± 4.2 | 0.15 ± 0.04 | 0.3 ± 0.07 | 5.8 ± 0.7 |
Note: This table provides a template for presenting quantitative data on the biological effects of this compound. Actual values will vary depending on the cell line and experimental conditions.[7][8]
Experimental Protocols
Cell Culture and Induction of Chemoresistance
-
Cell Culture: Culture cancer cell lines in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Chemoresistance: To generate chemoresistant cell lines, expose parental cells to a low dose of the desired chemotherapeutic agent. Gradually increase the concentration of the drug in the culture medium over several months as the cells develop resistance. Periodically assess the IC50 of the drug to monitor the level of resistance.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent in the presence or absence of a fixed concentration of this compound (e.g., 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: After treatment with the chemotherapeutic agent and/or this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
p-Akt (Ser473) (e.g., Cell Signaling Technology, #4060, 1:1000 dilution)[9]
-
Total Akt (e.g., Cell Signaling Technology, #9272, 1:1000 dilution)
-
Bcl-2 (e.g., Santa Cruz Biotechnology, sc-7382, 1:500 dilution)
-
Bax (e.g., Cell Signaling Technology, #2772, 1:1000 dilution)
-
Cleaved Caspase-3 (e.g., Cell Signaling Technology, #9664, 1:1000 dilution)
-
Cleaved PARP (e.g., Cell Signaling Technology, #5625, 1:1000 dilution)
-
β-actin (loading control) (e.g., Sigma-Aldrich, A5441, 1:5000 dilution)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the chemotherapeutic agent and/or this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[10][11][12]
Autophagy Assessment (LC3 Immunofluorescence)
-
Cell Culture on Coverslips: Seed cells on sterile coverslips in a 24-well plate.
-
Treatment: Treat the cells with the chemotherapeutic agent and/or this compound. To assess autophagic flux, a lysosomal inhibitor such as Bafilomycin A1 (100 nM) can be added for the last 4 hours of treatment.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.[10]
-
Blocking: Block with 5% goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-LC3B antibody (e.g., MBL International, M152-3, 1:200 dilution) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. The formation of distinct LC3 puncta is indicative of autophagosome formation.[11]
Visualizations
Caption: this compound mediated inhibition of the PI3K/Akt signaling pathway to overcome chemoresistance.
Caption: Experimental workflow for studying the effect of this compound on chemoresistance in cancer cells.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Immunohistochemical detection of cytoplasmic LC3 puncta in human cancer specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
Application of SH-5 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-5 is a potent and specific cell-permeable inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). Akt is a critical downstream effector of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a central role in mediating cell survival, proliferation, and apoptosis in a variety of cell types, including neurons.[1][2] In the context of neuroscience, the PI3K/Akt pathway is a key regulator of neuronal viability and is implicated in both neuroprotection and neurodegeneration. Inhibition of Akt by this compound provides a valuable tool for researchers to investigate the molecular mechanisms underlying neuronal apoptosis and to explore potential therapeutic strategies for neurological disorders characterized by aberrant cell survival signaling.
The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model in neuroscience research. These cells can be differentiated into a more mature neuronal phenotype and are amenable to a variety of cellular and molecular assays, making them an excellent system for studying the effects of compounds like this compound on neuronal processes.[3][4][5]
Mechanism of Action
This compound is a synthetic phosphatidylinositol analog that specifically targets and inhibits the activity of Akt.[6] By blocking Akt, this compound prevents the phosphorylation of its downstream targets, which can lead to the induction of apoptosis. One of the key downstream pathways affected by Akt inhibition is the NF-κB signaling cascade. Akt can activate IκB kinase (IKK), which in turn phosphorylates the inhibitor of NF-κB, IκBα. This phosphorylation event targets IκBα for degradation, allowing the transcription factor NF-κB to translocate to the nucleus and promote the expression of anti-apoptotic genes. By inhibiting Akt, this compound prevents the activation of IKK and the subsequent degradation of IκBα, thereby blocking the pro-survival signaling of NF-κB and sensitizing cells to apoptotic stimuli.[2][7]
Applications in Neuroscience Research
The primary application of this compound in neuroscience research is to induce and study the mechanisms of neuronal apoptosis. By selectively inhibiting the pro-survival Akt pathway, researchers can investigate the downstream signaling events that lead to programmed cell death in neurons. Specific applications include:
-
Investigating the role of the PI3K/Akt pathway in neuroprotection: By using this compound to block Akt activity, researchers can determine the extent to which this pathway is required for the neuroprotective effects of various growth factors or therapeutic agents against insults like excitotoxicity or oxidative stress.[8][9]
-
Elucidating the molecular machinery of neuronal apoptosis: this compound can be used to trigger the intrinsic apoptotic pathway in neuronal cells, allowing for the study of key apoptotic players such as caspases, Bcl-2 family proteins, and mitochondrial signaling events.[10][11]
-
Screening for neuroprotective compounds: this compound can be used to establish a model of neuronal apoptosis in which the efficacy of potential neuroprotective drugs can be assessed by their ability to rescue cells from this compound-induced cell death.
-
Studying the interplay between different signaling pathways: The specific inhibition of Akt by this compound allows for the dissection of its role in complex signaling networks that regulate neuronal fate.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments using this compound in a neuroscience context. The data presented are illustrative and serve as a guide for presenting experimental findings.
Table 1: Effect of this compound on Neuronal Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 1 | 85.3 ± 4.1 |
| This compound | 5 | 62.1 ± 6.5 |
| This compound | 10 | 41.7 ± 3.8 |
| This compound | 20 | 25.9 ± 2.9 |
Table 2: Effect of this compound on Caspase-3 Activity in Neuronal Cells
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD) |
| Vehicle Control | - | 1.0 ± 0.1 |
| This compound | 1 | 2.3 ± 0.3 |
| This compound | 5 | 4.8 ± 0.6 |
| This compound | 10 | 8.1 ± 1.1 |
| This compound | 20 | 12.5 ± 1.9 |
Experimental Protocols
Protocol 1: Culturing and Differentiation of SH-SY5Y Cells
This protocol describes the standard procedure for maintaining and differentiating the SH-SY5Y human neuroblastoma cell line to a neuronal phenotype, making them more suitable for neurotoxicity and neuroprotection studies.[4][5]
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Differentiation Medium: DMEM/F-12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-retinoic acid (RA)
-
6-well plates or other appropriate culture vessels
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Maintain undifferentiated SH-SY5Y cells in DMEM/F-12 with 10% FBS in a 37°C, 5% CO₂ incubator. Passage cells every 3-4 days or when they reach 80-90% confluency.
-
Seeding for Differentiation: Seed SH-SY5Y cells into the desired culture vessels at a density of 1 x 10⁵ cells/cm². Allow cells to adhere for 24 hours.
-
Initiation of Differentiation: After 24 hours, aspirate the growth medium and replace it with Differentiation Medium containing 10 µM RA.
-
Maintenance of Differentiated Cells: Replace the Differentiation Medium every 2-3 days for a total of 5-7 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Protocol 2: Assessment of Neuronal Cell Viability using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the effect of this compound on the viability of neuronal cells.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in the culture medium. Aspirate the old medium from the cells and add 100 µL of the this compound containing medium to each well. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Protocol 3: Measurement of Caspase-3 Activity
This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis, in this compound-treated neuronal cells.[1]
Materials:
-
Differentiated SH-SY5Y cells in a 6-well plate
-
This compound stock solution
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat differentiated SH-SY5Y cells with various concentrations of this compound for the desired time.
-
Cell Lysis: After treatment, collect the cells and lyse them using a suitable cell lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford assay).
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate to each well.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at different time points using a microplate reader.
-
Data Analysis: Calculate the caspase-3 activity and express it as fold change relative to the vehicle-treated control.
Protocol 4: Western Blot Analysis of Akt Phosphorylation
This protocol outlines the procedure for detecting the phosphorylation status of Akt in neuronal cells treated with this compound, confirming the inhibitory effect of the compound.
Materials:
-
Differentiated SH-SY5Y cells
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat differentiated SH-SY5Y cells with this compound for a short duration (e.g., 1-2 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities and express the level of phospho-Akt relative to total Akt.
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to apoptosis.
Caption: Experimental workflow for studying the effects of this compound on neuronal cells.
References
- 1. Angelica polymorpha Maxim Induces Apoptosis of Human SH-SY5Y Neuroblastoma Cells by Regulating an Intrinsic Caspase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mesenchymal stem cells promote caspase-3 expression of SH-SY5Y neuroblastoma cells via reducing telomerase activity and telomere length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial-Targeted Active Akt Protects SH-SY5Y Neuroblastoma Cells from Staurosporine-Induced Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Metabolic Pathways Regulated by Akt using SH-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in intracellular signaling, governing a wide array of cellular processes including cell survival, proliferation, and metabolism.[1][2] Dysregulation of the Akt signaling pathway is implicated in numerous diseases, including cancer and diabetes.[1][2] SH-5 is a synthetic phosphatidylinositol analog that acts as a potent, cell-permeable inhibitor of Akt.[3][4] It functions by interfering with the binding of Akt to phosphoinositides at the plasma membrane, thereby preventing its activation.[5] These application notes provide detailed protocols for utilizing this compound to investigate Akt-regulated metabolic pathways, specifically focusing on glucose metabolism and protein synthesis.
Mechanism of Action
This compound is a specific inhibitor of Akt.[4][5] It is a synthetic phosphatidylinositol that competitively targets the pleckstrin homology (PH) domain of Akt, preventing its recruitment to the cell membrane and subsequent activation by upstream kinases like PDK1.[5] While this compound is a potent Akt inhibitor, it's important to note that it can also inhibit phosphatidylinositol 3-kinase (PI3K) at higher concentrations.[6] Additionally, studies have indicated that this compound and its analogs may exert effects independent of Akt inhibition in certain cellular contexts, highlighting the importance of careful experimental design and interpretation.[7][8]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Researchers should perform dose-response experiments in their specific cell system to determine the optimal working concentration.
| Target | IC50 | Reference |
| Akt (PKB) | 5.0 µM | [6] |
| PI 3-Kinase | 83.0 µM | [6] |
Experimental Protocols
Here, we provide detailed protocols for assessing the impact of this compound on key metabolic pathways regulated by Akt.
Analysis of Akt Pathway Activation by Western Blot
This protocol details the steps to assess the phosphorylation status of Akt and its downstream targets to confirm the inhibitory effect of this compound.
Materials:
-
This compound (Stock solution prepared in DMSO)
-
Cell culture reagents
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β, anti-GSK3β, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
For experiments investigating Akt activation, it is often recommended to serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal Akt activity.[3]
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or a vehicle control (DMSO) for the desired duration (e.g., 1, 6, 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Glucose Uptake Assay using 2-NBDG
This protocol describes how to measure cellular glucose uptake using the fluorescent glucose analog 2-NBDG.
Materials:
-
This compound
-
Cell culture reagents
-
96-well black, clear-bottom plates
-
Krebs-Ringer-HEPES (KRH) buffer or glucose-free DMEM
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Pre-treatment with this compound:
-
Wash cells twice with warm KRH buffer or glucose-free DMEM.
-
Add 100 µL of KRH buffer or glucose-free DMEM containing the desired concentrations of this compound or vehicle control to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Glucose Uptake:
-
To initiate glucose uptake, add 10 µL of 2-NBDG solution to each well to a final concentration of 100-200 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Measurement:
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Normalize the fluorescence intensity to the cell number or protein content if desired.
-
Plot the dose-response curve of this compound on glucose uptake.
-
Lactate Production Assay
This protocol outlines the measurement of lactate secreted into the cell culture medium, an indicator of the rate of glycolysis.
Materials:
-
This compound
-
Cell culture reagents
-
24-well plates
-
Lactate Assay Kit (colorimetric or fluorometric)
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 24-well plates and allow them to adhere.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture medium from each well.
-
Centrifuge the medium at 10,000 x g for 10 minutes to remove cell debris.
-
-
Lactate Measurement:
-
Perform the lactate assay on the collected medium according to the manufacturer's instructions of the chosen kit.[9][10]
-
Typically, this involves incubating the sample with a reaction mix containing lactate oxidase or lactate dehydrogenase and a probe that generates a colored or fluorescent product.
-
-
Data Analysis:
-
Generate a standard curve using the provided lactate standard.
-
Calculate the lactate concentration in each sample based on the standard curve.
-
Normalize the lactate concentration to the cell number or protein content of the corresponding well.
-
Plot the dose-response effect of this compound on lactate production.
-
Protein Synthesis Assay using SUnSET (Surface Sensing of Translation)
The SUnSET method is a non-radioactive technique to measure global protein synthesis by incorporating puromycin into nascent polypeptide chains.[1][2][3]
Materials:
-
This compound
-
Puromycin
-
Cell culture reagents
-
Western blot materials (as described in Protocol 1)
-
Anti-puromycin antibody
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and treat with this compound as described in previous protocols.
-
-
Puromycin Labeling:
-
During the last 15-30 minutes of the this compound treatment, add puromycin to the culture medium at a final concentration of 1-10 µg/mL. The optimal concentration and incubation time should be determined empirically for each cell line.
-
-
Protein Extraction and Western Blotting:
-
Following puromycin labeling, immediately wash cells with ice-cold PBS and proceed with protein extraction as described in Protocol 1.
-
Perform SDS-PAGE and western blotting as detailed in Protocol 1.
-
-
Detection and Analysis:
-
Probe the membrane with an anti-puromycin antibody to detect puromycin-incorporated peptides.
-
The signal will appear as a smear, representing the population of newly synthesized proteins.
-
Quantify the total lane intensity of the puromycin signal using densitometry software.
-
Normalize the puromycin signal to a loading control (e.g., β-actin or Ponceau S staining).
-
Analyze the effect of different this compound concentrations on the rate of protein synthesis.
-
Visualizations
Akt Signaling Pathway and its Role in Metabolism
Caption: The Akt signaling pathway's central role in regulating key metabolic processes.
Experimental Workflow for Studying Metabolic Effects of this compound
Caption: A typical experimental workflow for investigating the metabolic effects of this compound.
Considerations and Troubleshooting
-
Specificity and Off-Target Effects: While this compound is a widely used Akt inhibitor, it is crucial to acknowledge its potential off-target effects.[7][8] A comprehensive kinase selectivity profile for this compound is not publicly available. Therefore, it is recommended to:
-
Use the lowest effective concentration of this compound as determined by dose-response experiments.
-
Confirm key findings using a structurally different Akt inhibitor or with genetic approaches (e.g., siRNA/shRNA knockdown of Akt).
-
Be aware that in some cell lines, this compound's effects are more pronounced in serum-starved conditions.[3]
-
-
Cell Line Variability: The response to this compound can vary between different cell lines. It is essential to optimize treatment conditions (concentration and duration) for each cell line used.
-
Controls: Always include appropriate controls in your experiments:
-
Vehicle Control: (e.g., DMSO) to account for any effects of the solvent.
-
Positive Control: A known activator of the Akt pathway (e.g., insulin or growth factors) to ensure the pathway is responsive.
-
Negative Control: A known inhibitor of a different pathway to demonstrate specificity.
-
By following these detailed protocols and considering the potential caveats, researchers can effectively utilize this compound as a tool to dissect the intricate roles of the Akt signaling pathway in regulating cellular metabolism.
References
- 1. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Lactate’s Effect on Human Neuroblastoma Cell Bioenergetic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europarl.primo.exlibrisgroup.com [europarl.primo.exlibrisgroup.com]
- 9. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Microplate-Based Nonradioactive Protein Synthesis Assay: Application to TRAIL Sensitization by Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Senkyunolide H (SH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Senkyunolide H (SH), a bioactive compound with demonstrated neuroprotective effects in a cerebral ischemic stroke model. Detailed protocols for replicating these findings are provided, along with a summary of key quantitative data and a visualization of the proposed signaling pathway.
Introduction
Senkyunolide H (SH) is a major bioactive component extracted from Ligusticum chuanxiong, a traditional Chinese medicine. It has garnered interest for its potential therapeutic effects in cardiovascular and cerebrovascular diseases. Notably, in vivo studies have demonstrated its neuroprotective capabilities in the context of cerebral ischemic stroke. Post-treatment with Senkyunolide H has been shown to significantly reduce neurological deficits, infarct volume, and neuronal death in a mouse model of middle cerebral artery occlusion[1].
Mechanism of Action
The neuroprotective effects of Senkyunolide H are attributed to its modulation of the PI3K/Akt/NF-κB signaling pathway. Ischemic events can trigger a cascade of cellular processes leading to inflammation and apoptosis. Senkyunolide H is proposed to activate the PI3K/Akt pathway, which in turn inhibits the pro-inflammatory transcription factor NF-κB. This action helps to mitigate the downstream inflammatory response and subsequent neuronal cell death, thereby preserving brain tissue and function following an ischemic event[1].
Data Presentation
The following tables summarize the quantitative data from in vivo efficacy studies of Senkyunolide H in a mouse model of cerebral ischemic stroke[1].
Table 1: Effect of Senkyunolide H on Neurological Deficit Scores
| Treatment Group | Dosage | Neurological Score (Mean ± SD) |
| Sham | - | 0.00 ± 0.00 |
| Model (Ischemia) | - | 3.50 ± 0.55 |
| SH-Low Dose | 10 mg/kg | 2.67 ± 0.52* |
| SH-Mid Dose | 20 mg/kg | 1.83 ± 0.75 |
| SH-High Dose | 40 mg/kg | 1.17 ± 0.41 |
*p < 0.05 vs. Model, **p < 0.01 vs. Model
Table 2: Effect of Senkyunolide H on Infarct Volume
| Treatment Group | Dosage | Infarct Volume (% of hemisphere, Mean ± SD) |
| Sham | - | 0.00 ± 0.00 |
| Model (Ischemia) | - | 45.33 ± 5.51 |
| SH-Low Dose | 10 mg/kg | 33.17 ± 4.92* |
| SH-Mid Dose | 20 mg/kg | 24.50 ± 4.04 |
| SH-High Dose | 40 mg/kg | 15.83 ± 3.76 |
*p < 0.05 vs. Model, **p < 0.01 vs. Model
Experimental Protocols
Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes the induction of focal cerebral ischemia in mice, a widely used model to study the efficacy of neuroprotective agents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old, 22-25 g)
-
Anesthesia: Isoflurane (3% for induction, 1.5% for maintenance)
-
Surgical instruments: scissors, forceps, micro-scissors, vessel clips
-
Suture: 6-0 nylon monofilament with a rounded tip
-
Heating pad and lamp to maintain body temperature
-
Senkyunolide H (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose sodium)
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.
-
Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert a 6-0 nylon monofilament suture through a small incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the mouse to recover.
-
Administer Senkyunolide H or vehicle via intragastric administration immediately after reperfusion and then once daily.
-
Monitor the animals for neurological deficits and other health parameters.
-
At the end of the study period (e.g., 24 hours or 7 days), euthanize the animals for tissue collection and analysis (e.g., infarct volume measurement, Western blotting).
Neurological Deficit Scoring
Neurological function is assessed using a 5-point scoring system:
-
0: No observable neurological deficit.
-
1: Failure to extend the left forepaw fully.
-
2: Circling to the left.
-
3: Falling to the left.
-
4: Inability to walk spontaneously and decreased level of consciousness.
Infarct Volume Measurement
-
Euthanize the mice and perfuse the brains with cold saline.
-
Remove the brains and slice them into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
Capture images of the stained sections.
-
The infarct area (white) is measured using image analysis software, and the total infarct volume is calculated.
Mandatory Visualization
Caption: Proposed signaling pathway of Senkyunolide H's neuroprotective effect.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SH-5 Inhibitor Assays
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with SH-5 inhibitors in their assays. If your this compound inhibitor is not showing the expected activity, this resource will help you identify and resolve potential experimental problems.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor is not showing any inhibition. What are the most common initial checks?
A: The most common reasons for a lack of inhibition include issues with the inhibitor itself (solubility, degradation), incorrect assay conditions (pH, temperature), or problems with the enzyme or substrate. Start by verifying the inhibitor's concentration and solubility, and ensure all your reagents and controls are performing as expected.
Q2: How can I be sure my this compound inhibitor is soluble in the assay buffer?
A: Poor inhibitor solubility is a frequent issue.[1] Many inhibitors are dissolved in a small amount of an organic solvent like DMSO or ethanol before being diluted in the assay buffer.[1] Visually inspect the inhibitor stock solution for any precipitation. It is also good practice to test the tolerance of your enzyme to the final concentration of the organic solvent, as high concentrations can inhibit enzyme activity.
Q3: What are the critical controls I need to include in my enzyme inhibition assay?
A: Every inhibition assay should include several key controls:
-
No-Inhibitor Control (Vehicle Control): This contains the enzyme, substrate, and the same amount of solvent (e.g., DMSO) used to dissolve the inhibitor. This represents 100% enzyme activity.
-
No-Enzyme Control: This contains the substrate and inhibitor (or vehicle) but no enzyme. This helps to measure any non-enzymatic breakdown of the substrate.
-
Positive Control Inhibitor: If available, use a known inhibitor of your target enzyme to confirm that the assay can detect inhibition.
Q4: Could the issue be with my enzyme?
A: Yes, enzyme instability or incorrect concentration can lead to failed experiments.[1] Enzymes are sensitive to temperature and pH fluctuations.[1][2] Ensure your enzyme has been stored correctly and is active. It's also important to use an enzyme concentration that results in a linear reaction rate over the time course of your measurement.[1]
Troubleshooting Guide: this compound Inhibitor Not Working
If the initial checks in the FAQ section do not resolve the issue, follow this step-by-step troubleshooting guide to diagnose the problem.
Logical Flow for Troubleshooting
This diagram outlines a systematic approach to identifying the source of the problem in your assay.
Caption: A logical flowchart for troubleshooting a non-functional this compound inhibitor assay.
Step 1: In-Depth Inhibitor Checks
| Parameter | Possible Cause of Failure | Recommended Action |
| Solubility | The inhibitor has precipitated out of solution at the working concentration. | Prepare a fresh dilution series. Consider using a different solvent or adding a small percentage of a solubilizing agent like Tween-20 (check for enzyme compatibility first).[3] |
| Concentration | An error was made during serial dilutions, resulting in a much lower effective concentration. | Prepare a fresh stock solution and serial dilutions using calibrated pipettes.[3] If possible, verify the concentration of the stock solution using a spectrophotometer. |
| Stability | The inhibitor may have degraded due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles).[2] | Obtain a fresh vial of the inhibitor. Always store stock solutions as recommended on the product datasheet. |
Step 2: Reagent and Assay Condition Verification
| Component | Possible Cause of Failure | Recommended Action |
| Enzyme | The enzyme is inactive or has very low activity. | Test the enzyme's activity using a control substrate. Ensure the enzyme was stored at the correct temperature and that buffers are at the optimal pH for activity.[1] |
| Substrate | The substrate concentration is too high, leading to substrate competition with the inhibitor. | Determine the Michaelis constant (Km) for your substrate and use a concentration at or near the Km for competitive inhibition assays. |
| Buffer | The assay buffer components are interfering with the inhibitor or the enzyme. | Check the buffer for any components that might interfere with the assay, such as EDTA or high salt concentrations.[3][4] |
| Temperature | The incubation temperature is not optimal for the enzyme, affecting its activity and the inhibitor's binding.[2] | Ensure all incubation steps are performed at the temperature recommended in the protocol.[3] |
Experimental Protocols & Visualizations
Hypothetical Signaling Pathway for Target-X
The this compound inhibitor is designed to block the activity of Target-X, a key enzyme in a cellular signaling pathway.
Caption: The this compound inhibitor blocks the enzymatic activity of Target-X.
Standard Enzyme Inhibition Assay Workflow
This workflow outlines the key steps for performing an enzyme inhibition assay. Following a standardized protocol is crucial for obtaining reliable and reproducible results.[5]
Caption: A typical experimental workflow for an enzyme inhibition assay.[1]
Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation :
-
Prepare assay buffer at the optimal pH for your enzyme.
-
Dilute the enzyme to a working concentration that gives a linear signal over time.
-
Prepare a stock solution of the substrate.
-
Create a serial dilution of the this compound inhibitor. It is common to dissolve the inhibitor in a small amount of DMSO first.[1]
-
-
Assay Plate Setup :
-
Add the assay buffer to all wells of a microplate (the type of plate depends on your detection method, e.g., clear plates for colorimetric assays).[3]
-
Add the this compound inhibitor dilutions to the appropriate wells.
-
Add the vehicle (e.g., DMSO) to the "no-inhibitor" control wells.
-
Add the enzyme to all wells except the "no-enzyme" control.
-
-
Pre-incubation :
-
Mix the plate gently and pre-incubate the enzyme and inhibitor for a set amount of time (e.g., 15-30 minutes) at the desired temperature. This allows the inhibitor to bind to the enzyme.[1]
-
-
Initiate and Monitor the Reaction :
-
Start the enzymatic reaction by adding the substrate to all wells.[1]
-
Immediately place the plate in a plate reader and monitor the change in signal (e.g., absorbance or fluorescence) over time.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the rates to the "no-inhibitor" control to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
By systematically working through these troubleshooting steps and ensuring your experimental protocol is robust, you can identify the reason for your this compound inhibitor's lack of activity and obtain reliable results.
References
Technical Support Center: Troubleshooting Inconsistent Results
Technical Support Center: Optimizing SH-5 Concentration for Different Cell Lines
Welcome to the technical support center for the novel Akt inhibitor, SH-5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[1][2] It functions as a synthetic phosphatidylinositol analog, which competitively inhibits the pleckstrin homology (PH) domain of Akt. This prevents the recruitment of Akt to the cell membrane, a crucial step for its activation. By inhibiting Akt, this compound can induce apoptosis and potentiate the apoptotic effects of other agents like tumor necrosis factor (TNF).[1]
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: The optimal concentration of this compound is highly cell-line dependent. Based on available data, a starting range of 1 µM to 10 µM is recommended for initial dose-response experiments. It is crucial to perform a titration to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental endpoint (e.g., inhibition of proliferation, induction of apoptosis).
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO up to 10 mM. For long-term storage, it is recommended to store the solid compound at -20°C under desiccating conditions, where it can be stable for up to 12 months. Prepare a concentrated stock solution in DMSO and store it at -20°C. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: How long should I incubate cells with this compound?
A4: The incubation time will depend on the specific assay and the cell line's sensitivity. For assays measuring inhibition of Akt phosphorylation, a shorter incubation time (e.g., 1-4 hours) may be sufficient. For cell viability or apoptosis assays, longer incubation times (e.g., 24, 48, or 72 hours) are typically required. A time-course experiment is recommended to determine the optimal incubation period.
Q5: Can this compound be used in combination with other drugs?
A5: Yes, this compound has been shown to potentiate the apoptotic effects of other agents, such as TNF-α.[1] Combining this compound with other chemotherapeutic agents that target different pathways may offer synergistic effects. However, it is essential to perform combination studies to determine the optimal concentrations and treatment schedules for your specific experimental model.
Optimizing this compound Concentration: A Data Summary
The effective concentration of this compound can vary significantly between different cell lines. The following table summarizes the available data on effective concentrations of this compound in various cell lines. Researchers should use this as a guide and perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Cell Line | Cancer Type | Effective Concentration | Observed Effect |
| Hep-2 | Laryngeal Squamous Cell Carcinoma | 2 µM | Inhibition of proliferation, induction of apoptosis[3] |
| H1299 | Non-small cell lung cancer | 5 µM | Increased cytotoxicity in combination with TNF[1] |
| KBM-5 | Chronic Myeloid Leukemia | 5 µM | Decreased expression of anti-apoptotic and metastatic proteins[1] |
Note: This table is not exhaustive and represents a summary of currently available data. The optimal concentration for your experiment should be determined empirically.
Troubleshooting Guide
Encountering issues in your experiments is a common part of the research process. This guide provides solutions to potential problems you might face when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of Akt phosphorylation | Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 20 µM). |
| Short Incubation Time: The incubation time may be insufficient for this compound to exert its inhibitory effect. | Increase the incubation time (e.g., try 1, 2, 4, and 6 hours). | |
| High Basal Akt Activity: The cell line may have very high basal levels of Akt activity, requiring a higher concentration of the inhibitor. | Confirm the basal Akt phosphorylation status of your cell line by Western blot. | |
| Inhibitor Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound in DMSO. | |
| High Cell Death at Low this compound Concentrations | High Cell Line Sensitivity: The cell line may be particularly sensitive to Akt inhibition. | Use a lower range of this compound concentrations in your dose-response experiments. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5% and include a vehicle control (medium with the same concentration of DMSO without this compound). | |
| Inconsistent Results Between Experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect the response to this compound. | Maintain consistent cell culture practices, use cells within a specific passage number range, and ensure cells are in the logarithmic growth phase during treatment. |
| Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of this compound. | Use calibrated pipettes and ensure proper mixing of the this compound solution in the culture medium. | |
| Unexpected Phenotypes or Off-Target Effects | High this compound Concentration: Very high concentrations of any inhibitor can lead to off-target effects. | Use the lowest effective concentration of this compound that gives the desired biological effect. |
| Cell Line-Specific Responses: The observed phenotype may be a specific response of your cell line to Akt inhibition. | Correlate the observed phenotype with the inhibition of Akt phosphorylation and consider using another Akt inhibitor with a different mechanism of action to confirm the on-target effect. |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot for Akt Phosphorylation
This protocol is to assess the inhibitory effect of this compound on Akt phosphorylation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Kinase Assay for Akt Activity
This protocol provides a general workflow for an in vitro Akt kinase assay.
Materials:
-
Cell lysates treated with this compound or vehicle
-
Anti-Akt antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
GSK-3α as a substrate
-
ATP
-
SDS-PAGE and Western blot reagents
-
Anti-phospho-GSK-3α antibody
Procedure:
-
Prepare cell lysates as described in the Western blot protocol.
-
Immunoprecipitate Akt from the lysates using an anti-Akt antibody and protein A/G agarose beads.
-
Wash the immunoprecipitates with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing GSK-3α substrate and ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding Laemmli buffer and boiling.
-
Analyze the phosphorylation of GSK-3α by Western blotting using an anti-phospho-GSK-3α antibody.
Visualizing Key Pathways and Workflows
To further aid in your experimental design and understanding of this compound's mechanism, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of this compound action on the PI3K/Akt signaling pathway.
Caption: General experimental workflow for optimizing and using this compound.
Caption: A logical approach to troubleshooting low Akt inhibition with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Akt inhibitor Src-homology 5 on proliferation and apoptosis of the laryngeal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SH-5 Stability and Degradation in Solution
For researchers, scientists, and drug development professionals utilizing the potent AKT inhibitor SH-5, ensuring its stability and integrity in solution is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to understanding and mitigating potential issues related to this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For most in vitro applications, preparing a stock solution in high-purity, anhydrous DMSO is recommended.
Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?
A2: Proper storage is crucial to maintain the stability of this compound. The following table summarizes the recommended conditions based on supplier information and general best practices for similar small molecules.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | -20°C | Up to 12 months | Store under desiccating conditions to minimize moisture exposure. |
| DMSO Stock Solution | -20°C | Up to 3 months (recommended) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use anhydrous DMSO to minimize hydrolysis. |
| Aqueous/Buffer Solutions | -80°C | Short-term (days) | This compound is expected to have lower stability in aqueous solutions. Prepare fresh for each experiment whenever possible. Avoid long-term storage. |
Q3: How many times can I freeze and thaw my this compound DMSO stock solution?
A3: It is highly recommended to aliquot your DMSO stock solution into single-use vials to minimize freeze-thaw cycles. While some small molecules are stable through a limited number of freeze-thaw cycles, repeated cycling can introduce moisture and accelerate degradation. For optimal results, avoid more than 1-2 freeze-thaw cycles.
Q4: Is this compound sensitive to light?
Q5: What are the potential signs of this compound degradation?
A5: Visual signs of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. The most reliable indicator of degradation is a decrease in the compound's biological activity in your assays (e.g., reduced inhibition of AKT phosphorylation) or the appearance of additional peaks in analytical chromatography (e.g., HPLC).
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound that may be related to its stability and degradation.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or reduced biological activity of this compound in assays. | Degradation of the this compound stock solution due to improper storage (e.g., moisture, repeated freeze-thaw cycles, extended storage at room temperature). | 1. Prepare a fresh stock solution of this compound from the solid compound. 2. Ensure the DMSO used is anhydrous and of high purity. 3. Aliquot the new stock solution into single-use vials and store at -20°C. 4. Compare the activity of the new stock solution with the old one. |
| Precipitation observed in the this compound stock solution upon thawing. | The concentration of this compound may exceed its solubility limit at lower temperatures, or the solvent may have absorbed water, reducing solubility. | 1. Gently warm the vial to 37°C for a few minutes and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. 3. Ensure that the DMSO used is anhydrous. |
| Variability in results between experiments. | Inconsistent handling of this compound solutions (e.g., time left at room temperature, exposure to light). Degradation in aqueous working solutions. | 1. Standardize the protocol for handling this compound solutions, minimizing the time they are kept at room temperature and protecting them from light. 2. Prepare fresh aqueous working solutions of this compound for each experiment from the DMSO stock immediately before use. Do not store this compound in aqueous buffers for extended periods. |
| Unexpected off-target effects or cellular toxicity. | Presence of degradation products that may have their own biological activities. | 1. Verify the purity of your this compound solid compound and stock solution using an analytical technique like HPLC-MS. 2. If degradation is suspected, use a freshly prepared solution from a new batch of solid compound. |
Signaling Pathway and Experimental Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate the this compound signaling pathway and recommended workflows for its use and stability assessment.
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Caption: Recommended workflow for preparing and using this compound solutions.
Experimental Protocol: Assessing this compound Stability
While specific degradation kinetics for this compound are not publicly available, researchers can assess its stability under their specific experimental conditions using the following general protocol.
Objective: To determine the stability of this compound in a chosen solvent (e.g., DMSO, cell culture medium) over time at a specific temperature.
Materials:
-
This compound solid compound
-
High-purity, anhydrous DMSO
-
Aqueous buffer or cell culture medium of choice
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Incubator or water bath set to the desired temperature
-
Amber vials
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve it in anhydrous DMSO to a final concentration of 10 mM. This will be your time zero (T=0) stock.
-
-
Sample Preparation for Stability Study:
-
From the 10 mM stock, prepare aliquots of this compound in the solvent to be tested (e.g., dilute to 100 µM in cell culture medium).
-
Prepare a sufficient number of aliquots in amber vials for each time point to be tested.
-
As a control, prepare aliquots of the solvent without this compound.
-
-
Incubation:
-
Place the vials in an incubator set at the desired temperature (e.g., 4°C, room temperature, 37°C).
-
Protect the vials from light throughout the incubation period.
-
-
Time Points:
-
Analyze a sample immediately after preparation (T=0).
-
Collect samples at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours for aqueous solutions; longer for DMSO solutions).
-
-
Sample Analysis (HPLC):
-
At each time point, remove a vial and analyze the sample by HPLC.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV absorbance at a wavelength where this compound has maximum absorbance, or by mass spectrometry.
-
-
Run the T=0 sample in every analysis set to account for instrument variability.
-
Run the solvent-only control to identify any interfering peaks.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Observe the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Caption: Workflow for assessing the stability of this compound in solution.
Technical Support Center: Interpreting Unexpected Phenotypes with SH-5 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during experiments with the AKT inhibitor, SH-5.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). By binding to the ATP-binding pocket of Akt, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth.
Q2: What are the expected outcomes of this compound treatment in cancer cell lines?
A2: Typically, treatment with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation. Other expected outcomes include the induction of apoptosis (programmed cell death) and cell cycle arrest. These effects are a direct result of the inhibition of the pro-survival Akt signaling pathway.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is designed to be a specific Akt inhibitor, like many small molecule inhibitors, the potential for off-target effects exists. These can be cell-type specific and may contribute to unexpected phenotypes. It is recommended to perform downstream analysis to confirm that the observed effects are due to Akt inhibition.
Q4: Can cells develop resistance to this compound?
A4: Yes, resistance to Akt inhibitors, including this compound, can develop through various mechanisms. These may include mutations in the Akt binding site, upregulation of bypass signaling pathways, or increased drug efflux. If you observe a decrease in the efficacy of this compound over time, it may be indicative of acquired resistance.
Troubleshooting Guides
Interpreting Unexpected Phenotypes
Q5: We observed an increase in Akt phosphorylation (at Ser473 and Thr308) after this compound treatment, which is contrary to our expectations. What could be the cause of this?
A5: This paradoxical hyperphosphorylation of Akt is a phenomenon that has been observed with some ATP-competitive Akt inhibitors.[1][2] This "inhibitor hijacking" is not a result of pathway feedback but a direct consequence of the inhibitor binding to the ATP pocket of Akt.[1][2] The binding of the inhibitor can induce a conformational change in Akt that makes it a better substrate for its upstream kinases (PDK1 and mTORC2), leading to increased phosphorylation. However, despite this hyperphosphorylation, the kinase remains inactive as the ATP-binding site is blocked by this compound.
What to do:
-
Confirm the finding: Repeat the experiment, including appropriate controls (e.g., vehicle-treated cells, and a positive control for Akt activation like IGF-1).
-
Assess downstream signaling: Perform a Western blot to check the phosphorylation status of downstream targets of Akt, such as GSK3β and PRAS40. A decrease in the phosphorylation of these substrates would indicate that despite the hyperphosphorylation of Akt, the pathway is indeed inhibited.
-
Perform a kinase activity assay: To directly measure the enzymatic activity of Akt, you can perform an in vitro kinase assay on immunoprecipitated Akt from this compound-treated cells. This will confirm that the hyperphosphorylated Akt is catalytically inactive.
Q6: We are seeing unexpected levels of cell death or toxicity in our non-cancerous control cell line. Why might this be happening?
A6: While the PI3K/Akt pathway is often hyperactive in cancer, it also plays a critical role in the survival of normal cells. The unexpected toxicity in non-cancerous cells could be due to:
-
On-target toxicity: The control cell line may be particularly dependent on Akt signaling for survival.
-
Off-target effects: this compound may be interacting with other kinases or cellular targets that are essential for the survival of the control cell line.
-
Metabolic effects: Inhibition of Akt can have significant effects on cellular metabolism, which may be detrimental to certain cell types. Some studies on pan-Akt inhibitors have suggested a potential for liver injury and inflammation.
What to do:
-
Perform a dose-response curve: Determine the IC50 of this compound in your control cell line to quantify its sensitivity.
-
Use a lower concentration of this compound: If possible, use a concentration of this compound that is effective in your cancer cell line but has minimal toxicity in your control line.
-
Rescue experiment: To confirm on-target toxicity, you could try to rescue the cells by overexpressing a constitutively active form of Akt.
General Experimental Troubleshooting
Q7: We are observing high variability between replicate wells in our cell viability assay. What are the common causes?
A7: High variability can be caused by a number of factors, including:
-
Inconsistent cell seeding: Ensure that your cells are evenly suspended before and during plating.
-
Edge effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.
-
Pipetting errors: Ensure your pipettes are calibrated and use proper pipetting technique.
Q8: Our Western blot results for phospho-Akt are inconsistent. What can we do to improve them?
A8: Inconsistent Western blot results for phosphorylated proteins are common. Here are some tips:
-
Sample preparation: Lyse the cells quickly on ice with a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins.
-
Antibody quality: Use a high-quality, validated antibody for phospho-Akt.
-
Loading controls: Always use a loading control (e.g., total Akt, GAPDH, or β-actin) to ensure equal protein loading between lanes.
Quantitative Data Summary
The following table provides illustrative IC50 values for a hypothetical ATP-competitive Akt inhibitor, "Compound X," which has a similar mechanism of action to this compound. These values are for demonstration purposes and may not be representative of the actual IC50 values for this compound in these cell lines.
| Cell Line | Cancer Type | Illustrative IC50 for Compound X (µM) |
| MCF-7 | Breast Cancer | 1.5 |
| PC-3 | Prostate Cancer | 2.8 |
| U-87 MG | Glioblastoma | 0.9 |
| A549 | Lung Cancer | 5.2 |
| HCT116 | Colon Cancer | 3.1 |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Akt Phosphorylation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Annexin V Apoptosis Assay
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizations
Caption: this compound signaling pathway and paradoxical hyperphosphorylation.
Caption: Workflow for investigating unexpected phenotypes.
Caption: Troubleshooting tree for common experimental issues.
References
Technical Support Center: Addressing SH-5 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Akt inhibitor, SH-5, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). It binds to a site outside of the ATP-binding pocket, preventing the conformational changes required for Akt activation. Activated Akt is a crucial node in signaling pathways that promote cell survival, proliferation, and growth, and its inhibition by this compound can lead to apoptosis (programmed cell death) in cancer cells.
Q2: What are the common mechanisms by which cancer cells develop resistance to this compound and other allosteric Akt inhibitors?
Resistance to allosteric Akt inhibitors like this compound can arise through several mechanisms:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs such as EGFR, HER2, and IGF-1R can lead to hyperactivation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, thereby bypassing the inhibitory effect of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for Akt inhibition. A common bypass mechanism is the activation of the MAPK/ERK pathway, which can also promote cell proliferation and survival.
-
Alterations in Akt Isoforms: Upregulation of other Akt isoforms, particularly Akt3, has been observed in cells with acquired resistance to allosteric Akt inhibitors.[1] Since some inhibitors have different potencies against different isoforms, a switch in isoform expression can lead to reduced drug efficacy.[1][2][3]
-
Mutations in the Drug's Binding Site: Although less common for allosteric inhibitors compared to ATP-competitive inhibitors, mutations in the allosteric binding site of Akt can prevent the drug from binding effectively. For instance, a W80C mutation in the PH domain of AKT1 has been implicated in resistance to the allosteric inhibitor MK-2206.[4]
-
Inhibition of Apoptosis Evasion: this compound potentiates apoptosis by suppressing the NF-κB signaling pathway.[5] Resistance can emerge through the upregulation of anti-apoptotic proteins (e.g., Bcl-2, XIAP) or downregulation of pro-apoptotic proteins, making the cells inherently more resistant to cell death signals.
Q3: How can I establish an this compound resistant cancer cell line in the lab?
Developing a resistant cell line is typically achieved through continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the drug.[5]
-
Initial IC50 Determination: First, determine the initial sensitivity of the parental cell line to this compound by performing a dose-response curve and calculating the IC50 value.
-
Dose Escalation: Start by treating the cells with a low concentration of this compound (e.g., the IC20 or IC30). Once the cells have recovered and are proliferating steadily, increase the concentration of this compound. This process is repeated over several weeks to months.[5]
-
Confirmation of Resistance: Periodically, the IC50 of the treated cell population should be determined and compared to the parental cell line. A significant increase in the IC50 value (typically 3-5 fold or higher) indicates the development of resistance.[5]
Data Presentation: Comparative IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Cancer Type | Status | MK-2206 IC50 (µM) | Fold Resistance |
| NCI-H226 | Non-Small Cell Lung Cancer | Parental (Sensitive) | >10 | - |
| NCI-H226-CtxR | Non-Small Cell Lung Cancer | Cetuximab-Resistant (Proxy for Akti-R) | ~7.5 | - |
| CNE-1 | Nasopharyngeal Carcinoma | Sensitive | 3 - 5 | - |
| CNE-2 | Nasopharyngeal Carcinoma | Sensitive | 3 - 5 | - |
| HONE-1 | Nasopharyngeal Carcinoma | Sensitive | 3 - 5 | - |
| SUNE-1 | Nasopharyngeal Carcinoma | Sensitive | < 1 | - |
| A431 | Skin Carcinoma (Ras WT) | Sensitive | 5.5 | - |
| HCC827 | Lung Adenocarcinoma (Ras WT) | Sensitive | 4.3 | - |
| NCI-H358 | Lung Adenocarcinoma (Ras mutant) | Less Sensitive | 13.5 | ~3.1 (vs HCC827) |
| Calu-6 | Lung Anaplastic Carcinoma (Ras mutant) | Less Sensitive | 28.6 | ~6.7 (vs HCC827) |
| DU145 | Prostate Cancer | Parental (Sensitive) | - | - |
| DU145-TxR | Prostate Cancer | Paclitaxel-Resistant | - | 149.6-fold (to Paclitaxel) |
Note: Data for MK-2206 is presented as a representative allosteric Akt inhibitor.[3][6][7] The resistance of NCI-H226-CtxR is to cetuximab but these cells show increased dependence on Akt signaling.[6] The DU145-TxR cell line shows a high degree of resistance development to a different chemotherapeutic agent, illustrating the potential magnitude of resistance.[5]
Troubleshooting Guides
Guide 1: Cell Viability Assay (e.g., MTT, CCK-8) Troubleshooting
Problem: High variability between replicate wells.
-
Possible Cause:
-
Inconsistent cell seeding density.
-
"Edge effects" in the microplate due to evaporation.
-
Inconsistent incubation times with the drug or assay reagent.
-
Pipetting errors.
-
-
Solution:
-
Ensure a homogenous cell suspension before seeding.
-
Fill the peripheral wells of the plate with sterile PBS or media to minimize evaporation from the experimental wells.
-
Use a multichannel pipette for adding drug and assay reagents to minimize timing differences.
-
Ensure pipettes are properly calibrated.
-
Problem: No significant difference in viability between treated and untreated resistant cells.
-
Possible Cause:
-
The resistant cell line has a very high IC50, and the tested drug concentrations are too low.
-
The drug has degraded.
-
The cells are not metabolically active enough for the assay to work correctly.
-
-
Solution:
-
Perform a wider dose-response curve with higher concentrations of this compound.
-
Use a fresh stock of this compound.
-
Ensure cells are in the logarithmic growth phase during the experiment.
-
Problem: Unexpectedly high absorbance in control wells.
-
Possible Cause:
-
Cell seeding density is too high, leading to overgrowth.
-
Contamination of the cell culture.
-
-
Solution:
-
Optimize the initial cell seeding density.
-
Check the cell culture for signs of contamination (e.g., cloudy media, changes in pH).
-
Guide 2: Western Blot for Apoptosis Markers Troubleshooting
Problem: Weak or no signal for cleaved caspases or PARP in sensitive cells treated with this compound.
-
Possible Cause:
-
The concentration of this compound or the treatment time was insufficient to induce apoptosis.
-
The primary antibody is not working correctly or is used at a suboptimal dilution.
-
Low protein loading.
-
-
Solution:
-
Perform a time-course and dose-response experiment to determine the optimal conditions for apoptosis induction.
-
Use a new aliquot of the primary antibody and titrate it to find the optimal concentration.
-
Ensure equal and sufficient protein loading (20-40 µg per lane is a good starting point).
-
Problem: High background on the western blot membrane.
-
Possible Cause:
-
Insufficient blocking.
-
Primary or secondary antibody concentration is too high.
-
Inadequate washing.
-
-
Solution:
-
Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% BSA instead of milk).
-
Dilute the antibodies further.
-
Increase the number and duration of washing steps.
-
Problem: Non-specific bands are observed.
-
Possible Cause:
-
The primary antibody is cross-reacting with other proteins.
-
Protein degradation.
-
-
Solution:
-
Use a more specific primary antibody.
-
Ensure that protease and phosphatase inhibitors are included in the lysis buffer and that samples are kept on ice.
-
Guide 3: siRNA Knockdown Troubleshooting
Problem: Inefficient knockdown of the target protein (e.g., Akt3, EGFR).
-
Possible Cause:
-
Suboptimal transfection reagent or protocol.
-
Low transfection efficiency in the specific cell line.
-
siRNA has degraded.
-
-
Solution:
-
Optimize the siRNA and transfection reagent concentrations.
-
Test different transfection reagents to find one that works well for your cell line.
-
Use a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) to confirm transfection efficiency.
-
Use a new aliquot of siRNA.
-
Problem: High cell toxicity after transfection.
-
Possible Cause:
-
The transfection reagent is toxic to the cells at the concentration used.
-
The siRNA concentration is too high.
-
-
Solution:
-
Reduce the concentration of the transfection reagent and/or siRNA.
-
Change to a less toxic transfection reagent.
-
Ensure cells are healthy and at the optimal confluency for transfection.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for a predetermined time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, total caspase-3, total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using image analysis software.
Protocol 3: siRNA Transfection for Gene Knockdown
-
Cell Seeding: Seed cells in a 6-well plate so that they are 60-80% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
In one tube, dilute the siRNA (e.g., targeting Akt3 or a negative control siRNA) in serum-free medium (e.g., Opti-MEM).
-
In another tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the siRNA-lipofectamine complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 48-72 hours.
-
Confirmation of Knockdown: Harvest the cells and perform Western blotting or qRT-PCR to confirm the knockdown of the target gene.
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to apoptosis.
Caption: Mechanisms of resistance to this compound include RTK upregulation and bypass pathways.
Caption: Workflow for investigating and addressing this compound resistance.
References
- 1. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SH-5 Delivery In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the in vivo delivery of the neuroprotective peptide SH-5.
Frequently Asked Questions (FAQs)
Q1: What is the neuroprotective peptide this compound and its mechanism of action?
A1: this compound is a synthetic peptide developed for its neuroprotective properties. Its mechanism is rooted in the function of the SH3-binding protein 5 (SH3BP5), which is a downstream effector in the signaling pathway of the secreted peptide, Humanin. The Humanin signaling cascade involves the activation of JAK2 and STAT3. SH3BP5 has been demonstrated to directly bind to and inhibit c-Jun NH2-terminal kinase (JNK), a critical enzyme in the cellular pathway leading to apoptosis, or programmed cell death. Consequently, this compound is designed to mimic the inhibitory action on JNK, thereby protecting neurons from apoptosis.
Q2: What are the primary obstacles to effective in vivo delivery of this compound?
A2: As with many therapeutic peptides, the main challenges for the in vivo delivery of this compound are its inherent poor metabolic stability and a brief biological half-life. Peptides are highly susceptible to degradation by proteases present in the bloodstream and various tissues. A further significant challenge is the necessity for the peptide to cross the blood-brain barrier (BBB) to exert its therapeutic effect on neurons within the central nervous system.
Q3: What methods can be used to enhance the stability and in vivo half-life of this compound?
A3: Several strategies are available to improve the stability of peptides such as this compound:
-
Chemical Modifications : The substitution of natural L-amino acids with their D-isomers can confer resistance to enzymatic degradation. Additionally, modifications at the peptide's ends, such as N-terminal acetylation and C-terminal amidation, can provide protection against exopeptidases.
-
Cyclization : Converting the linear peptide into a cyclic structure can enhance stability by making it a poorer substrate for proteases.
-
PEGylation : The attachment of polyethylene glycol (PEG) chains to the peptide increases its size, which can reduce its clearance by the kidneys and thus extend its circulation time.
-
Encapsulation : The use of delivery systems like nanoparticles or liposomes can shield the peptide from enzymatic degradation and aid in its targeted delivery.
Q4: What are the suggested routes of administration for this compound in animal studies?
A4: The choice of administration route is dependent on the specific experimental model and the formulation of the this compound peptide. Commonly employed routes include:
-
Intravenous (IV) injection : This route provides immediate and complete bioavailability into the systemic circulation.
-
Intraperitoneal (IP) injection : A frequently used method for systemic delivery in small animal models.
-
Subcutaneous (SC) injection : This route may result in a more sustained release of the peptide compared to IV or IP methods.
-
Direct Central Nervous System (CNS) Delivery : To circumvent the blood-brain barrier, more invasive techniques such as intracerebroventricular (ICV) or direct intracerebral injections can be utilized.
Troubleshooting Guides
Problem 1: Suboptimal therapeutic efficacy of this compound in an in vivo model.
| Possible Cause | Troubleshooting Steps |
| Poor Peptide Stability | - Test a modified, more stable version of this compound (e.g., containing D-amino acids or cyclized).- Consider co-administration with protease inhibitors, but be aware of potential off-target effects.- Formulate this compound within a protective delivery vehicle such as liposomes. |
| Inadequate Dosage | - Conduct a dose-response study to identify the optimal therapeutic concentration of this compound.- Double-check dose calculations based on the most recent animal body weights. |
| Inefficient Blood-Brain Barrier (BBB) Penetration | - For systemic administration, explore conjugation of this compound to a cell-penetrating peptide (CPP) or a specific BBB-targeting moiety.- In initial proof-of-concept experiments, consider direct CNS administration (e.g., ICV injection) to validate the peptide's efficacy within the brain. |
| Suboptimal Timing of Administration | - Systematically vary the timing of this compound administration in relation to the induction of neuronal injury to determine the most effective treatment window. |
Problem 2: High degree of variability in experimental outcomes among individual animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Administration Technique | - Standardize all injection procedures and ensure they are performed by well-trained personnel to maintain consistency in injection volume and location.- For IP injections, exercise caution to avoid accidental injection into the intestines or other abdominal organs. |
| Formulation and Solubility Issues | - Confirm that this compound is completely dissolved in the vehicle prior to administration.- If using a suspension, ensure it is thoroughly mixed before each injection to guarantee a uniform dose. |
| Biological Variation | - Utilize animals that are matched for age and weight across all experimental cohorts.- Maintain consistent housing, handling, and environmental conditions for all animals throughout the study. |
Quantitative Data Summary
The following tables provide a summary of generalized quantitative data on peptide stability and delivery. It is important to note that specific data for this compound may be limited, and these values are intended as a general guide.
Table 1: Representative Half-life of Peptides in Various Biological Media
| Peptide Type | Biological Medium | Reported Half-life | Reference |
| Unmodified Peptides | Human Serum | Approximately 10 - 100 minutes | |
| Unmodified Peptides | Synovial Fluid | Comparable to human serum | |
| Modified Peptide (Octreotide) | Simulated Intestinal Fluid | 8.3 ± 1.0 hours | |
| Modified Peptide (Desmopressin) | Simulated Intestinal Fluid | 2.8 ± 0.2 hours |
Table 2: Examples of In Vivo Peptide Administration and Observed Efficacy
| Peptide | Animal Model | Administration Route & Dose | Observed Effect | Reference |
| SET-M33 (antimicrobial) | CD-1 Mice | Inhalation, 5 mg/kg/day | No Observed Adverse Effect Level (NOAEL) established | |
| Novel Dipeptides (neuroprotective) | Mice (Controlled Cortical Impact model) | Not specified | Enhanced motor and cognitive recovery; decreased lesion volume | |
| FK18 (neuroprotective) | SH-SY5Y cells (in vitro) | Pre-treatment | Augmented cell viability and reduced apoptosis |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Intraperitoneal (IP) Injection in Mice
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in a sterile, biocompatible vehicle (e.g., sterile saline or Phosphate Buffered Saline) to the desired stock concentration.
-
Gently vortex to ensure the peptide is fully dissolved. For peptides with low aqueous solubility, a minimal amount of a solubilizing agent such as DMSO may be necessary; however, the final concentration must be confirmed to be non-toxic.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
-
Dosing:
-
Determine the injection volume for each animal based on its body weight and the desired dose (in mg/kg).
-
Typical IP injection volumes for mice range from 100 to 200 µL.
-
-
Injection Procedure:
-
Properly restrain the mouse.
-
Identify the injection site in the lower abdominal quadrant, lateral to the midline, to avoid injuring the bladder.
-
Insert a 25-27 gauge needle at a shallow angle (15-20 degrees).
-
Gently aspirate to confirm that the needle has not entered a blood vessel or internal organ.
-
Administer the this compound solution with a slow and steady injection.
-
Carefully withdraw the needle and place the mouse back in its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate signs of distress or adverse reactions.
-
Protocol 2: In Vitro Assessment of Neuroprotection using SH-SY5Y Cells
This protocol has been adapted from published studies on other neuroprotective peptides.
-
Cell Culture:
-
Maintain human neuroblastoma SH-SY5Y cells in a suitable culture medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum).
-
-
Induction of Neurotoxicity:
-
Induce neuronal cell death using a neurotoxic agent such as glutamate or 6-hydroxydopamine (6-OHDA). The optimal concentration and duration of exposure should be determined empirically.
-
-
This compound Treatment:
-
Expose the cells to a range of this compound concentrations. The peptide can be added before, during, or after the application of the neurotoxin to identify the most effective treatment regimen.
-
-
Cell Viability Assessment:
-
Quantify cell viability using a standard method, for instance, the MTT assay.
-
-
Apoptosis Assays:
-
Evaluate the extent of apoptosis through techniques like TUNEL staining or by measuring the activity of key apoptotic enzymes such as Caspase-3.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vivo Experimental Workflow.
Caption: JAK/STAT Signaling Pathway.
controlling for solvent effects of SH-5 vehicle (e.g., DMSO)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SH-5, a potent AKT inhibitor. The focus is on controlling for the solvent effects of its common vehicle, dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the protein kinase B (PKB/AKT) signaling pathway. AKT is a key regulator of numerous cellular processes, including cell survival, proliferation, and metabolism. By inhibiting AKT, this compound can induce apoptosis (programmed cell death) and inhibit the expression of genes involved in cell proliferation and metastasis. It has been shown to potentiate apoptosis induced by tumor necrosis factor (TNF) and block NF-κB activation.[1]
Q2: Why is DMSO used as a vehicle for this compound?
A2: Dimethyl sulfoxide (DMSO) is a widely used solvent in biological research due to its ability to dissolve a broad range of polar and nonpolar compounds, including many small molecule inhibitors like this compound.[2][3] It is miscible with water and cell culture media, which facilitates the preparation of stock solutions and their dilution to working concentrations for in vitro experiments.[2]
Q3: What are the potential off-target effects of DMSO?
A3: While widely used, DMSO is not inert and can have direct effects on cells, which can vary depending on the concentration, cell type, and duration of exposure.[4] These effects can include:
-
Cytotoxicity: At high concentrations, DMSO can be toxic to cells, leading to reduced viability and cell death.[5][6]
-
Alterations in Gene Expression and Signaling Pathways: Even at low concentrations, DMSO can alter gene expression and affect various signaling pathways, including the PI3K/Akt pathway, NF-κB, and MAPK pathways.[4][7][8]
-
Induction of Cell Differentiation: In some cell types, DMSO can induce differentiation.[2]
-
Changes in Cell Morphology and Growth: DMSO can impact cell morphology, attachment, and proliferation rates.[9][10]
Q4: What is a safe concentration of DMSO to use in my experiments?
A4: The "safe" concentration of DMSO is highly dependent on the cell line being used. Primary cells are often more sensitive than immortalized cell lines.[1] As a general guideline:
-
< 0.1% (v/v): Generally considered safe for most cell lines with minimal impact on cell viability and function.[11][12]
-
0.1% - 0.5% (v/v): Widely used, but may have cell-type-specific effects. It is crucial to include a vehicle control at these concentrations.[1][9]
-
> 0.5% (v/v): The risk of off-target effects and cytotoxicity increases significantly. These concentrations should be avoided if possible, and if necessary, a thorough validation of the vehicle's effect is required.[9]
Troubleshooting Guide: Controlling for DMSO Solvent Effects
This guide addresses common issues encountered when using this compound with a DMSO vehicle.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent results with this compound treatment. | DMSO vehicle is affecting the experimental outcome. Even at low concentrations, DMSO can have biological effects that may confound the results of the this compound treatment.[4] | 1. Run a vehicle control: Always include a control group treated with the same concentration of DMSO as the this compound treated group. This allows you to subtract the effects of the solvent from the effects of the drug. 2. Perform a DMSO dose-response curve: Determine the highest concentration of DMSO that does not affect the readout of your assay (e.g., cell viability, reporter gene expression). 3. Lower the final DMSO concentration: Aim for a final DMSO concentration of ≤ 0.1% if possible. This may require preparing a more concentrated stock of this compound. |
| Reduced cell viability in both this compound treated and vehicle control groups. | DMSO concentration is too high, causing cytotoxicity. Different cell lines have varying sensitivities to DMSO.[5][6] | 1. Check your calculations: Ensure the final concentration of DMSO in your culture medium is within the recommended range for your cell type. 2. Reduce DMSO concentration: Prepare a higher concentration stock of this compound to allow for a smaller volume to be added to the culture medium. 3. Test alternative solvents: If the solubility of this compound is a limiting factor, consider exploring other less disruptive solvents, though this will require extensive validation. |
| Precipitation of this compound in the culture medium. | Poor solubility of this compound at the working concentration. The solubility of a compound can decrease when a DMSO stock is diluted into an aqueous buffer or culture medium.[3] | 1. Prepare fresh dilutions: Prepare working dilutions of this compound from a concentrated DMSO stock immediately before use. 2. Vortex during dilution: When diluting the DMSO stock, add it to the aqueous solution while vortexing to promote rapid mixing and prevent precipitation. 3. Check for compound stability: Ensure that the this compound stock solution has been stored correctly and has not degraded. |
Quantitative Data Summary
The following table summarizes recommended final DMSO concentrations for in vitro experiments based on literature and common laboratory practices.
| Final DMSO Concentration (v/v) | General Recommendation | Potential Effects | Citation(s) |
| ≤ 0.1% | Highly Recommended | Generally considered safe for most cell lines with minimal off-target effects. | [11][12] |
| 0.1% - 0.5% | Acceptable with Vehicle Control | May cause cell-type-specific effects. A vehicle control is essential for accurate interpretation of results. | [1][9] |
| 0.5% - 1.0% | Use with Caution | Increased risk of cytotoxicity and off-target effects. Requires thorough validation. | [1][9] |
| > 1.0% | Not Recommended | High probability of significant cytotoxicity and confounding biological effects. | [5][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
-
Reconstitution of Lyophilized this compound:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the powder in sterile, anhydrous DMSO to a high concentration (e.g., 10 mM or 20 mM). This will be your stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier.
-
-
Preparation of Working Dilutions:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in sterile DMSO to create intermediate concentrations if necessary.
-
For the final dilution into your cell culture medium, ensure that the volume of the DMSO-containing solution is minimal to keep the final DMSO concentration as low as possible (ideally ≤ 0.1%).
-
Crucially, prepare a parallel set of dilutions using only DMSO to serve as your vehicle control.
-
Protocol 2: In Vitro Cell Treatment with this compound and Vehicle Control
-
Cell Seeding: Seed your cells in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency.
-
Preparation of Treatment Media:
-
Prepare the final concentrations of this compound and the corresponding vehicle control by diluting the DMSO stocks into fresh, pre-warmed cell culture medium.
-
For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM this compound stock in DMSO to 1 mL of culture medium.
-
For the vehicle control, you would add 1 µL of pure DMSO to 1 mL of culture medium.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared treatment media (media with this compound, media with vehicle control, and untreated media) to the respective wells or flasks.
-
Incubate the cells for the desired treatment duration.
-
-
Downstream Analysis: Proceed with your planned downstream assays (e.g., cell viability assay, western blot, qPCR). When analyzing the data, compare the results from the this compound treated group to the vehicle-treated group to determine the specific effects of the inhibitor.
Visualizations
Caption: this compound inhibits the AKT signaling pathway.
Caption: Experimental workflow for using this compound with a vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. pharmtech.com [pharmtech.com]
- 4. fda.gov [fda.gov]
- 5. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
- 10. researchgate.net [researchgate.net]
- 11. Type 5 phosphodiesterase inhibitors in the treatment of erectile dysfunction and cardiovascular disease. [vivo.weill.cornell.edu]
- 12. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Small Molecule Permeability in Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the cell permeability of the compound of interest.
Compound Identification: Which SH-5 Are You Working With?
Before proceeding with any experimental protocol, it is crucial to correctly identify your compound. The designation "this compound" is used for several distinct entities. Please verify your compound against the information below to ensure you are using the correct experimental approach.
| Designation | Description | Chemical Formula | Reference |
| This compound (Akt Inhibitor) | A potent inhibitor of Akt, a key protein in cell signaling pathways related to survival and proliferation.[1][2] | C₂₉H₅₉O₁₀P | --INVALID-LINK--, --INVALID-LINK-- |
| SH5 (RCSB PDB Ligand) | A ligand described in the Protein Data Bank. | C₁₈H₂₇BrN₅O₈P | --INVALID-LINK--[3] |
| SH5-07 (PubChem Compound) | A distinct chemical compound with a different structure. | C₂₉H₂₈F₅N₃O₅S | --INVALID-LINK--[4] |
| This compound (GC Column) | A type of gas chromatography column with a low-polarity phase.[5] | Not Applicable | --INVALID-LINK-- |
Once you have confirmed the identity of your specific this compound molecule, you can proceed with the appropriate permeability assessment methods. The remainder of this guide will provide general protocols and troubleshooting advice applicable to small molecule permeability studies.
Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it important to assess?
A1: Cell permeability refers to the ability of a compound to pass through the cell membrane to reach its intracellular target. It is a critical parameter in drug discovery and development because poor permeability can lead to low bioavailability and reduced efficacy of a drug candidate. Assessing permeability helps in understanding the pharmacokinetic properties of a compound.[6][7]
Q2: What are the common methods to assess cell permeability?
A2: Common methods include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that measures passive diffusion across an artificial membrane.
-
Caco-2 Permeability Assay: A cell-based assay using human colorectal adenocarcinoma cells that form a monolayer mimicking the intestinal epithelium. It is considered the gold standard for predicting human oral drug absorption.
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: A cell-based assay using kidney epithelial cells. It is often used to assess permeability and identify substrates of efflux transporters.
-
High-Throughput Permeability Assays: These are often cell-based reporter assays that provide a quantitative measure of a compound's ability to enter cells and trigger a biological response.[8]
Q3: How do I choose the right permeability assay for my compound?
A3: The choice of assay depends on your research question:
-
For a quick and high-throughput screening of passive permeability, PAMPA is a good starting point.
-
To predict human oral absorption and investigate the role of transporters, the Caco-2 assay is more appropriate.
-
If you are interested in general permeability and potential efflux transporter interactions, the MDCK assay is a suitable choice.
Q4: What are the key parameters to measure in a permeability assay?
A4: The primary parameter is the apparent permeability coefficient (Papp), which is typically measured in cm/s. In cell-based assays, the efflux ratio (ER) is also calculated to determine if the compound is a substrate of efflux transporters.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Edge effects in the plate.- Pipetting errors. | - Ensure a homogenous cell suspension and careful seeding.- Avoid using the outer wells of the plate or fill them with media only.- Use calibrated pipettes and consistent technique. |
| Low Papp values for a known permeable compound (control) | - Poor integrity of the cell monolayer.- Incorrect buffer pH.- Compound precipitation. | - Check the transepithelial electrical resistance (TEER) to ensure monolayer confluence.- Verify the pH of all buffers used.- Check the solubility of the compound in the assay buffer. |
| High Papp values for a known impermeable compound (control) | - Leaky cell monolayer.- Presence of holes or gaps in the artificial membrane (PAMPA). | - Extend the cell culture time to allow for better tight junction formation.- Inspect the artificial membrane for any defects before starting the experiment. |
| Inconsistent efflux ratio | - Saturation of efflux transporters at high compound concentrations.- Variability in transporter expression levels between cell passages. | - Test a range of compound concentrations.- Use cells within a defined passage number range. |
Experimental Protocols
Detailed Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for conducting a PAMPA experiment.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Test compound and control compounds
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Acceptor Plate: Add 200 µL of PBS to each well of the 96-well acceptor plate.
-
Coat the Donor Plate Membrane: Carefully coat the membrane of each well in the donor plate with 5 µL of the artificial membrane solution.
-
Prepare the Donor Solutions: Dissolve the test compound and controls in PBS to the desired concentration.
-
Add Donor Solutions: Add 200 µL of the donor solutions to the donor plate wells.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the membranes are in contact with the acceptor buffer.
-
Incubate: Incubate the plate assembly on a plate shaker at room temperature for a specified time (e.g., 4-18 hours).
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Compound concentration in the acceptor well at time t
-
Cequilibrium = Equilibrium concentration
-
Visualizations
Experimental Workflow for Assessing Cell Permeability
Caption: A generalized workflow for assessing the cell permeability of a compound.
Example Signaling Pathway: Akt Inhibition
This diagram illustrates a simplified Akt signaling pathway, which may be relevant if your this compound is the Akt inhibitor.
Caption: Simplified PI3K/Akt signaling pathway showing the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. rcsb.org [rcsb.org]
- 4. 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide | C29H28F5N3O5S | CID 72550504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Cell permeability beyond the rule of 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A convenient, high-throughput assay for measuring the relative cell permeability of synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with SH-5 specificity and how to address them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the specificity of the SH-5 inhibitor. The information is intended for researchers, scientists, and drug development professionals to help ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the this compound inhibitor?
A1: this compound is a potent and selective small molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). It is designed to bind to the ATP-binding pocket of Akt, preventing its phosphorylation and subsequent activation of downstream targets.
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed for high selectivity towards Akt, cross-reactivity with other kinases that share structural homology in the ATP-binding domain can occur, particularly at higher concentrations. Researchers should consult the provided kinase profiling data and consider performing their own off-target analysis if unexpected phenotypes are observed.
Q3: How can I be confident that the observed phenotype is due to on-target inhibition of Akt by this compound?
A3: Confidence in on-target effects can be increased by employing a multi-faceted approach. This includes using the lowest effective concentration of this compound, performing control experiments with structurally distinct Akt inhibitors, and using genetic approaches such as siRNA or CRISPR-Cas9 to knock down Akt and observe if the phenotype is recapitulated.[1]
Q4: What is the recommended concentration range for using this compound in cell-based assays?
A4: The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the lowest concentration that achieves the desired level of Akt inhibition without inducing off-target effects or cytotoxicity.[1]
Troubleshooting Guide
Issue 1: I am not observing the expected downstream effect of Akt inhibition after treating my cells with this compound.
-
Possible Cause:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit Akt in your specific cell line.
-
Cell Permeability: this compound may have poor permeability in your chosen cell line.
-
Compound Degradation: The this compound compound may have degraded due to improper storage or handling.
-
Redundant Signaling Pathways: The cellular phenotype you are measuring may be influenced by redundant signaling pathways that compensate for Akt inhibition.
-
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 of this compound in your cell line by measuring the phosphorylation of a direct downstream target of Akt (e.g., PRAS40 or GSK3β) across a range of this compound concentrations.
-
Confirm Target Engagement: Use a Western blot to verify that this compound treatment leads to a decrease in phosphorylated Akt (p-Akt) at Ser473 and/or Thr308.
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the concentrations of this compound used are not cytotoxic.
-
Use a Positive Control: Treat a sensitive cell line where this compound has a known effect to confirm the activity of your compound stock.
-
Consider Alternative Readouts: Investigate other downstream markers of the Akt pathway to confirm inhibition.
-
Issue 2: I am observing a phenotype that is inconsistent with Akt inhibition.
-
Possible Cause:
-
Off-Target Effects: At higher concentrations, this compound may be inhibiting other kinases, leading to unexpected biological responses.
-
Cell Line-Specific Responses: The genetic and proteomic background of your cell line may lead to a unique response to Akt inhibition.
-
-
Troubleshooting Steps:
-
Consult Kinase Profiling Data: Review the selectivity profile of this compound to identify potential off-target kinases.
-
Perform a Rescue Experiment: If possible, introduce a constitutively active form of Akt to see if it can rescue the phenotype observed with this compound treatment.
-
Employ Genetic Knockdown: Use siRNA or shRNA to specifically knock down Akt and determine if this phenocopies the effect of this compound.[1]
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| Akt1 | 5 |
| Akt2 | 8 |
| Akt3 | 12 |
| PKA | > 10,000 |
| PKCα | 1,500 |
| SGK1 | 800 |
| ROCK1 | > 10,000 |
Table 2: Sample Dose-Response Data for this compound on p-Akt (Ser473) Levels in MCF-7 Cells
| This compound Concentration (nM) | % Inhibition of p-Akt |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 75 |
| 100 | 95 |
| 1000 | 98 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using Western Blot
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Densitometry Analysis: Quantify the band intensities for p-Akt and normalize to total Akt and the loading control.
-
IC50 Calculation: Plot the percent inhibition of p-Akt as a function of the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
References
Validation & Comparative
Validating SH-5 as a Specific Akt Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, is a critical regulator of cell survival, proliferation, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. SH-5, a synthetic phosphatidylinositol analog, has been identified as a cell-permeable inhibitor of Akt. This guide provides an objective comparison of this compound with other well-characterized Akt inhibitors, supported by experimental data, to aid researchers in validating its specificity and considering its suitability for their studies.
Comparative Analysis of Akt Inhibitors
A critical aspect of validating an inhibitor is to compare its potency and selectivity with other available compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and several alternative Akt inhibitors against the three Akt isoforms (Akt1, Akt2, and Akt3).
| Inhibitor | Target(s) | Mechanism of Action | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Other Notable Targets/Off-Targets |
| This compound | Akt | Phosphatidylinositol analog | ~5000 | Not specified | Not specified | Potential Akt-independent effects on cell morphology and mitosis have been reported.[1][2] |
| MK-2206 | Pan-Akt | Allosteric | 8 | 12 | 65 | Generally highly selective for Akt. |
| AZD5363 (Capivasertib) | Pan-Akt | ATP-competitive | 3 | 7 | 7 | - |
| GDC-0068 (Ipatasertib) | Pan-Akt | ATP-competitive | 5 | 18 | 8 | Highly selective for Akt over other kinases. |
| Perifosine | Akt | Allosteric (PH domain) | Not specified | Not specified | Not specified | Can have effects independent of Akt. Failed in Phase III clinical trials. |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes.
Experimental Protocols for Inhibitor Validation
To rigorously assess the specificity of this compound as an Akt inhibitor, a series of well-defined experiments are required. Below are detailed methodologies for key assays.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Akt isoforms.
Objective: To determine the IC50 of this compound against Akt1, Akt2, and Akt3.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
GSK3α/β peptide substrate
-
ATP (γ-32P-ATP for radiometric assay or cold ATP for antibody-based detection)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
This compound and control inhibitors (e.g., MK-2206)
-
Phosphocellulose paper or ELISA plate for capture
-
Scintillation counter or plate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a reaction well, combine the kinase reaction buffer, the specific Akt isoform, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of Akt Signaling Pathway
This cellular assay determines the effect of the inhibitor on the phosphorylation status of Akt and its downstream targets.
Objective: To assess the ability of this compound to inhibit Akt phosphorylation and the phosphorylation of its downstream effectors (e.g., GSK3β, PRAS40) in a cellular context.
Materials:
-
Cell line with an active Akt pathway (e.g., cancer cell line with PTEN loss or PIK3CA mutation)
-
Cell culture medium and supplements
-
This compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473 and Thr308), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β, anti-phospho-PRAS40, anti-total PRAS40, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or control inhibitors for a specific duration (e.g., 1-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Cell Viability Assay
This assay evaluates the functional consequence of Akt inhibition on cell survival and proliferation.
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound and control inhibitors
-
Reagents for viability assessment (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound or control inhibitors.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound, Akt inhibitor (CAS 701976-54-7) | Abcam [abcam.com]
- 2. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming SH-5 Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals investigating the potent AKT inhibitor, SH-5, confirming its direct interaction with its intended target, the serine/threonine kinase AKT, within a cellular context is a critical step in validating its mechanism of action and advancing its therapeutic potential. This guide provides a comparative overview of established methodologies to confirm this compound target engagement in cells, supported by experimental data and detailed protocols.
Direct Target Engagement Assays
Several robust methods can be employed to directly measure the binding of this compound to AKT in cells. These assays provide evidence that the compound physically interacts with its target, a crucial aspect of drug development.
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells and tissues. It relies on the principle that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein, AKT.
Experimental Concept: Cells are treated with this compound, heated to various temperatures, and the amount of soluble AKT remaining is quantified. Stabilization of AKT by this compound at higher temperatures indicates direct binding.
| Compound | Target | Cell Line | Assay | Result | Reference |
| ARQ092 | AKT1 | BEAS-2B | CETSA | Increased thermal stability of AKT1 | [1] |
| Compound 3 | AKT1 | BEAS-2B | CETSA | Increased thermal stability of AKT1 | [1] |
Experimental Protocol: CETSA for this compound and AKT
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Quantification of Soluble AKT: Collect the supernatant and quantify the amount of soluble AKT using Western blotting or an immunoassay like ELISA.
-
Data Analysis: Plot the amount of soluble AKT as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.[2][3]
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Kinobeads Competition Binding Assay
Kinobeads are a chemical proteomics tool used to profile the selectivity of kinase inhibitors.[4] This method involves the use of beads coupled with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.
Experimental Concept: A cell lysate is incubated with this compound before being exposed to kinobeads. If this compound binds to AKT, it will compete with the immobilized inhibitors on the beads, leading to a reduced amount of AKT being pulled down.
Comparative Data: This technique has been extensively used to profile the target landscape of numerous kinase inhibitors.[5][6] While specific data for this compound is not published, a kinobeads experiment would reveal the binding affinity of this compound to AKT and its selectivity against other kinases in the proteome.
| Compound | Target(s) | Assay | Result | Reference |
| Dasatinib | ABL, SRC family kinases, etc. | Kinobeads | Identification of multiple targets and their affinities | [7] |
| Imatinib | ABL, KIT, PDGFR | Kinobeads | Determination of target profile and IC50 values | [7] |
Experimental Protocol: Kinobeads Assay for this compound
-
Cell Lysis: Prepare a native cell lysate from the cells of interest.
-
Compound Incubation: Incubate the cell lysate with a range of this compound concentrations or a vehicle control.
-
Kinobeads Pulldown: Add kinobeads to the lysates and incubate to allow for the binding of kinases.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Compare the amount of AKT pulled down in the this compound-treated samples to the control. A dose-dependent decrease in AKT binding indicates target engagement.[5][8]
Kinobeads Competition Binding Assay Workflow
Caption: Workflow of the Kinobeads competition binding assay.
Indirect Target Engagement and Downstream Signaling
Confirming that this compound not only binds to AKT but also inhibits its function is crucial. This can be assessed by examining the phosphorylation status of AKT's downstream substrates.
Immunoprecipitation (IP) followed by Western Blot
This classic technique can be used to assess the phosphorylation state of AKT itself (a marker of its activation) and its downstream targets.
Experimental Concept: Treat cells with this compound, lyse them, and then use an antibody to specifically pull down (immunoprecipitate) AKT or a downstream target. The phosphorylation status of the immunoprecipitated protein is then analyzed by Western blot. A decrease in the phosphorylation of AKT or its substrates in the presence of this compound indicates target inhibition.
Comparative Data: This method is widely used to confirm the activity of various AKT inhibitors.
| Compound | Target | Assay | Result | Reference |
| MK-2206 | AKT | IP-Western | Reduced phosphorylation of AKT and downstream targets | [9] |
| Ipatasertib (GDC-0068) | AKT | Western Blot | Inhibition of AKT signaling | [9] |
| Afuresertib (GSK2110183) | AKT | Western Blot | Inhibition of AKT signaling | [10] |
Experimental Protocol: IP-Western for AKT Phosphorylation
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein phosphorylation (containing phosphatase inhibitors).
-
Immunoprecipitation: Incubate the cell lysate with an anti-AKT antibody overnight. Then, add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated AKT (e.g., p-AKT Ser473) and total AKT.
-
Data Analysis: A decrease in the ratio of phosphorylated AKT to total AKT in this compound-treated cells confirms target inhibition.[11][12]
PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Conclusion
Confirming target engagement is a cornerstone of drug discovery and development. For this compound, a multi-pronged approach utilizing direct binding assays like CETSA and Kinobeads, in conjunction with functional assays such as IP-Western to assess downstream signaling, provides the most comprehensive and robust validation of its mechanism of action. By employing these methodologies, researchers can confidently establish that this compound directly binds to and inhibits AKT in a cellular environment, paving the way for its further development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 12. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One [journals.plos.org]
A Comparative Guide to the Efficacy of SH-5 and Other Akt Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Akt inhibitor SH-5 with other notable alternatives. The information is supported by experimental data to aid in the selection of appropriate inhibitors for research and preclinical studies.
The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a critical node in the PI3K/Akt signaling pathway, which governs essential cellular processes such as cell survival, growth, proliferation, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is a common feature in many human cancers, making Akt a prime target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target Akt, each with distinct mechanisms of action and efficacy profiles. This guide focuses on comparing the phosphatidylinositol analog this compound with other well-characterized Akt inhibitors, including the allosteric inhibitor MK-2206 and the ATP-competitive inhibitors Ipatasertib (GDC-0068) and Capivasertib (AZD5363).
Comparative Efficacy of Akt Inhibitors
The potency of Akt inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the Akt enzyme by 50%. The following table summarizes the available IC50 data for this compound and other selected Akt inhibitors against the three Akt isoforms: Akt1, Akt2, and Akt3. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| This compound | Phosphatidylinositol Analog | Potent inhibitor; specific isoform IC50 values not widely reported. | Potent inhibitor; specific isoform IC50 values not widely reported. | Potent inhibitor; specific isoform IC50 values not widely reported. |
| MK-2206 | Allosteric | 8 | 12 | 65 |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 18 | 8 |
| Capivasertib (AZD5363) | ATP-Competitive | 3 | 7 | 7 |
Note: The IC50 values for MK-2206, Ipatasertib, and Capivasertib are sourced from various preclinical studies.
Experimental Data and Observations
This compound
This compound is a potent Akt inhibitor that has been shown to potentiate apoptosis (programmed cell death) induced by tumor necrosis factor (TNF).[6][7] It functions by blocking the activation of NF-κB, a key transcription factor involved in cell survival, proliferation, and inflammation.[6][7] Studies have demonstrated that this compound can inhibit the phosphorylation and degradation of IκBα, which is a critical step in NF-κB activation.[7] In colorectal cancer cell lines, this compound has been observed to reduce Akt phosphorylation, particularly in serum-starved conditions.[2][4][8]
MK-2206
MK-2206 is a highly selective allosteric inhibitor of all three Akt isoforms.[9][10] It has demonstrated anti-tumor activity in a variety of cancer cell lines and in vivo models.[9][11] In nasopharyngeal carcinoma cells, MK-2206 has been shown to inhibit cell growth and induce cell cycle arrest at the G1 phase. Combination studies have indicated that MK-2206 can synergistically enhance the efficacy of other chemotherapeutic agents.[10][11]
Ipatasertib (GDC-0068)
Ipatasertib is a potent, ATP-competitive pan-Akt inhibitor.[1][5][12] It has been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis.[1] In preclinical models, Ipatasertib effectively downregulates downstream targets of Akt signaling, such as S6 protein.[1] Interestingly, treatment with Ipatasertib can lead to an increase in the phosphorylation of Akt at the Ser473 residue, which is indicative of the drug binding to its target and engaging the feedback mechanisms of the pathway.[1]
Capivasertib (AZD5363)
Capivasertib is another potent, orally bioavailable, ATP-competitive pan-Akt inhibitor. It has shown promise in clinical trials for various cancer types.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: The PI3K/Akt Signaling Pathway and points of inhibition.
Caption: General experimental workflow for comparing Akt inhibitors.
Detailed Experimental Protocols
For the accurate assessment and comparison of Akt inhibitor efficacy, standardized experimental protocols are crucial. Below are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the Akt inhibitors (e.g., this compound, MK-2206) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis (Annexin V) Assay
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.
-
Cell Treatment: Treat cells with the Akt inhibitors as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide or DAPI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and viability dye negative cells are considered to be in early apoptosis.
Western Blot for Akt Phosphorylation
This technique is used to detect the phosphorylation status of Akt and its downstream targets, providing a direct measure of the inhibitor's effect on the signaling pathway.
-
Cell Lysis: After treatment with Akt inhibitors, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473, p-Akt Thr308), total Akt, and downstream targets overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of Akt pathway activation.
References
- 1. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant Ipatasertib plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europarl.primo.exlibrisgroup.com [europarl.primo.exlibrisgroup.com]
- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Combination Treatment with MEK and AKT Inhibitors Is More Effective than Each Drug Alone in Human Non-Small Cell Lung Cancer In Vitro and In Vivo | PLOS One [journals.plos.org]
- 12. oncotarget.com [oncotarget.com]
A Comparative Guide to PI3K Pathway Inhibition: SH-5 versus LY294002
In the landscape of cell signaling research, the phosphatidylinositol 3-kinase (PI3K) pathway stands as a critical regulator of numerous cellular processes, including growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, most notably cancer, making it a prime target for therapeutic intervention. For researchers and drug development professionals, the selection of appropriate inhibitors is paramount for accurate experimental outcomes and the advancement of novel therapies. This guide provides a detailed comparison of two widely used inhibitors that target the PI3K pathway at different nodes: SH-5, an Akt inhibitor, and LY294002, a pan-PI3K inhibitor.
Mechanism of Action: Targeting Different Nodes of the PI3K Pathway
The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prompts the recruitment of the serine/threonine kinase Akt (also known as protein kinase B) to the cell membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, orchestrating various cellular responses.
LY294002 acts as a broad-spectrum, reversible inhibitor of PI3K. It functions by competing with ATP for binding to the kinase domain of the p110 catalytic subunit of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and blocking downstream signaling.
This compound , in contrast, is a potent and specific inhibitor of Akt, a key downstream effector of PI3K. As a synthetic phosphatidylinositol analog, it directly targets Akt, preventing its activation and subsequent phosphorylation of downstream targets. This offers a more focused inhibition of the pathway, downstream of PI3K itself.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for LY294002 and this compound against their primary targets and other kinases. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
Table 1: IC50 Values for LY294002
| Target | IC50 | Reference |
| PI3Kα | 0.5 µM | [1][2][3][4] |
| PI3Kβ | 0.97 µM | [1][2][3][4] |
| PI3Kδ | 0.57 µM | [1][2][3][4] |
| DNA-PK | 1.4 µM | [2][3] |
| mTOR | 2.5 µM | [4] |
| CK2 | 98 nM | [1][2][3][4] |
Table 2: IC50 Values for this compound
| Target | IC50 | Reference |
| Akt | 5.0 µM | [5] |
| PI3K | 83.0 µM | [5] |
The data indicates that LY294002 is a potent inhibitor of class I PI3K isoforms with IC50 values in the sub-micromolar range. However, it also exhibits significant off-target activity against other kinases like CK2 and DNA-PK. In contrast, this compound demonstrates selectivity for Akt over PI3K, as evidenced by the significantly higher IC50 value for PI3K.
Signaling Pathway and Inhibitor Targets
The following diagram illustrates the PI3K/Akt signaling pathway and the points of inhibition for LY294002 and this compound.
Experimental Protocols
Accurate assessment of inhibitor efficacy relies on robust experimental design. Below are detailed methodologies for key experiments used to characterize PI3K pathway inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of its target kinase.
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, Akt1)
-
Kinase substrate (e.g., PIP2 for PI3K, a specific peptide for Akt)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)
-
Kinase reaction buffer
-
Inhibitor stock solution (e.g., LY294002, this compound)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor in the kinase reaction buffer.
-
In a 96-well plate, add the purified kinase and the kinase substrate to each well.
-
Add the serially diluted inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Terminate the reaction.
-
Quantify the kinase activity. For radiometric assays, this involves measuring the incorporation of ³²P into the substrate. For non-radiometric assays like ADP-Glo™, this involves measuring the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This technique is used to assess the inhibition of the PI3K pathway in a cellular context by measuring the phosphorylation status of key downstream proteins.
Objective: To determine the effect of inhibitors on the phosphorylation of Akt and other downstream targets in cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Inhibitors (LY294002, this compound)
-
Growth factors (e.g., IGF-1, EGF) to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 ribosomal protein)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Serum-starve the cells to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of the inhibitor or vehicle control for a specified time.
-
Stimulate the cells with a growth factor to activate the PI3K pathway.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Comparative Experimental Workflow
The following diagram outlines a logical workflow for comparing the effects of this compound and LY294002.
Summary and Conclusion
Both this compound and LY294002 are valuable tools for investigating the PI3K signaling pathway. The choice between them depends on the specific research question.
-
LY294002 is suitable for studies aiming to broadly inhibit the PI3K pathway at its primary node. However, its off-target effects must be considered when interpreting results. Researchers should be aware that observed cellular effects may not be solely due to PI3K inhibition.[4][6]
-
This compound offers a more targeted approach by specifically inhibiting Akt. This is advantageous when the goal is to dissect the roles of Akt downstream of PI3K, independent of other PI3K-mediated, Akt-independent signals. Its higher IC50 for PI3K suggests good selectivity for Akt.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
SH-5 Versus Wortmannin: A Comparative Guide to Akt Inhibition
For researchers in cellular signaling, cancer biology, and drug discovery, the PI3K/Akt pathway is a critical focal point. Accurate and specific inhibition of its components is paramount for experimental success. This guide provides a detailed comparison of two widely used inhibitors targeting this pathway: SH-5, a direct Akt inhibitor, and wortmannin, a classic PI3K inhibitor. We will delve into their mechanisms of action, potency, specificity, and provide supporting experimental data to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and wortmannin lies in their direct targets within the PI3K/Akt signaling cascade.
Wortmannin acts upstream of Akt. It is a fungal metabolite that functions as a potent, irreversible, and covalent inhibitor of phosphatidylinositol 3-kinases (PI3K).[1][2][3] By inhibiting PI3K, wortmannin prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockage prevents the recruitment of Akt to the plasma membrane, a crucial step for its activation by upstream kinases like PDK1.[4]
This compound , in contrast, is a synthetic phosphatidylinositol analog designed to directly and specifically inhibit the protein kinase Akt (also known as PKB).[1][5] It is a cell-permeable compound that is believed to function as a competitive inhibitor, although its precise binding mechanism is not as extensively characterized as that of wortmannin.[6] this compound's direct action on Akt allows for the study of Akt-specific functions without the confounding effects of inhibiting all PI3K isoforms.
Figure 1. PI3K/Akt signaling pathway and inhibitor targets.
Potency and Efficacy: A Quantitative Look
The potency of an inhibitor is a critical factor in experimental design. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of this potency.
| Inhibitor | Primary Target | Reported IC50 | Cellular Potency | Reversibility |
| Wortmannin | PI3K | ~3-5 nM[2][3][7] | Effective at nanomolar concentrations for PI3K inhibition.[8] | Irreversible[2][3] |
| This compound | Akt (PKB) | ~5.0 µM[6] | Effective at low micromolar concentrations for Akt inhibition.[9] | Reversible[6] |
Wortmannin exhibits significantly higher potency for its primary target, PI3K, with an IC50 in the low nanomolar range. In contrast, the reported IC50 for this compound against Akt is in the low micromolar range. This hundred-fold difference in potency is a key differentiator.
Specificity and Off-Target Effects
Specificity is arguably one of the most important characteristics of a chemical inhibitor. Off-target effects can lead to misinterpretation of experimental results.
Wortmannin , while highly potent for PI3K, is known to inhibit other kinases, particularly at concentrations above its IC50 for PI3K. This promiscuity can complicate the interpretation of cellular effects.
| Off-Target Kinase | Reported IC50 |
| DNA-PK | ~16 nM[7] |
| PLK1 | ~24 nM[1][7] |
| mTOR | Micromolar range[1] |
| Myosin light-chain kinase (MLCK) | Micromolar range[1] |
| MAPK | Micromolar range[1] |
This compound is described as a specific Akt inhibitor, with claims that it has no effect on other downstream kinases.[1][5] However, some studies suggest that this compound can have Akt-independent effects, particularly under different cell culture conditions. For instance, one study observed that while this compound effectively reduced Akt phosphorylation in serum-starved cells, it had no significant effect in serum-supplemented conditions, yet still induced morphological changes in colorectal cancer cell lines.[2][10] This suggests that this compound's activity and specificity may be context-dependent.
Experimental Data: A Head-to-Head Comparison (Based on Available Literature)
While direct comparative studies are scarce, we can collate data from independent experiments to provide a clearer picture of their performance in common assays.
Inhibition of Akt Phosphorylation
| Inhibitor | Cell Line | Concentration | Treatment Time | Observed Effect |
| Wortmannin | Jurkat cells | 0.2 - 1 µM | 1 hour | Inhibition of Akt phosphorylation at Ser473 and Thr308.[3] |
| K562 leukemia cells | 3.125-100 nM | 24 hours | Dose-dependent degradation of p-Akt.[8] | |
| SH-SY5Y cells | 100 nM | 2 hours | Reduced phosphorylation of Akt.[11] | |
| This compound | H1299 cells | 5 µM | 4 hours pre-treatment | Potentiates TNF-induced effects.[9] |
| Colorectal cancer cells (SW480, HT29, HCT116) | Not specified | 2 hours | Reduced Akt phosphorylation in serum-starved cells.[2] |
Induction of Apoptosis
| Inhibitor | Cell Line | Concentration | Treatment Time | Assay | Observed Effect |
| Wortmannin | K562 leukemia cells | 3.125-100 nM | 24-72 hours | Annexin-V FITC/PI | Dose-dependent induction of apoptosis.[8] |
| Colorectal cancer cells | Not specified | Not specified | Annexin V/Propidium Iodide | Induced apoptosis.[12] | |
| This compound | H1299 cells | 5 µM | 4 hours pre-treatment + 24 hours with TNF | Annexin V staining, caspase-3 activation | Potentiated TNF-induced apoptosis.[9][13] |
Experimental Protocols
Western Blot for Akt Phosphorylation
Figure 2. Western blot experimental workflow.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to attach overnight. Treat cells with varying concentrations of this compound, wortmannin, or a vehicle control (e.g., DMSO) for the specified duration.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473 or Thr308) and total Akt overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
References
- 1. This compound, Akt inhibitor (CAS 701976-54-7) | Abcam [abcam.com]
- 2. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wortmannin | Cell Signaling Technology [cellsignal.com]
- 4. Apoptosis Protocols | USF Health [health.usf.edu]
- 5. Wortmannin Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway - Bani - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Wortmannin Inhibits Cell Growth and Induces Apoptosis in Colorectal Cancer Cells by Suppressing the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Akt Inhibition: siRNA-Mediated Knockdown versus SH-5 Inhibition
For researchers in cellular biology, oncology, and drug development, the serine/threonine kinase Akt (also known as Protein Kinase B) is a critical target. As a central node in the PI3K/Akt signaling pathway, it regulates fundamental cellular processes including cell survival, growth, proliferation, and metabolism.[1][2][3][4] Dysregulation of this pathway is a hallmark of many diseases, particularly cancer, making the specific inhibition of Akt a key therapeutic and research strategy.[3][5]
This guide provides an objective comparison of two predominant methods for inhibiting Akt function: transient gene knockdown using small interfering RNA (siRNA) and direct enzymatic inhibition with the small molecule SH-5. We will delve into their mechanisms of action, present comparative data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific experimental needs.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between Akt knockdown by siRNA and inhibition by this compound lies in their molecular targets and the resulting biological consequences.
Akt Knockdown by siRNA: This genetic approach targets the Akt messenger RNA (mRNA). Synthetic, double-stranded siRNA molecules are introduced into cells, where they are recognized by the RNA-Induced Silencing Complex (RISC).[6] The RISC complex then unwinds the siRNA and uses the antisense strand to find and cleave the complementary Akt mRNA sequence.[7] This targeted degradation of mRNA prevents the synthesis of new Akt protein, leading to a time-dependent depletion of the total Akt protein pool.[7][8] A key consequence of this approach is the loss of both the catalytic and non-catalytic (scaffolding) functions of the Akt protein.[7][8]
This compound Inhibition: this compound is a potent, cell-permeable, specific small molecule inhibitor of Akt.[9][10] It functions as a synthetic phosphatidylinositol analogue.[10] Unlike siRNA, this compound does not affect the expression level of the Akt protein. Instead, it directly interferes with the kinase's activity.[10][11] This allows for a rapid and often reversible cessation of Akt's catalytic function, leaving the protein itself intact to potentially perform scaffolding roles.[8][12]
Data Presentation: Quantitative Comparison
The following tables summarize the key characteristics and performance metrics of each method.
Table 1: General Comparison of Akt siRNA vs. This compound Inhibition
| Feature | Akt Knockdown (siRNA) | This compound Inhibition |
| Target | Akt mRNA | Akt Protein |
| Mechanism | Post-transcriptional gene silencing | Direct inhibition of kinase activity |
| Effect | Depletion of total protein (catalytic & scaffolding) | Inhibition of catalytic function only |
| Kinetics | Slow onset (24-72 hours)[7][8] | Rapid onset (minutes to hours)[12] |
| Duration | Transient (3-7 days), depends on cell division[13] | Reversible upon compound removal[12] |
| Specificity | Can be highly specific to Akt isoforms with proper design[14] | Specific for Akt, with little effect on other kinases[10] |
| Delivery | Requires transfection reagents (e.g., liposomes)[15] | Cell-permeable, added directly to media[10] |
Table 2: Efficacy and Potency
| Parameter | Akt Knockdown (siRNA) | This compound Inhibition |
| Typical Efficacy | >70-90% reduction in protein expression[16] | N/A |
| Effective Concentration | 1-100 nM range, depending on cell type and delivery[17] | 1-10 µM for cellular assays[9] |
| Potency (IC50) | N/A | Varies by study and context |
| Validation | Western Blot, RT-qPCR[18][19] | Western Blot (for downstream targets like p-GSK-3β)[18] |
Table 3: Potential Off-Target Effects
| Method | Description of Off-Target Effects | Mitigation Strategies |
| Akt siRNA | MicroRNA-like effects: The siRNA "seed" region can bind to the 3' UTR of unintended mRNAs, causing their translational repression.[17][20] | Use lowest effective concentration, use multiple siRNAs for the same target, perform rescue experiments, use chemically modified siRNAs.[7][17][21] |
| RISC saturation: High concentrations can saturate the endogenous RNAi machinery, affecting microRNA processing.[21] | Titrate siRNA concentration to the lowest effective dose.[17] | |
| Immune stimulation: dsRNA can trigger innate immune responses.[15] | Use high-purity, validated siRNA sequences. | |
| This compound | Kinase cross-reactivity: Although reported as specific, high concentrations could potentially inhibit other kinases with similar structural motifs. | Perform kinome profiling; use at the lowest effective concentration. |
| AKT-independent effects: Some studies suggest that at certain concentrations, phosphatidylinositol analogues can have effects independent of Akt inhibition.[22] | Validate findings with a second, structurally distinct Akt inhibitor or with siRNA.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for inhibiting and validating the targeting of Akt.
Protocol 1: Akt Knockdown using siRNA
Objective: To reduce the expression of Akt protein in cultured cells using siRNA.
Materials:
-
Validated siRNA targeting Akt (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cells to be transfected (e.g., HCT116, MCF-7)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: In a sterile microcentrifuge tube, dilute 20-50 pmol of Akt siRNA (or non-targeting control) into Opti-MEM to a final volume of 100 µL. Mix gently.
-
Transfection Reagent Preparation: In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into Opti-MEM to a final volume of 100 µL. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 200 µL siRNA-lipid complex drop-wise to the well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time should be determined empirically.
-
Validation: Harvest the cells for analysis.
Protocol 2: Akt Inhibition using this compound
Objective: To rapidly inhibit the catalytic activity of Akt in cultured cells.
Materials:
-
This compound powder
-
DMSO (for stock solution)
-
Complete cell culture medium
-
Cells in culture (e.g., SH-SY5Y, KBM-5)[9]
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment Preparation: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1, 5, 10 µM). Also prepare a vehicle control (DMSO) at the same final concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours). The optimal time depends on the specific downstream event being studied.[9]
-
Validation: Harvest cell lysates for Western blot analysis. Probe for phosphorylated (activated) forms of Akt substrates, such as phospho-GSK-3β (Ser9) or phospho-FoxO1, to confirm the inhibition of Akt activity.[18] Total Akt levels should remain unchanged.
Protocol 3: Cell Viability Assessment (MTT Assay)
Objective: To measure the effect of Akt inhibition on cell viability and proliferation.
Materials:
-
96-well plate with treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Treatment: Treat cells in a 96-well plate with either Akt siRNA (and wait 48-72 hours) or this compound (for 24-48 hours) as described in the protocols above.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle or non-targeting siRNA control.[24]
Protocol 4: Western Blot Analysis for Pathway Validation
Objective: To detect changes in protein expression or phosphorylation status.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Total Akt, anti-phospho-Akt (Ser473), anti-p-GSK-3β)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Quantification: Determine protein concentration using the BCA assay.[24]
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[24]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[24]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[25]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[25]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[26]
Mandatory Visualizations
Diagrams created with Graphviz to illustrate key concepts.
Caption: The PI3K/Akt signaling pathway.
Caption: Workflow for siRNA vs. This compound experiments.
Caption: Logical comparison of inhibition mechanisms.
Choosing the Right Tool for the Job
The decision to use siRNA-mediated knockdown or a small molecule inhibitor like this compound depends heavily on the biological question being asked.
-
To study the long-term consequences of protein loss: siRNA is the superior choice. Its effects are sustained over several days, making it ideal for studies on cell proliferation, differentiation, or long-term survival where a sustained loss of the protein is required.[13]
-
To investigate the role of kinase activity specifically: this compound is more appropriate. Its rapid action allows for precise temporal control, enabling researchers to dissect the immediate consequences of blocking Akt's catalytic function without affecting its potential scaffolding roles.[12] This is crucial for studying dynamic processes like signal transduction cascades.
-
For target validation in drug development: Both methods are invaluable. An initial phenotype observed with a small molecule inhibitor like this compound can be validated by reproducing the effect with siRNA.[12] This helps confirm that the observed phenotype is due to the on-target inhibition of Akt and not an off-target effect of the compound.[7][27]
-
When scaffolding functions are a consideration: The two methods can produce different biological outcomes. A small molecule inhibitor may leave the Akt protein intact to participate in protein-protein interactions, while siRNA will abolish these interactions by depleting the protein entirely.[7][8] Comparing the results from both methods can provide unique insights into the non-catalytic functions of Akt.
Conclusion
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. cusabio.com [cusabio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.stanford.edu [web.stanford.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, Akt inhibitor (CAS 701976-54-7) | Abcam [abcam.com]
- 11. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 14. Knockdown of Akt isoforms by RNA silencing suppresses the growth of human prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Kinome siRNA-phosphoproteomic screen identifies networks regulating AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 18. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 21. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 22. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Western Blot - Atlas Antibodies [atlasantibodies.com]
- 24. Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 25. Intracellular Delivery of siRNAs Targeting AKT and ERBB2 Genes Enhances Chemosensitization of Breast Cancer Cells in a Culture and Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis of Akt Inhibitors: SH-5 vs. MK-2206
In the landscape of targeted cancer therapy, the serine/threonine kinase Akt (also known as Protein Kinase B) has emerged as a critical node in signaling pathways frequently dysregulated in human cancers. Its central role in promoting cell survival, proliferation, and resistance to therapy has driven the development of numerous inhibitors. This guide provides a detailed comparative analysis of two prominent Akt inhibitors, SH-5 and MK-2206, intended for researchers, scientists, and drug development professionals.
Introduction to this compound and MK-2206
This compound is a synthetic phosphatidylinositol ether analog that functions as a potent and specific inhibitor of Akt.[1] It is a cell-permeable compound that has been shown to induce apoptosis and inhibit signaling pathways downstream of Akt, such as NF-κB activation.[1][2]
MK-2206 is a highly potent and selective, orally bioavailable allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[3][4] Its non-ATP-competitive mechanism of action and demonstrated efficacy in both preclinical and clinical settings have positioned it as a significant tool in cancer research and a candidate for clinical development.[3][5]
Mechanism of Action
Both this compound and MK-2206 target the Akt signaling pathway, a critical regulator of cell fate. The canonical activation of this pathway is depicted in the diagram below.
Figure 1: Simplified PI3K/Akt Signaling Pathway. Growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K, which converts PIP2 to PIP3. PIP3 recruits Akt and PDK1 to the plasma membrane, leading to Akt phosphorylation and activation by PDK1 and mTORC2. Activated Akt then modulates downstream effectors to promote cell proliferation and survival while inhibiting apoptosis.
This compound acts as a substrate-competitive inhibitor, though its precise interaction with the Akt isoforms is not as extensively characterized as that of MK-2206. It has been shown to potentiate apoptosis induced by tumor necrosis factor (TNF) and block NF-κB activation.[1][2] The inhibition of Akt by this compound leads to the downregulation of various gene products that mediate cell survival, proliferation, and invasion.[2]
MK-2206 is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain of Akt.[3] This binding prevents the conformational change required for Akt's translocation to the plasma membrane, thereby inhibiting its activation.[3] MK-2206 inhibits the autophosphorylation of Akt at both Threonine 308 (T308) and Serine 473 (S473) and prevents the phosphorylation of downstream signaling molecules.[5]
Figure 2: Logical Relationship of Inhibitors and Akt. Both this compound and MK-2206 inhibit Akt, leading to the modulation of downstream signaling pathways that control cell proliferation and apoptosis.
In Vitro Efficacy: A Comparative Summary
The in vitro potency of this compound and MK-2206 has been evaluated in various assays. A key differentiator is the detailed isoform selectivity data available for MK-2206, which is currently lacking for this compound.
| Parameter | This compound | MK-2206 | Reference(s) |
| IC50 Akt1 | Not Reported | 5-8 nM | [3][4][6] |
| IC50 Akt2 | Not Reported | 12-18 nM | [3][4][6] |
| IC50 Akt3 | Not Reported | 65 nM | [3][4][6] |
| General Akt IC50 | 5.0 µM (for PKB) | - | N/A |
| Cellular Effects | Inhibits proliferation of Hep-2 cells with the greatest effect at 2 µM. Potentiates TNF-induced apoptosis. | Inhibits proliferation of various cancer cell lines (IC50s typically in the low µM range). Induces G1 cell cycle arrest and autophagy. | [7][2][8] |
Note: The lack of isoform-specific IC50 values for this compound makes a direct comparison of selectivity with MK-2206 challenging.
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates. While extensive in vivo data is available for MK-2206, published in vivo efficacy studies for this compound are limited.
| Parameter | This compound | MK-2206 | Reference(s) |
| Xenograft Models | Data not readily available in searched literature. | Showed tumor growth inhibition in various xenograft models including breast, lung, and nasopharyngeal cancers. | [5][8] |
| Pharmacokinetics | Not Reported | Orally bioavailable with a long half-life (55-78 hours in humans). Dose-proportional pharmacokinetics observed. | [3][5] |
| Combination Therapy | Potentiates the effects of TNF. | Enhances the antitumor efficacy of standard chemotherapeutic agents (e.g., docetaxel, gemcitabine, carboplatin) and targeted therapies (e.g., erlotinib, lapatinib). | [2][5][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for scientific research. Below are representative protocols for key assays used to characterize Akt inhibitors.
Western Blot Analysis for Akt Phosphorylation
Objective: To determine the effect of this compound or MK-2206 on the phosphorylation of Akt at key residues (S473 and T308).
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere. Treat cells with various concentrations of this compound, MK-2206, or vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (S473), phospho-Akt (T308), total Akt, and a loading control (e.g., β-actin).[10]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) system.[7]
-
Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated Akt to total Akt.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound or MK-2206 on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, MK-2206, or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7]
In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of this compound or MK-2206 on Akt kinase activity.
-
Immunoprecipitation of Akt: Lyse treated or untreated cells and immunoprecipitate Akt using an Akt-specific antibody conjugated to beads.[11]
-
Kinase Reaction: Resuspend the immunoprecipitated Akt in a kinase assay buffer containing a known Akt substrate (e.g., GSK-3α) and ATP.[11]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.[11]
-
Analysis: Quantify the level of substrate phosphorylation to determine the kinase activity.
Figure 3: General Experimental Workflow for Inhibitor Characterization. A typical workflow involves in vitro assays to determine potency and cellular effects, followed by in vivo studies in animal models to assess efficacy and pharmacokinetics.
Conclusion
Both this compound and MK-2206 are valuable tools for investigating the role of the Akt signaling pathway in cancer and other diseases. MK-2206 is a well-characterized allosteric inhibitor with demonstrated oral bioavailability and in vivo efficacy, making it a strong candidate for clinical development. Its isoform selectivity profile is also well-defined. This compound is a potent Akt inhibitor that effectively induces apoptosis. However, a comprehensive understanding of its isoform selectivity and in vivo performance requires further investigation. The choice between these inhibitors will depend on the specific research question, with MK-2206 being more suitable for studies requiring a well-defined allosteric inhibitor with known isoform selectivity and in vivo activity, while this compound can be utilized for its pro-apoptotic effects and to study the interplay between Akt and NF-κB signaling. Future head-to-head comparative studies would be invaluable for a more definitive assessment of their relative strengths and weaknesses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 pharmacokinetic study of the oral pan-AKT inhibitor MK-2206 in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
Assessing the Selectivity Profile of SH-5: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the selectivity profile of SH-5, a known inhibitor of the serine/threonine kinase Akt, against other well-characterized Akt inhibitors. While comprehensive quantitative kinome-wide screening data for this compound is not publicly available, this guide summarizes the existing knowledge and draws comparisons with alternative compounds for which extensive selectivity data exists.
Summary of Quantitative Selectivity Data
The following table summarizes the available inhibitory activity data for this compound and selected alternative Akt inhibitors. It is important to note the lack of broad-panel kinase screening data for this compound, which limits a direct and comprehensive comparison of its selectivity against a wide range of kinases.
| Inhibitor | Target(s) | IC50 (nM) | Selectivity Profile | Mechanism of Action |
| This compound | Akt | - (Potent inhibitor) | Described as a specific Akt inhibitor with no reported effects on other downstream kinases, but lacks broad-panel quantitative data. | Synthetic phosphatidylinositol analog. |
| MK-2206 | Akt1, Akt2, Akt3 | 5 - 8 (Akt1), 12 (Akt2), 65 (Akt3)[1][2] | Highly selective; tested against over 250 other protein kinases with no significant inhibitory activity observed.[1] | Allosteric inhibitor. |
| Capivasertib (AZD5363) | Akt1, Akt2, Akt3 | 0.1 (Akt1), 2 (Akt2), 2.6 (Akt3)[3] | Potent and selective pan-Akt inhibitor.[3] | ATP-competitive inhibitor. |
| Perifosine | Akt | ~4,700 (in MM.1S cells)[4] | Inhibits Akt by targeting its PH domain; may have Akt-independent effects.[5][6] | Alkylphospholipid, inhibits Akt membrane translocation. |
Experimental Protocols
The assessment of kinase inhibitor selectivity is crucial for drug development. Below are detailed methodologies for key experiments commonly cited in the characterization of inhibitors like this compound and its alternatives.
Kinase Profiling using Competitive Binding Assays (e.g., KINOMEscan®)
This method is widely used to determine the selectivity of kinase inhibitors by measuring their binding affinity against a large panel of kinases.
Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and higher affinity of the compound for that kinase.[7][8][9]
Protocol Outline:
-
Preparation of Reagents:
-
DNA-tagged kinases are prepared.
-
An affinity resin is generated by treating streptavidin-coated magnetic beads with a biotinylated, immobilized ligand.
-
Test compounds are serially diluted to the desired concentrations.[7]
-
-
Binding Reaction:
-
The DNA-tagged kinase, the liganded affinity beads, and the test compound are combined in a binding buffer.
-
The reaction is incubated at room temperature with shaking to allow binding to reach equilibrium.[7]
-
-
Washing and Elution:
-
The affinity beads are washed to remove unbound components.
-
The bound kinase is then eluted from the beads.[7]
-
-
Quantification:
In Vitro Kinase Activity Assay (Radiometric)
This method directly measures the enzymatic activity of a kinase in the presence of an inhibitor.
Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific substrate by the kinase. A decrease in the incorporation of the radiolabel into the substrate in the presence of the inhibitor indicates inhibition of kinase activity.
Protocol Outline:
-
Reaction Setup:
-
The kinase, substrate (a protein or peptide), and varying concentrations of the inhibitor are pre-incubated in a reaction buffer.
-
-
Initiation of Reaction:
-
The kinase reaction is initiated by the addition of a solution containing MgCl₂ and [γ-³³P]ATP.
-
-
Incubation:
-
The reaction mixture is incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.
-
-
Termination and Detection:
-
The reaction is stopped, typically by adding a solution that denatures the kinase.
-
The phosphorylated substrate is separated from the unreacted [γ-³³P]ATP, often by spotting the reaction mixture onto a filter membrane which captures the substrate.
-
-
Quantification:
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Visualizing Key Pathways and Workflows
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. This compound and its alternatives exert their effects by targeting Akt, a central node in this pathway.[11][12][13][14]
Caption: The PI3K/Akt signaling pathway.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor using a competitive binding assay.
Caption: Workflow of a competitive binding assay for kinase inhibitor profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perifosine: update on a novel Akt inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chayon.co.kr [chayon.co.kr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Cross-Validation of SH-5's Anti-Cancer Effects with Genetic Models of AKT Inhibition
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the pharmacological inhibitor SH-5 with genetic models of AKT inhibition. The data presented herein is intended to assist researchers, scientists, and drug development professionals in objectively evaluating the performance of this compound as a specific AKT inhibitor and to provide a framework for cross-validating its effects.
Data Presentation
The following tables summarize the quantitative data from key studies, comparing the effects of the pharmacological AKT inhibitor this compound with a genetic model of AKT knockout on two critical cellular processes: apoptosis and NF-κB activation.
Table 1: Comparison of the Effect of this compound and AKT Knockout on Apoptosis
| Treatment/Model | Cell Line | Assay | Endpoint | Result | Reference |
| This compound (5 µM) | KBM-5 (Human chronic myelogenous leukemia) | Annexin V Staining | % Apoptotic Cells | ~45% (in the presence of TNF) | [Sethi et al., 2008] |
| AKT Knockout | MHCC97-H (Human liver cancer) | Flow Cytometry | Apoptosis Rate | Significant increase vs. control | [Tang et al., 2016] |
Table 2: Comparison of the Effect of this compound and AKT Knockout on NF-κB Activation
| Treatment/Model | Cell Line | Assay | Endpoint | Result | Reference |
| This compound (5 µM) | KBM-5 (Human chronic myelogenous leukemia) | Electrophoretic Mobility Shift Assay (EMSA) | NF-κB DNA Binding Activity | Complete abrogation of TNF-induced activation | [Sethi et al., 2008] |
| AKT Knockout | MHCC97-H (Human liver cancer) | Western Blot & RT-PCR | NF-κB p65 protein and mRNA levels | Significant decrease vs. control | [Tang et al., 2016] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Pharmacological Inhibition with this compound
1. Cell Culture and Treatment:
-
KBM-5 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cells were treated with 5 µM this compound for the indicated times. For apoptosis potentiation studies, cells were pre-treated with this compound for 4 hours before the addition of 1 nM TNF-α.
2. Apoptosis Assay (Annexin V Staining):
-
Following treatment, cells were washed with phosphate-buffered saline (PBS).
-
Cells were then resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
3. NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA):
-
Nuclear extracts were prepared from treated and untreated cells.
-
A double-stranded NF-κB consensus oligonucleotide probe was end-labeled with [γ-³²P]ATP.
-
Nuclear extracts were incubated with the labeled probe, and the DNA-protein complexes were resolved on a non-denaturing polyacrylamide gel.
-
The gel was dried and exposed to X-ray film to visualize the NF-κB DNA binding activity.
Genetic Inhibition of AKT (AKT Knockout)
1. Cell Line and Culture:
-
MHCC97-H human liver cancer cells with stable AKT knockout (Akt−/−) were used.
-
Cells were cultured in DMEM supplemented with 10% fetal bovine serum.
2. Apoptosis Assay (Flow Cytometry):
-
Apoptosis was assessed using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.
-
The percentage of apoptotic cells was quantified using a flow cytometer.
3. NF-κB Activation Assays:
-
Western Blot: Total protein was extracted from cells, and the expression level of NF-κB p65 was determined by Western blotting using a specific primary antibody.
-
RT-PCR: Total RNA was extracted, and the mRNA level of NF-κB p65 was quantified by real-time reverse transcription PCR.
Mandatory Visualization
Signaling Pathway Diagrams
A Comparative Guide to Synergistic Anti-Cancer Effects of Combined PI3K and SH-5 (Akt) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is one of the most frequently hyperactivated pathways in human cancers, playing a critical role in cell proliferation, survival, and metabolism.[1] Therapeutic strategies targeting single nodes within this pathway have shown promise but are often limited by feedback mechanisms and crosstalk, which can lead to acquired resistance. A compelling strategy to overcome these limitations is the dual blockade of the pathway at critical junctures, such as simultaneous inhibition of PI3K and its direct downstream effector, Akt.
This guide provides a comparative overview of the therapeutic rationale and experimental data supporting the synergistic combination of PI3K inhibitors with SH-5, a specific Akt inhibitor. While direct quantitative data for the this compound and PI3K inhibitor combination is limited in publicly accessible literature, this guide will use representative data from analogous combinations to illustrate the principles of synergistic cytotoxicity and provide detailed experimental frameworks for assessing such combinations.
Signaling Pathway and Points of Inhibition
The PI3K/Akt pathway is a crucial intracellular signaling network that governs key cellular processes. Dual inhibition targets the pathway at two critical nodes, offering a more comprehensive blockade and potentially preventing feedback loop activation.
References
Validating SH-5's Mechanism: A Comparative Guide to Rescue Experiments and Alternative Akt Inhibitors
For researchers in oncology, neuroscience, and metabolic disorders, the serine/threonine kinase Akt is a critical signaling node and a key therapeutic target. SH-5 is a potent and specific inhibitor of Akt activation, offering a valuable tool to probe the intricacies of the PI3K/Akt signaling pathway. This guide provides a comprehensive comparison of this compound with other Akt inhibitors, supported by experimental data, and details the methodology for validating its mechanism of action through rescue experiments.
The PI3K/Akt Signaling Pathway: A Central Regulator of Cellular Processes
The PI3K/Akt pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers. Upon activation by growth factors, PI3K (phosphoinositide 3-kinase) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, orchestrating the cellular response.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Validating this compound's On-Target Mechanism through Rescue Experiments
A cornerstone of validating a specific inhibitor's mechanism of action is the "rescue" experiment. The logic is straightforward: if an inhibitor's effects are genuinely due to the inhibition of its intended target, then restoring the activity of that target downstream of the inhibitor should reverse, or "rescue," the observed cellular phenotype. In the context of this compound, this can be achieved by introducing a constitutively active form of Akt.
A constitutively active Akt mutant, such as a myristoylated Akt (myr-Akt), is permanently localized to the cell membrane, leading to its continuous activation, independent of upstream PI3K signaling. If the cytotoxic or anti-proliferative effects of this compound are indeed mediated by Akt inhibition, the expression of myr-Akt should at least partially rescue the cells from these effects.
Caption: Experimental workflow for a rescue experiment to validate this compound's mechanism.
Experimental Protocol: Rescue of this compound-Induced Apoptosis with Constitutively Active Akt
This protocol outlines a typical rescue experiment to validate that the pro-apoptotic effects of this compound are mediated through the inhibition of Akt.
1. Cell Culture and Transfection:
-
Culture a suitable cancer cell line (e.g., PC-3, LNCaP, or others with a known active Akt pathway) in appropriate media.
-
Seed cells in 6-well plates for protein analysis and apoptosis assays, and in 96-well plates for viability assays.
-
Transfect cells with a plasmid encoding a constitutively active Akt (e.g., pCMV-myr-Akt1) or an empty vector control using a suitable transfection reagent. Allow cells to express the construct for 24-48 hours.
2. This compound Treatment:
-
Following transfection, treat the cells with a predetermined optimal concentration of this compound or a vehicle control (e.g., DMSO). The concentration of this compound should be chosen based on prior dose-response experiments to induce a significant, but not complete, level of apoptosis.
3. Analysis of Apoptosis (Annexin V/Propidium Iodide Staining):
-
After 24-48 hours of this compound treatment, harvest the cells.
-
Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
4. Analysis of Cell Viability (MTT Assay):
-
For cells seeded in 96-well plates, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
5. Analysis of Downstream Signaling (Western Blot):
-
Lyse the cells from the 6-well plates in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and downstream targets such as phospho-GSK3β and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Quantitative Data from a Rescue Experiment
The following table illustrates the expected results from a successful rescue experiment. The data is hypothetical but representative of what would be observed.
| Treatment Group | % Apoptotic Cells (Annexin V+) | % Cell Viability (MTT) | p-GSK3β / Total GSK3β (Relative Densitometry) |
| Control Vector + Vehicle | 5.2 ± 1.1 | 100 ± 5.3 | 1.00 |
| Control Vector + this compound | 45.8 ± 3.5 | 52.1 ± 4.2 | 0.25 ± 0.08 |
| myr-Akt + Vehicle | 4.9 ± 0.9 | 105.2 ± 6.1 | 2.50 ± 0.31 |
| myr-Akt + this compound (Rescue) | 15.3 ± 2.4 | 85.7 ± 5.8 | 1.85 ± 0.22 |
These hypothetical results would demonstrate that the expression of constitutively active Akt significantly reduces this compound-induced apoptosis and the loss of cell viability, and restores the phosphorylation of a downstream target. This provides strong evidence that this compound exerts its primary effects through the inhibition of the Akt pathway.
This compound in Comparison to Other Akt Inhibitors
Several other small molecule inhibitors targeting the Akt pathway have been developed, each with distinct mechanisms of action and selectivity profiles. Here, we compare this compound to two other well-characterized Akt inhibitors: Perifosine and MK-2206.
-
Perifosine (KRX-0401): An alkylphospholipid that inhibits Akt by preventing its translocation to the plasma membrane. It is considered a pan-Akt inhibitor.
-
MK-2206: An allosteric inhibitor that binds to the pleckstrin homology (PH) domain of Akt, locking it in an inactive conformation. It shows some selectivity for Akt1 and Akt2 over Akt3.
Performance Comparison of Akt Inhibitors
The following tables summarize comparative data on the efficacy of this compound, Perifosine, and MK-2206 in inducing apoptosis and reducing cell viability in cancer cell lines. The data is compiled from various studies and should be interpreted in the context of the specific cell lines and experimental conditions used.
Table 1: Comparison of Apoptosis Induction by Akt Inhibitors
| Inhibitor | Cell Line | Concentration (µM) | % Apoptotic Cells |
| This compound | KBM-5 | 5 | ~40% (with TNF) |
| Perifosine | U266 | 10 | ~65% |
| MK-2206 | OCI-AML3 | 1 | ~35% |
Table 2: Comparison of Cell Viability Reduction by Akt Inhibitors
| Inhibitor | Cell Line | IC50 (µM) |
| This compound | Hep-2 | ~2 |
| Perifosine | PC-3 | ~5 |
| MK-2206 | BT-474 | ~0.8 |
Detailed Experimental Methodologies
For robust and reproducible results, adherence to standardized experimental protocols is crucial.
Western Blotting for Akt Pathway Proteins
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% or 12% polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-GSK3β, total GSK3β, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify band intensities using image analysis software.
MTT Cell Viability Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the inhibitor or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Annexin V Apoptosis Assay
-
Cell Treatment: Treat cells in a 6-well plate with the inhibitor or vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Conclusion
Comparative Analysis of SH-5 Across Diverse Cancer Types: A Guide for Researchers
Performance of SH-5 Across Cancer Cell Lines
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across a wide spectrum of cancer types is limited in the available literature. However, several studies have investigated its effects on specific cell lines, providing insights into its potential therapeutic applications.
| Cancer Type | Cell Line | Key Findings |
| Laryngeal Squamous Cell Carcinoma | Hep-2 | This compound inhibited cell proliferation, with the most significant effect observed at a concentration of 2 µM. It also induced apoptosis in these cells.[3] |
| Chronic Myeloid Leukemia | KBM-5 | Treatment with 5 µM this compound, in conjunction with TNF, led to a time-dependent decrease in the expression of anti-apoptotic and proliferative proteins, including IAP-1, XIAP, Bcl-xL, Bcl-2, TRAF1, Survivin, COX-2, Cyclin D1, and MMP-9.[1] |
| Non-Small Cell Lung Cancer | H1299 | A concentration of 5 µM this compound was shown to increase the cytotoxicity of Tumor Necrosis Factor (TNF).[1] |
| Colorectal Cancer | SW480, HT29, HCT116 | This compound was observed to reduce AKT phosphorylation in serum-starved cells, leading to cell rounding and death.[4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of this compound.
Cell Viability Assay (MTT/XTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Solubilization: If using MTT, add a solubilization solution to dissolve the formazan crystals. XTT produces a soluble product, so this step may not be necessary.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the results to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Western Blot for AKT Phosphorylation
This technique is used to detect the levels of phosphorylated AKT (the active form of the kinase) to confirm that this compound is inhibiting its target.
-
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-AKT and anti-total-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of phosphorylated AKT to the total AKT and the loading control to determine the extent of inhibition by this compound.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis after treatment with this compound.
-
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Collection: Following treatment with this compound, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature for 15 minutes. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage not related to apoptosis)
-
-
Quantification: Determine the percentage of cells in each quadrant to quantify the level of apoptosis induced by this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Akt inhibitor Src-homology 5 on proliferation and apoptosis of the laryngeal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SH-5: A Guide to Safe and Compliant Practices
It is imperative to recognize that in the absence of a manufacturer-provided SDS, consultation with your institution's Environmental Health and Safety (EHS) department is the mandatory first step before proceeding with any disposal protocol.
Immediate Safety and Handling Protocol
Before disposal, safe handling of SH-5 is paramount. The following protocol outlines the essential steps for preparing the compound for disposal, minimizing exposure and ensuring a secure process.
Personal Protective Equipment (PPE) is non-negotiable. Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
Experimental Protocol: Preparation of this compound for Disposal
-
Work Area Preparation: Designate a specific, well-ventilated area for the disposal preparation, preferably within a chemical fume hood. Ensure the area is clean and free of incompatible materials.
-
Weighing and Dilution (if necessary): If disposing of the pure solid, carefully weigh the amount of this compound to be discarded. For solutions, note the concentration and solvent. If required by your EHS department for neutralization or stabilization, prepare the necessary reagents.
-
Containment: Place the this compound, whether in solid form or in solution, into a designated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name (D-3-Deoxy-2-O-methyl-myo-inositol 1-[(R)-2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate]), the CAS number (701976-54-7), and the approximate quantity.
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, away from general lab traffic and incompatible chemicals.
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with any laboratory chemical, follows a structured process overseen by your institution's EHS department. The following is a generalized procedure that should be adapted to your specific institutional guidelines.
-
Consult Institutional EHS: Before generating any this compound waste, contact your EHS department to understand their specific procedures for this class of chemical. They will provide guidance on waste categorization, container types, and pickup schedules.
-
Waste Characterization: Based on the available information, this compound should be treated as a hazardous chemical waste. It is a complex organic molecule and, without a full toxicological profile, a precautionary approach is necessary.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible mixtures can lead to dangerous reactions.
-
Containerization: Use only EHS-approved containers for hazardous waste. Ensure the container material is compatible with this compound and any solvents used.
-
Documentation: Maintain a log of all this compound waste generated, including dates, quantities, and the names of the individuals who handled it.
-
Scheduled Pickup: Arrange for the pickup of the hazardous waste container by your institution's authorized waste management personnel.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes general quantitative parameters for the safe handling and storage of research-grade chemicals.
| Parameter | Guideline | Source |
| Storage Temperature | -20°C for long-term storage | Product Information |
| Personal Protective Equipment (PPE) | Lab coat, safety goggles, chemical-resistant gloves | General Lab Safety |
| Waste Accumulation Time | Follow institutional limits (e.g., < 90 days) | Institutional EHS |
| Container Labeling | Chemical name, CAS number, "Hazardous Waste" | Regulatory Standard |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound, emphasizing the critical role of institutional oversight.
By following this structured approach, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment, thereby building a culture of safety and trust within the laboratory.
Personal protective equipment for handling SH-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of SH-5, an Akt inhibitor used in laboratory research. Following these procedures is critical to ensure personal safety and maintain a secure research environment.
I. Understanding the Compound: this compound
This compound is a potent and specific Akt inhibitor, a synthetic phosphatidylinositol analog, utilized in research to induce apoptosis and inhibit cell invasion by suppressing gene products regulated by IκBα kinase activation.[1][2] It is intended for research use only and is not for diagnostic or therapeutic applications.
II. Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn to protect from potential splashes or aerosolized particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves are mandatory. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against spills. |
| Respiratory Protection | Fume Hood | All handling of this compound, especially when in powdered form or being dissolved, must be conducted in a certified chemical fume hood to prevent inhalation. |
III. Step-by-Step Handling and Operational Plan
Adherence to this procedural workflow is mandatory for the safe handling of this compound.
1. Preparation and Planning:
-
Verify that a chemical fume hood is certified and functioning correctly.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement of the compound.
2. Compound Handling:
-
Weighing: If working with the solid form, carefully weigh the required amount inside the fume hood on a tared weigh boat. Avoid creating dust.
-
Dissolving: To dissolve this compound, add the appropriate solvent (e.g., DMSO) to the vial containing the powder.[2] Cap the vial securely and vortex until the solid is completely dissolved.
-
Cell Culture Application: When adding the this compound solution to cell cultures, perform the work in a biological safety cabinet (BSC) to maintain sterility and operator safety.
3. Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate laboratory disinfectant.
-
Remove and dispose of gloves and any other contaminated disposable materials in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after completing the work.
IV. Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage:
| Parameter | Condition |
| Short-Term Storage | -20°C |
| Long-Term Storage | -20°C |
| General | Store under desiccating conditions. The product can be stored for up to 12 months.[2] |
Disposal:
-
Chemical Waste: All materials contaminated with this compound, including unused solutions, pipette tips, and vials, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.
-
Institutional Guidelines: Follow all institutional and local regulations for hazardous waste disposal. Do not pour this compound down the drain.[5][6][7]
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Akt inhibitor (CAS 701976-54-7) | Abcam [abcam.com]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
